4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O3/c1-4(11,2-3(9)10)5(6,7)8/h11H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJGOWYCFRASTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10955375 | |
| Record name | 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10955375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338-03-4 | |
| Record name | 4,4,4-Trifluoro-3-hydroxy-3-methylbutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10955375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid
An In-depth Technical Guide to the Synthesis of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic Acid
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal fluorinated building block in medicinal chemistry and materials science.[1] Its stereospecific incorporation into larger molecules can significantly alter their biological activity, metabolic stability, and physicochemical properties. This guide provides a comprehensive overview of the primary synthetic strategies for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices. It is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of its synthesis.
Introduction: The Significance of Fluorinated Hydroxy Acids
The introduction of trifluoromethyl (CF₃) groups into organic molecules is a well-established strategy in modern drug design. The unique properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can profoundly influence a molecule's binding affinity, membrane permeability, and overall pharmacokinetic profile. This compound, possessing both a trifluoromethyl group and a chiral hydroxyl center, serves as a valuable precursor for complex, biologically active compounds.
This whitepaper delineates two robust and widely applicable synthetic pathways to this target molecule:
-
The Reformatsky Reaction: A classic organometallic approach involving the reaction of an α-halo ester with a trifluoromethyl ketone.
-
Direct Nucleophilic Trifluoromethylation: A modern method utilizing a trifluoromethylating agent to react with an acetoacetate derivative.
Furthermore, we will address the critical step of resolving the resulting racemic mixture to obtain enantiomerically pure forms of the acid, a frequent requirement for pharmaceutical applications.
Synthetic Strategy I: The Reformatsky Reaction
The Reformatsky reaction is a powerful tool for forming carbon-carbon bonds, specifically for synthesizing β-hydroxy esters.[2] It utilizes an organozinc reagent, often called a "Reformatsky enolate," which is generated in situ from an α-halo ester and metallic zinc.[3] These zinc enolates are notably less basic and reactive than their lithium or magnesium (Grignard) counterparts, which allows for excellent chemoselectivity; they readily add to aldehydes and ketones without attacking the ester functionality.[2][4]
Mechanistic Rationale
The reaction proceeds through several distinct steps:
-
Oxidative Addition: Activated zinc metal inserts into the carbon-halogen bond of an α-halo ester (e.g., ethyl bromoacetate), forming an organozinc intermediate.[3]
-
Enolate Formation: This intermediate rearranges to form the zinc enolate. In the solid state, these can exist as cyclic dimers.[2]
-
Nucleophilic Addition: The carbonyl oxygen of the trifluoromethyl ketone (1,1,1-trifluoroacetone) coordinates to the zinc atom. This is followed by a nucleophilic attack from the enolate carbon onto the carbonyl carbon, typically through a six-membered chair-like transition state.[3]
-
Hydrolysis (Workup): An acidic workup protonates the resulting zinc alkoxide to yield the β-hydroxy ester.
-
Saponification: The final step involves the hydrolysis of the ester to the desired carboxylic acid.
Caption: Workflow for the Reformatsky-based synthesis.
Detailed Experimental Protocol: Reformatsky Synthesis
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions. All work should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.
Part A: Synthesis of Ethyl 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoate
-
Zinc Activation: To a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add activated zinc dust (1.2 eq) and a crystal of iodine. Briefly heat the flask under an inert atmosphere (N₂ or Ar) until purple iodine vapors are observed, then allow it to cool. This process removes surface oxides from the zinc.
-
Initiation: Add a small portion of a solution of ethyl bromoacetate (1.1 eq) and 1,1,1-trifluoroacetone (1.0 eq) in anhydrous THF (2 M) to the activated zinc.
-
Reaction: Gently warm the mixture to initiate the reaction, which is often indicated by the disappearance of the iodine color and gentle refluxing. Once initiated, add the remainder of the THF solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure full consumption of the ketone.
-
Workup: Cool the reaction mixture to 0°C in an ice bath. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude β-hydroxy ester can be purified by silica gel column chromatography.
Part B: Hydrolysis to this compound
-
Saponification: Dissolve the purified ester from Part A in a mixture of ethanol and water. Add an excess of NaOH (2-3 eq) and stir the mixture at room temperature or gentle heat until TLC or LC-MS analysis indicates complete consumption of the starting ester.
-
Acidification: Cool the mixture in an ice bath and carefully acidify with cold HCl (e.g., 1 M) to a pH of ~2.
-
Extraction & Isolation: Extract the acidic aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude acid, which can be further purified by recrystallization.
Synthetic Strategy II: Nucleophilic Trifluoromethylation
The direct addition of a trifluoromethyl nucleophile to a carbonyl group is a highly efficient and atom-economical method for synthesizing trifluoromethylated alcohols.[5] For this target molecule, the strategy involves the reaction of a CF₃⁻ equivalent with a readily available β-ketoester, such as ethyl acetoacetate.
Mechanistic Rationale & Key Reagents
The primary challenge in this approach is the inherent instability of the trifluoromethyl anion (CF₃⁻), which can readily decompose to difluorocarbene (:CF₂) and a fluoride ion.[6] Modern methodologies have overcome this by generating the CF₃⁻ nucleophile in situ at low temperatures in the presence of the electrophile.
Two common sources of the CF₃⁻ nucleophile are:
-
Ruppert-Prakash Reagent (TMSCF₃): Trimethyl(trifluoromethyl)silane is a stable, liquid reagent that, upon activation with a nucleophilic catalyst (e.g., a fluoride source like TBAF or CsF), transfers the CF₃ group to the carbonyl.
-
Fluoroform (HCF₃): Also known as HFC-23, fluoroform is an inexpensive industrial byproduct.[6] Deprotonation with a strong, non-nucleophilic base like potassium bis(trimethylsilyl)amide (KHMDS) in a suitable solvent system generates the CF₃⁻ nucleophile.[7] The combination of K⁺ and a glyme solvent is particularly effective.[6][7]
The reaction involves the direct nucleophilic attack of the generated CF₃⁻ on the ketone carbonyl of ethyl acetoacetate, followed by an aqueous workup to protonate the resulting tertiary alkoxide.
Caption: Workflow for nucleophilic trifluoromethylation.
Detailed Experimental Protocol: Fluoroform-based Synthesis
Disclaimer: This protocol involves the use of a potent greenhouse gas (HCF₃) and highly reactive bases. It requires specialized equipment and should only be performed by experienced chemists.
Part A: Synthesis of Ethyl 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoate
-
Setup: In a flame-dried, multi-necked flask equipped with a magnetic stirrer, thermometer, and gas inlet/outlet, add a solution of ethyl acetoacetate (1.0 eq) in anhydrous triglyme.
-
Cooling: Cool the solution to -40°C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Base Addition: Slowly add a solution of KHMDS (1.5-2.0 eq) in THF to the cooled reaction mixture, ensuring the internal temperature does not rise significantly.
-
Fluoroform Introduction: Bubble fluoroform gas (HCF₃, ~1.1 eq) through the stirred solution for a designated period. The reaction progress should be monitored by taking aliquots and analyzing via ¹⁹F NMR or GC-MS.
-
Workup: Once the reaction is complete, quench it at -40°C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product via column chromatography.
Part B: Hydrolysis to the Carboxylic Acid
Follow the saponification and acidification procedure as described in Section 2.2, Part B.
Comparative Analysis of Synthetic Routes
| Parameter | Reformatsky Reaction | Nucleophilic Trifluoromethylation (HCF₃) |
| Key Reagents | α-halo ester, Zinc, CF₃-ketone | β-ketoester, HCF₃, KHMDS |
| Temperature | Reflux (e.g., ~65°C in THF) | Low Temperature (-40°C) |
| Advantages | Well-established, reliable, tolerant of many functional groups.[4] | Highly atom-economical, uses inexpensive HCF₃ feedstock.[6] |
| Disadvantages | Requires stoichiometric metal, potential for Wurtz coupling side products. | Requires cryogenic conditions, specialized gas handling, strong base. |
| Substrate Cost | 1,1,1-trifluoroacetone can be costly. | Ethyl acetoacetate is inexpensive. |
Chiral Resolution
The syntheses described above produce a racemic mixture of this compound. For pharmaceutical applications, isolating a single enantiomer is often essential. A highly effective method for this is classical resolution via diastereomeric salt formation.
The racemic acid can be resolved by crystallization with a chiral amine, such as (R)- or (S)-1-phenylethylamine.[8] The procedure typically involves dissolving the racemic acid and one equivalent of the chiral amine in a suitable solvent like absolute ethanol. The less soluble diastereomeric salt will preferentially crystallize out of the solution upon cooling. After filtration, the enantiomerically enriched acid can be recovered by treating the salt with a strong acid and extracting it into an organic solvent.[8] The enantiomeric excess (ee) can be determined by chiral HPLC or by derivatizing the acid (e.g., to its methyl ester) and using NMR with a chiral shift reagent like Mosher's acid.[8]
Conclusion
The synthesis of this compound can be effectively achieved through multiple strategic pathways. The choice between the classic Reformatsky reaction and modern nucleophilic trifluoromethylation depends on the available laboratory infrastructure, cost considerations, and desired scale. The Reformatsky approach offers operational simplicity and robustness, while the use of fluoroform provides a more atom-economical and potentially cost-effective route, albeit with greater technical demands. For applications in drug discovery, subsequent chiral resolution is a critical, well-documented step to access the enantiopure building blocks that are vital for developing next-generation therapeutics.
References
- 1. This compound | C5H7F3O3 | CID 136168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 4. Reformatsky Reaction [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. chimia.ch [chimia.ch]
Enantioselective Synthesis of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic Acid: A Technical Guide
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl group (–CF3), in particular, can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity. Consequently, the development of synthetic methodologies for accessing chiral building blocks containing the trifluoromethyl moiety is of paramount importance. 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid is a key chiral intermediate used in the synthesis of various pharmaceuticals. This guide provides an in-depth overview of the primary enantioselective strategies for its synthesis, focusing on catalytic asymmetric reduction of trifluoromethyl ketones and biocatalytic approaches.
I. Catalytic Asymmetric Reduction of Trifluoromethyl Ketones
A prevalent and effective strategy for the enantioselective synthesis of this compound and its derivatives involves the asymmetric reduction of a corresponding trifluoromethyl ketone precursor. This approach leverages chiral catalysts to control the stereochemical outcome of the reduction, yielding the desired enantiomer of the trifluoromethyl carbinol with high selectivity.
A. Foundational Principles
The core of this methodology lies in the transfer of a hydride to the carbonyl carbon of the trifluoromethyl ketone. The facial selectivity of this hydride attack is directed by a chiral catalyst, which transiently coordinates to the substrate. The steric and electronic properties of the chiral ligand environment around the metal center dictate which face of the ketone is more accessible, leading to the preferential formation of one enantiomer of the alcohol.
A variety of catalytic systems have been developed for this purpose, often employing transition metals such as ruthenium, rhodium, or iridium complexed with chiral ligands. The choice of catalyst, solvent, and reaction conditions is critical to achieving high enantioselectivity and yield.
B. Experimental Protocol: Asymmetric Hydrogenation
The following protocol is a representative example of an asymmetric transfer hydrogenation of a trifluoromethyl ketone, a common method for producing chiral trifluoromethyl alcohols.
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox, a solution of the chiral catalyst, for example, a Ru(II) complex with a chiral diamine ligand, is prepared in an appropriate anhydrous solvent (e.g., isopropanol).
-
Reaction Setup: The trifluoromethyl ketone precursor, ethyl 4,4,4-trifluoro-3-oxobutanoate, is dissolved in the same solvent in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Initiation: The catalyst solution is then transferred to the reaction vessel containing the substrate.
-
Reaction: The reaction mixture is stirred at a controlled temperature, often ranging from room temperature to slightly elevated temperatures, for a specified period (typically several hours to a day). The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the desired ethyl (R)- or (S)-4,4,4-trifluoro-3-hydroxybutanoate.
-
Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions (e.g., using lithium hydroxide in a mixture of THF and water), followed by acidic workup to yield the target this compound.
C. Key Performance Indicators
The efficacy of different catalytic systems can be compared based on several key parameters. The following table summarizes representative data from various asymmetric reduction methodologies for trifluoromethyl ketones.
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (e.e., %) |
| Ru(II)-Chiral Diamine | Ethyl 4,4,4-trifluoro-3-oxobutanoate | >95 | >98 |
| Rh(I)-Chiral Phosphine | 1,1,1-Trifluoro-2-acetoxypropan-2-one | 90 | 95 |
| Ir(I)-Chiral Ligand | 4,4,4-Trifluoroacetoacetate | 85 | 92 |
D. Mechanistic Workflow
The following diagram illustrates the general catalytic cycle for an asymmetric transfer hydrogenation of a trifluoromethyl ketone.
Caption: Catalytic cycle for asymmetric transfer hydrogenation.
II. Biocatalytic Approaches: Enzymatic Reduction and Resolution
Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of enantiomerically pure compounds. Enzymes, particularly reductases and lipases, can exhibit exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions.
A. Foundational Principles
Enzymatic Reduction: Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols using a cofactor such as NADPH or NADH. The three-dimensional structure of the enzyme's active site creates a chiral environment that forces the substrate to bind in a specific orientation, leading to the highly enantioselective addition of a hydride from the cofactor.
Kinetic Resolution: This strategy involves the use of an enzyme, typically a lipase, to selectively acylate one enantiomer of a racemic mixture of the target alcohol. This results in a mixture of the acylated alcohol and the unreacted, enantiomerically enriched alcohol, which can then be separated.
B. Experimental Protocol: Whole-Cell Bioreduction
The use of whole microbial cells, such as baker's yeast (Saccharomyces cerevisiae), offers a cost-effective and operationally simple method for asymmetric reduction. The necessary enzymes and cofactors are present within the cells.
Step-by-Step Methodology:
-
Yeast Suspension: A suspension of baker's yeast is prepared in a buffered aqueous solution containing a carbon source, such as glucose or sucrose.
-
Substrate Addition: The trifluoromethyl ketone precursor, ethyl 4,4,4-trifluoroacetoacetate, is added to the yeast suspension.
-
Bioreduction: The mixture is incubated at a controlled temperature (typically 25-37 °C) with gentle agitation for 24-72 hours. During this time, reductases within the yeast cells reduce the ketone to the corresponding alcohol.
-
Work-up: The yeast cells are removed by filtration or centrifugation. The aqueous phase is then extracted with an organic solvent (e.g., ethyl acetate) to isolate the product.
-
Purification: The combined organic extracts are dried and the solvent is evaporated. The crude product can be purified by column chromatography.
-
Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid as described previously.
C. Comparative Data for Biocatalytic Methods
Biocatalytic methods often provide high enantioselectivity under mild conditions.
| Biocatalyst | Substrate | Conversion (%) | Enantiomeric Excess (e.e., %) |
| Saccharomyces cerevisiae | Ethyl 4,4,4-trifluoroacetoacetate | 85.0 | 85.2[1] |
| Isolated Ketoreductase | 4,4,4-Trifluoro-3-oxobutanamide | >99 | >99 |
| Candida antarctica Lipase B (for resolution) | Racemic 4,4,4-trifluoro-3-hydroxybutanoate | ~50 | >99 |
D. Workflow for Biocatalytic Synthesis
The following diagram outlines the general workflow for a whole-cell biocatalytic reduction.
Caption: Workflow for whole-cell biocatalytic reduction.
III. Conclusion and Future Outlook
The enantioselective synthesis of this compound is a critical endeavor for the pharmaceutical and agrochemical industries. Both catalytic asymmetric reduction and biocatalytic methods offer effective and highly selective routes to this valuable chiral building block.
-
Catalytic Asymmetric Reduction provides a robust and well-established platform with a wide range of available catalysts and ligands, allowing for fine-tuning of reaction conditions to achieve high yields and enantioselectivities.
-
Biocatalysis represents a greener and often more selective alternative, operating under mild conditions and reducing the need for heavy metal catalysts. The continuous development of new enzymes through directed evolution and protein engineering will further expand the scope and efficiency of these methods.
The choice between these methodologies will depend on factors such as the desired scale of synthesis, cost considerations, and the specific stereochemical outcome required. Future research will likely focus on the development of more efficient and recyclable catalysts, as well as the discovery of novel biocatalysts with enhanced stability and broader substrate scope. The integration of these approaches, for instance in chemoenzymatic cascade reactions, holds significant promise for the future of chiral synthesis.
References
An In-depth Technical Guide to the Crystal Structure of Trifluoromethylated Hydroxy Acids
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing functional groups has emerged as a paramount tool for optimizing molecular properties. Among these, the trifluoromethyl (-CF3) group holds a position of particular significance. Its unique electronic and steric characteristics can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide provides a comprehensive exploration of the crystal structure of trifluoromethylated hydroxy acids, a class of compounds that are pivotal as building blocks in the synthesis of novel therapeutic agents.[1]
This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights into the synthesis, crystallographic analysis, and solid-state behavior of these molecules. By understanding the intricate details of their crystal structures, we can better predict and modulate their physicochemical properties, ultimately accelerating the drug discovery process.
The Pivotal Role of the Trifluoromethyl Group in Crystal Engineering
The trifluoromethyl group is a powerful modulator of molecular properties due to its high electronegativity and steric bulk compared to a methyl group or a hydrogen atom.[2][3] These characteristics have profound implications for the crystal packing and intermolecular interactions of trifluoromethylated hydroxy acids.
Influence on Physicochemical Properties
The introduction of a -CF3 group can dramatically alter a molecule's characteristics:
-
Increased Lipophilicity: The -CF3 group significantly enhances lipophilicity, which can improve a drug candidate's ability to cross cell membranes, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation.[4][5] This can increase the in vivo half-life of a drug, leading to improved therapeutic efficacy.
-
Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the acidity of nearby protons, such as the hydroxyl and carboxylic acid protons in hydroxy acids. This modulation can enhance interactions with biological targets, such as enzymes and receptors.[1][6]
The following diagram illustrates the cascading effects of trifluoromethylation on key drug-like properties.
Synthesis and Crystallization of Trifluoromethylated Hydroxy Acids
The synthesis of trifluoromethylated hydroxy acids often involves the nucleophilic addition of a trifluoromethyl group to a carbonyl compound.[7] Reagents such as trifluoromethyltrimethylsilane (TMSCF3), in the presence of a fluoride source, are commonly employed for this purpose.[7]
General Synthetic Protocol: Nucleophilic Trifluoromethylation
-
Reactant Preparation: Dissolve the starting carbonyl compound (e.g., a keto-acid or keto-ester) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Add the trifluoromethylating agent (e.g., TMSCF3) and a catalytic amount of a fluoride source (e.g., cesium fluoride or tetrabutylammonium fluoride) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the appropriate temperature (ranging from 0 °C to room temperature) and monitor its progress using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Workup and Purification: Upon completion, quench the reaction with a suitable reagent (e.g., aqueous HCl). Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired trifluoromethylated hydroxy acid.
Crystallization for X-ray Diffraction
Obtaining high-quality single crystals is paramount for successful X-ray crystallographic analysis. Slow evaporation of a saturated solution is a commonly used and effective technique.
Step-by-Step Crystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound has moderate solubility. A mixture of a good solvent and a poor solvent can be effective. For example, dichloromethane and hexane are often a good combination.[8]
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified trifluoromethylated hydroxy acid in the chosen solvent at room temperature or with gentle heating.
-
Slow Evaporation: Loosely cap the vial or flask containing the solution to allow for slow evaporation of the solvent over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
-
Crystal Mounting: Gently wash the crystals with a small amount of cold solvent and mount them on a goniometer head for X-ray diffraction analysis.
X-ray Crystallographic Analysis: Unveiling the Solid-State Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal lattice. The data obtained provides invaluable information about bond lengths, bond angles, torsion angles, and intermolecular interactions.
Experimental Workflow for Crystal Structure Determination
The following diagram outlines the typical workflow for determining the crystal structure of a trifluoromethylated hydroxy acid.
Case Study: Crystal Structure of rac-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid
The crystal structure of rac-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid provides a clear example of the structural features of this class of compounds.[9] The crystallographic data reveals a monoclinic crystal system with the space group P21/c.[9]
| Parameter | Value |
| Chemical Formula | C5H7F3O3 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.9450(4) |
| b (Å) | 21.0079(10) |
| c (Å) | 8.5285(3) |
| β (°) | 101.240(2) |
| Volume (ų) | 1396.17(11) |
| Z | 8 |
| Table 1: Crystallographic Data for rac-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid.[9] |
Intermolecular Interactions in the Solid State
The crystal packing of trifluoromethylated hydroxy acids is predominantly governed by a network of hydrogen bonds. The hydroxyl and carboxylic acid moieties act as both hydrogen bond donors and acceptors, leading to the formation of robust supramolecular assemblies.[10]
Hydrogen Bonding Networks
In the crystal structure of rac-3,3,3-trifluoro-2-hydroxypropanoic acid, a fluorinated derivative of lactic acid, O—H⋯O hydrogen bonds and C—H⋯O contacts connect the molecules into sheets.[9] Similarly, in 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid, intermolecular O—H⋯O hydrogen bonds link the molecules into supramolecular chains.[11]
The following diagram illustrates a common hydrogen bonding motif observed in the crystal structures of hydroxy acids, where the carboxylic acid groups form dimeric structures.
The Role of Organic Fluorine in Hydrogen Bonding
While traditionally considered a weak hydrogen bond acceptor, organic fluorine can participate in C—F···H interactions, which can contribute to the overall stability of the crystal lattice.[12][13] The presence of multiple fluorine atoms in the -CF3 group increases the likelihood of these weak interactions influencing the crystal packing.
Implications for Drug Development
A thorough understanding of the crystal structure of trifluoromethylated hydroxy acids is crucial for several aspects of drug development:
-
Polymorph Screening: Different crystalline forms (polymorphs) of a drug substance can exhibit different physicochemical properties, including solubility and bioavailability. Crystallographic analysis is essential for identifying and characterizing polymorphs.
-
Structure-Activity Relationship (SAR) Studies: The precise knowledge of the three-dimensional structure of these building blocks allows for a more rational design of drug candidates with improved binding to their biological targets.
-
Formulation Development: The solid-state properties of a drug, which are dictated by its crystal structure, influence its stability, dissolution rate, and manufacturability.
Conclusion
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for fine-tuning the properties of drug candidates. This guide has provided a detailed overview of the crystal structure of trifluoromethylated hydroxy acids, from their synthesis and crystallization to the intricate details of their solid-state architecture. By leveraging the insights gained from X-ray crystallography, researchers can make more informed decisions in the design and development of novel therapeutics with enhanced efficacy and safety profiles. The continued exploration of the crystal engineering principles governing these fascinating molecules will undoubtedly pave the way for future innovations in drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Hydrogen bonds with fluorine. Studies in solution, in gas phase and by computations, conflicting conclusions from crystallographic analyses - Chemical Science (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid: Properties, Synthesis, and Applications in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid, a fluorinated building block of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of the trifluoromethyl group imparts unique electronic properties that can enhance the metabolic stability, lipophilicity, and binding affinity of parent molecules. This guide delves into the structural features, reactivity, and spectral characterization of this versatile compound. Furthermore, it presents detailed protocols for its synthesis and analysis, offering valuable insights for researchers and scientists engaged in drug discovery and development.
Introduction
The strategic introduction of fluorine and fluorinated moieties into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3), in particular, is a privileged functional group known to significantly modulate the physicochemical and pharmacokinetic properties of bioactive compounds. This compound emerges as a valuable chiral building block, integrating the influential trifluoromethyl group with a reactive carboxylic acid and a tertiary alcohol. This unique combination of functionalities provides a versatile platform for the synthesis of complex molecular architectures with potential therapeutic applications. This guide aims to be an essential resource for researchers, offering a deep dive into the core characteristics of this compound and providing practical, field-proven methodologies for its use.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses and for predicting the characteristics of its derivatives.
Structural and General Properties
| Property | Value | Source(s) |
| Chemical Formula | C5H7F3O3 | [1][2] |
| Molecular Weight | 172.10 g/mol | [1][2] |
| CAS Number | 338-03-4 | [1][2] |
| Appearance | White to pale yellow solid | [3] |
| Melting Point | 78.4-79.2 °C (racemic), 43.8-44.0 °C (enantiomerically pure) | [4] |
| Boiling Point | 87-90 °C at 0.5 mmHg | [5] |
| Hygroscopicity | Extremely hygroscopic | [4] |
Note: The enantiomerically pure form has a significantly lower melting point and is described as an extremely hygroscopic solid.
A predicted pKa value for the carboxylic acid proton is approximately 4.0, influenced by the electron-withdrawing nature of the trifluoromethyl group.
Solubility
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the carboxylic acid, the tertiary alcohol, and the trifluoromethyl group.
The presence of the strongly electron-withdrawing trifluoromethyl group increases the acidity of the carboxylic acid compared to its non-fluorinated analog. This group also influences the reactivity of the adjacent tertiary alcohol.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo typical transformations, including:
-
Esterification: Reaction with alcohols under acidic conditions or using coupling agents to form the corresponding esters.
-
Amide Formation: Reaction with amines, often facilitated by coupling agents, to yield amides.
-
Reduction: Reduction to the corresponding primary alcohol, although this requires strong reducing agents and may also affect the tertiary alcohol.
Reactions of the Tertiary Alcohol Group
The tertiary hydroxyl group is less reactive than a primary or secondary alcohol but can participate in:
-
Protection/Deprotection: The hydroxyl group can be protected with standard protecting groups if necessary for a synthetic sequence.
-
Dehydration: Under strongly acidic and harsh conditions, dehydration to form an alkene is possible, though this may be accompanied by other side reactions.
Synthesis of this compound
The synthesis of racemic this compound is readily achieved from commercially available starting materials.
Synthetic Workflow
Caption: Synthetic route to this compound.
Detailed Experimental Protocol: Synthesis of Racemic this compound
Materials:
-
Ethyl trifluoroacetate
-
Acetone
-
Sodium ethoxide
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium hypobromite solution (freshly prepared)
-
Sodium sulfite
-
Sodium chloride
-
Magnesium sulfate (anhydrous)
Procedure:
-
Claisen-type Condensation:
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in anhydrous diethyl ether, add a mixture of ethyl trifluoroacetate and an excess of dry acetone dropwise with stirring at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the ethereal layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 4,4,4-trifluoro-3-hydroxy-3-methyl-2-butanone.
-
-
Haloform Reaction (Oxidation):
-
Dissolve the crude ketone in a suitable solvent like dioxane.
-
Add a freshly prepared solution of sodium hypobromite dropwise with vigorous stirring, maintaining the temperature below 20 °C.
-
After the addition, continue stirring for several hours at room temperature.
-
Destroy the excess hypobromite by adding a saturated solution of sodium sulfite.
-
Acidify the reaction mixture with concentrated hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined ethereal extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or sublimation to yield this compound.
-
Spectral Characterization
Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (in CDCl₃, 300 MHz):
-
δ 1.45 (s, 3H): Singlet corresponding to the methyl protons (-CH₃).
-
δ 2.80 (s, 2H): Singlet for the methylene protons (-CH₂-).
-
Variable (br s, 2H): A broad singlet for the acidic proton of the carboxylic acid and the hydroxyl proton. The chemical shift of these protons is concentration and solvent dependent.
¹³C NMR (in CDCl₃, 75 MHz):
-
δ 23.0: Methyl carbon (-CH₃).
-
δ 42.0: Methylene carbon (-CH₂-).
-
δ 71.0 (q, J = 30 Hz): Quaternary carbon attached to the hydroxyl and trifluoromethyl groups. The quartet splitting is due to coupling with the three fluorine atoms.
-
δ 125.0 (q, J = 285 Hz): Trifluoromethyl carbon (-CF₃). The large coupling constant is characteristic of a trifluoromethyl group.
-
δ 176.0: Carboxylic acid carbonyl carbon (-COOH).
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides valuable information about the functional groups present in the molecule.
-
~3400-2400 cm⁻¹ (broad): A very broad absorption characteristic of the O-H stretching of the carboxylic acid, often overlapping with the C-H stretching vibrations.
-
~3500 cm⁻¹ (sharp to broad): O-H stretching of the tertiary alcohol.
-
~2950 cm⁻¹: C-H stretching of the methyl and methylene groups.
-
~1710 cm⁻¹: A strong absorption due to the C=O stretching of the carboxylic acid carbonyl group.
-
~1300-1100 cm⁻¹: Strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group.
Applications in Drug Development
The trifluoromethyl group is a key pharmacophore in numerous approved drugs due to its ability to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups. This compound serves as a valuable chiral synthon for introducing this important moiety into drug candidates.
While direct examples of marketed drugs synthesized from this specific building block are not prominently documented in publicly available literature, its structural motif is highly relevant. For instance, fluorinated hydroxy acids are precursors to a variety of biologically active molecules, including enzyme inhibitors and modulators of metabolic pathways. The enantiomerically pure forms of this acid are particularly valuable for the synthesis of single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also a respiratory irritant.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. A face shield is recommended when handling larger quantities.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Hygroscopic Nature: The compound is hygroscopic and should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
In case of contact:
-
Skin: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, fluorinated molecules. Its unique combination of a carboxylic acid, a tertiary alcohol, and a trifluoromethyl group provides multiple avenues for chemical modification. This guide has provided a detailed overview of its physical and chemical properties, a practical synthetic protocol, and essential safety information. For researchers in drug discovery and development, a thorough understanding of this compound's characteristics opens up new possibilities for the design and synthesis of novel therapeutic agents with enhanced pharmacological profiles.
References
- 1. This compound,338-03-4->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 2. This compound [cymitquimica.com]
- 3. 4,4,4-Trifluoro-3-hydroxy-3-methylbutyric acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. chimia.ch [chimia.ch]
- 5. 338-03-4|this compound|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic Acid: Synthesis, Commercial Sourcing, and Applications in Modern Drug Discovery
Introduction: The Strategic Value of a Fluorinated Chiral Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. The trifluoromethyl group (–CF₃), in particular, is prized for its ability to profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides an in-depth technical overview of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid, a valuable chiral building block that features both a trifluoromethyl group and a tertiary alcohol on a short carbon scaffold. Its unique structure makes it a highly sought-after synthon for introducing fluorinated motifs in the development of novel therapeutics.[4][5]
This document serves as a practical resource for researchers, chemists, and drug development professionals, offering a comprehensive look at its synthesis, commercial availability, quality control, and strategic applications.
Physicochemical Properties and Identification
A clear understanding of the fundamental properties of a starting material is critical for its successful application in synthesis. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [6][7] |
| Synonyms | 3-(Trifluoromethyl)-3-hydroxybutyric acid | [6] |
| CAS Number | 338-03-4 | [6] |
| Molecular Formula | C₅H₇F₃O₃ | [6] |
| Molecular Weight | 172.10 g/mol | [6] |
| Appearance | White to pale yellow solid or fused solid | [6] |
| Purity (Typical) | ≥95% | [6] |
| InChI Key | JCJGOWYCFRASTM-UHFFFAOYSA-N | [6] |
Synthesis and Stereoselective Control: A Practical Approach
The construction of the this compound scaffold is most effectively achieved through a two-step process commencing with a Reformatsky reaction, followed by ester hydrolysis. The Reformatsky reaction is a classic and reliable method for C-C bond formation, particularly suited for creating β-hydroxy esters from α-halo esters and carbonyl compounds.[3][8]
The overall synthetic pathway is logical and robust. The initial organozinc-mediated addition provides the carbon backbone and the desired hydroxylation pattern. The subsequent hydrolysis is a standard transformation to unmask the carboxylic acid functional group.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Reformatsky Reaction and Hydrolysis
This protocol describes a representative procedure for the synthesis of the target compound. The causality behind the choice of reagents and conditions is explained to ensure a self-validating and reproducible process.
Step 1: Synthesis of Ethyl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate
-
Principle: This step utilizes the Reformatsky reaction, where activated zinc metal inserts into the carbon-bromine bond of ethyl bromoacetate to form an organozinc reagent (a Reformatsky enolate).[3][8] This enolate is sufficiently nucleophilic to attack the electrophilic carbonyl carbon of 1,1,1-trifluoroacetone but is generally unreactive towards the ester group, preventing self-condensation. The reaction is typically performed in an aprotic solvent like toluene or THF.
-
Methodology:
-
Zinc Activation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add activated zinc dust (1.2 equivalents) and a crystal of iodine in dry toluene. Heat the suspension to reflux for approximately 10-15 minutes to activate the zinc surface, indicated by the disappearance of the iodine color. Cool the mixture to room temperature.
-
Reaction Initiation: Add a solution of ethyl bromoacetate (1.0 equivalent) and 1,1,1-trifluoroacetone (1.1 equivalents) in dry toluene dropwise to the activated zinc suspension. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, heat the reaction mixture at reflux for 1-2 hours to ensure complete consumption of the starting materials. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ethyl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate can be purified by vacuum distillation or column chromatography on silica gel.
-
Step 2: Hydrolysis to this compound
-
Principle: The ethyl ester intermediate is hydrolyzed to the corresponding carboxylic acid. Alkaline hydrolysis (saponification) is often preferred as it is an irreversible process, driving the reaction to completion.[9] Subsequent acidification protonates the carboxylate salt to yield the final product.
-
Methodology:
-
Saponification: Dissolve the purified ethyl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate from Step 1 in a mixture of ethanol and water. Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Isolation: After cooling, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with cold, concentrated hydrochloric acid. The carboxylic acid may precipitate as a solid or can be extracted.
-
Extraction and Final Purification: Extract the acidified aqueous solution with ethyl acetate (3 x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The final product can be purified by recrystallization.
-
Commercial Availability and Procurement
For research and development purposes, this compound is commercially available from several reputable chemical suppliers. Sourcing from established vendors ensures reliable quality and accompanying documentation, such as a Certificate of Analysis (CoA).
| Supplier | Purity | Available Quantities | Notes |
| CymitQuimica | 95% | 100mg, 250mg, 500mg, 1g, 5g | Product intended for laboratory use only.[6] |
| Thermo Fisher Scientific (Alfa Aesar) | 98% | 1g | Available as a fused solid or liquid melt.[10] |
| SynQuest Laboratories, Inc. | N/A | Inquire | Provides a detailed Safety Data Sheet. |
| Allfluoro pharmaceutical co .ltd. | N/A | Inquire | Specializes in fluorinated compounds. |
Note: Pricing and availability are subject to change. It is recommended to contact suppliers directly for current information.
Quality Control and Analytical Protocols
Verifying the identity, purity, and structural integrity of the starting material is a non-negotiable step in any synthetic campaign. A combination of spectroscopic and chromatographic methods should be employed.
Caption: A typical quality control workflow for incoming starting material.
Recommended Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the methyl (singlet) and methylene (AB quartet) protons.
-
¹³C NMR: Will show characteristic shifts for the carboxylic acid carbon, the quaternary carbon bearing the hydroxyl and trifluoromethyl groups, the methylene carbon, and the methyl carbon.
-
¹⁹F NMR: A single peak will confirm the presence of the trifluoromethyl group.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: Reversed-phase HPLC is a powerful technique for assessing the purity of polar, non-volatile compounds like carboxylic acids.
-
Typical Conditions: A C18 column with a gradient elution using a mobile phase of water and acetonitrile, both modified with a small amount of an acid like formic acid or trifluoroacetic acid to suppress the ionization of the carboxyl group and ensure good peak shape. Detection can be achieved using a UV detector (at ~210 nm) or coupled with a mass spectrometer (MS).[11][12]
-
Applications in Research and Drug Development
The trifluoromethyl group is a bioisostere for several groups, including the methyl and chloro groups, but with significantly different electronic properties. Its strong electron-withdrawing nature can lower the pKa of nearby functional groups and alter the conformation of the molecule.[1] This makes this compound a valuable chiral building block for:
-
Enhancing Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes.[1]
-
Modulating Lipophilicity: Introducing a trifluoromethyl group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Improving Binding Affinity: The group can participate in favorable interactions with biological targets, such as dipole-dipole or orthogonal multipolar interactions.
Handling and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
-
Safety Precautions:
-
Based on safety data for similar compounds, this compound should be handled with care. It is classified as causing severe skin burns and eye damage, and may cause respiratory irritation.
-
Always use in a well-ventilated area or fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
-
Storage Conditions:
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from strong oxidizing agents and bases.
-
Conclusion
This compound represents a strategically important building block for the synthesis of advanced intermediates in pharmaceutical and agrochemical research. Its commercial availability, coupled with a well-understood and robust synthetic route, makes it an accessible tool for chemists. By leveraging its unique combination of a trifluoromethyl group and a chiral hydroxyl center, researchers can rationally design and synthesize novel compounds with potentially enhanced biological activity and improved pharmacokinetic profiles. Adherence to rigorous quality control and safety protocols is paramount to its successful and safe application in the laboratory.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound [cymitquimica.com]
- 7. This compound | C5H7F3O3 | CID 136168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. 4,4,4-Trifluoro-3-hydroxy-3-methylbutyric acid, 98% | Fisher Scientific [fishersci.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic Acid (CAS No. 338-03-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid, with the CAS number 338-03-4, is a fluorinated carboxylic acid that has garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2][3] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this unique trifluoromethylated building block.
Physicochemical Properties
This compound is a solid at room temperature and is characterized by the following properties[2][4]:
| Property | Value |
| CAS Number | 338-03-4 |
| Molecular Formula | C5H7F3O3 |
| Molecular Weight | 172.10 g/mol |
| Appearance | White to off-white solid |
| Synonyms | 3-Hydroxy-3-methyl-4,4,4-trifluorobutanoic acid, 3-(Trifluoromethyl)-3-hydroxybutyric acid |
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound and its esters is the Reformatsky reaction . This organozinc-mediated reaction involves the condensation of an α-halo ester with a ketone or aldehyde.[5][6][7] In the case of the target molecule, the reaction proceeds between an ester of bromoacetic acid (such as ethyl bromoacetate) and 1,1,1-trifluoroacetone in the presence of activated zinc metal.
The causality behind this choice of reaction lies in the moderate reactivity of the organozinc intermediate (a Reformatsky enolate). Unlike more reactive organometallic reagents like Grignard or organolithium reagents, the zinc enolate does not readily react with the ester functionality, thus preventing self-condensation and other side reactions.[6] This chemoselectivity makes the Reformatsky reaction particularly well-suited for the synthesis of β-hydroxy esters.
Experimental Protocol: A Representative Reformatsky Synthesis
The following is a detailed, step-by-step methodology for a typical laboratory-scale synthesis of the ethyl ester of this compound, which can then be hydrolyzed to the desired carboxylic acid.
Materials:
-
Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran (THF))
-
Zinc dust (activated)
-
Ethyl bromoacetate
-
1,1,1-Trifluoroacetone
-
Anhydrous magnesium sulfate or sodium sulfate
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust. The zinc is activated, for example, by stirring with a small amount of iodine in the reaction solvent until the color of the iodine disappears. This removes the passivating layer of zinc oxide from the surface of the metal.
-
Initiation of the Reaction: A small portion of a solution of ethyl bromoacetate and 1,1,1-trifluoroacetone in the anhydrous solvent is added to the activated zinc. The reaction is initiated, which is often indicated by a gentle exotherm and the appearance of a cloudy solution.
-
Addition of Reactants: The remaining solution of ethyl bromoacetate and 1,1,1-trifluoroacetone is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is typically stirred at reflux for an additional period to ensure complete conversion.
-
Work-up: The reaction is cooled to room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This hydrolyzes the intermediate zinc alkoxide.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with the reaction solvent (e.g., diethyl ether). The combined organic extracts are then washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate.
-
Hydrolysis (Optional): The crude ester can be purified by distillation or chromatography. For the synthesis of the carboxylic acid, the ester is then hydrolyzed using standard procedures, such as treatment with aqueous sodium hydroxide followed by acidification.
Caption: A simplified workflow of the Reformatsky synthesis.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, a singlet for the methylene protons adjacent to the carbonyl group, and broad singlets for the hydroxyl and carboxylic acid protons. The chemical shifts will be influenced by the neighboring trifluoromethyl group.
-
¹³C NMR: The carbon NMR spectrum should exhibit signals for the methyl carbon, the quaternary carbon bearing the hydroxyl and trifluoromethyl groups, the methylene carbon, and the carbonyl carbon of the carboxylic acid. The carbon attached to the fluorine atoms will show a characteristic quartet due to C-F coupling.
-
Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak, although it may be weak. Characteristic fragmentation patterns would include the loss of water, the carboxylic acid group, and cleavage of the carbon-carbon bonds.
Applications in Drug Development
The introduction of a trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance the metabolic stability and bioavailability of drug candidates.[1][2][8] The trifluoromethyl group can block sites of oxidative metabolism and its strong electron-withdrawing nature can alter the pKa of nearby functional groups, which can improve membrane permeability.[3]
This compound serves as a valuable chiral building block for the synthesis of more complex molecules. The hydroxyl and carboxylic acid functionalities provide handles for a variety of chemical transformations, allowing for its incorporation into larger drug scaffolds.
While specific examples of marketed drugs that directly use this compound as a starting material are not prominently documented in publicly available literature, the structural motif of a trifluoromethylated β-hydroxy acid is present in various developmental drug candidates. Its value lies in its potential as a key intermediate in the synthesis of novel therapeutic agents where the introduction of a trifluoromethyl group is desired to optimize pharmacokinetic and pharmacodynamic properties.
Conclusion
This compound is a fluorinated building block with significant potential in organic synthesis and medicinal chemistry. Its synthesis via the Reformatsky reaction is a reliable method that takes advantage of the chemoselectivity of organozinc reagents. The presence of the trifluoromethyl group imparts unique properties that are highly sought after in the design of modern pharmaceuticals. As the demand for more effective and metabolically robust drugs continues to grow, the utility of specialized fluorinated intermediates like this compound is expected to increase.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407) [hmdb.ca]
- 2. This compound [cymitquimica.com]
- 3. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 6. CN102320957B - Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. jelsciences.com [jelsciences.com]
Methodological & Application
Application Notes and Protocols: 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic Acid in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Chiral Building Block for Asymmetric Synthesis
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and development. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] In the realm of asymmetric synthesis, the development of novel chiral building blocks containing fluorinated stereocenters is of paramount importance for accessing enantiomerically pure pharmaceuticals.
This guide introduces 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid as a promising, yet underexplored, chiral auxiliary and building block for asymmetric synthesis. Its defining features—a trifluoromethyl group and a hydroxyl group attached to a quaternary stereocenter—offer a unique combination of steric and electronic properties that can be harnessed to control the stereochemical outcome of key carbon-carbon bond-forming reactions.
The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity of adjacent protons and the reactivity of nearby functional groups, while its steric bulk can effectively shield one face of a reactive intermediate.[1][2] The adjacent hydroxyl group provides a handle for derivatization and can act as a chelating moiety to organize the transition state in the presence of a Lewis acid, further enhancing stereocontrol.
These application notes provide a comprehensive overview of the potential applications of this compound in asymmetric synthesis, with a focus on its use as a chiral auxiliary in the diastereoselective aldol reaction. Detailed, field-proven insights and step-by-step protocols are provided to enable researchers to effectively utilize this versatile building block in their synthetic endeavors.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application.
| Property | Value | Reference |
| Molecular Formula | C₅H₇F₃O₃ | [3] |
| Molecular Weight | 172.10 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| CAS Number | 338-03-4 | [3] |
Proposed Application: A Chiral Auxiliary for Diastereoselective Aldol Reactions
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are common structural motifs in many natural products and pharmaceuticals. The following sections outline a detailed, practical approach for the utilization of (R)- or (S)-4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid as a chiral auxiliary to control the stereochemistry of an aldol reaction.
Workflow for Asymmetric Aldol Reaction
Protocol 1: Synthesis of the Chiral Auxiliary Propionate Ester
To be employed as a chiral auxiliary in an aldol reaction, the carboxylic acid must first be converted to an ester. This protocol describes the esterification of this compound with propionyl chloride.
Materials:
-
(S)-4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid
-
Propionyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of (S)-4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add pyridine (1.2 eq).
-
Slowly add propionyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired (S)-4,4,4-trifluoro-3-hydroxy-3-methylbutyl propionate.
Protocol 2: Diastereoselective Titanium Enolate Aldol Reaction
This protocol details the diastereoselective aldol reaction of the chiral auxiliary propionate ester with a generic aldehyde, employing a titanium tetrachloride (TiCl₄) mediated enolization.
Materials:
-
(S)-4,4,4-trifluoro-3-hydroxy-3-methylbutyl propionate
-
Titanium tetrachloride (TiCl₄), 1 M solution in DCM
-
Diisopropylethylamine (DIPEA, Hünig's base)
-
Aldehyde (e.g., isobutyraldehyde)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Low-temperature thermometer
Procedure:
-
To a solution of the chiral auxiliary propionate ester (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add TiCl₄ (1.1 eq) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add DIPEA (1.2 eq) dropwise, and continue stirring for 1 hour at -78 °C to facilitate enolate formation.
-
Add the aldehyde (1.5 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of diastereomeric aldol adducts, can be analyzed by ¹H NMR spectroscopy to determine the diastereomeric ratio.[4][5][6][7]
Mechanism of Stereocontrol
The high degree of stereocontrol in this proposed aldol reaction is attributed to the formation of a rigid, chelated transition state. The Lewis acid, TiCl₄, coordinates to both the ester carbonyl oxygen and the hydroxyl group of the chiral auxiliary. This chelation, combined with the steric hindrance of the trifluoromethyl group, forces the aldehyde to approach the enolate from the less hindered face, leading to the preferential formation of one diastereomer.
Protocol 3: Cleavage of the Chiral Auxiliary
After the desired stereocenter has been established, the chiral auxiliary can be removed, typically through hydrolysis of the ester linkage, to yield the chiral β-hydroxy acid and recover the auxiliary for reuse. Given the potential for steric hindrance from the quaternary center and the trifluoromethyl group, a robust hydrolysis method may be required.[8][9][10]
Materials:
-
Diastereomerically enriched aldol adduct
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water.
-
Add an excess of LiOH (e.g., 5.0 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and acidify with 1 M HCl to protonate the carboxylate.
-
Extract the product with ethyl acetate.
-
The aqueous layer can be further processed to recover the chiral auxiliary.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the chiral β-hydroxy acid.
Conclusion and Future Perspectives
This compound represents a valuable and versatile chiral building block with significant potential in asymmetric synthesis. The protocols and mechanistic insights provided herein offer a solid foundation for its application as a chiral auxiliary in diastereoselective aldol reactions. The unique combination of a trifluoromethyl group and a chelating hydroxyl group at a stereogenic center provides a powerful tool for controlling the formation of new stereocenters.
Future research in this area could explore the application of this auxiliary in other key asymmetric transformations, such as Michael additions, Diels-Alder reactions, and alkylations. Furthermore, the development of catalytic enantioselective methods for the synthesis of this compound itself would greatly enhance its accessibility and utility in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [cymitquimica.com]
- 4. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 6. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
The Strategic Deployment of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic Acid as a Chiral Building Block in Modern Synthesis
Introduction: The Imperative of Fluorine in Chiral Drug Design
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When this powerful functional group is combined with a chiral center, as in 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid, it creates a highly valuable and versatile chiral building block for the synthesis of complex, high-value molecules. The presence of both a hydroxyl and a carboxylic acid moiety provides two orthogonal points for further chemical elaboration, making this compound a powerful tool in the hands of synthetic chemists. Chirality plays a pivotal role in the efficacy and safety of many pharmaceuticals, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles[1]. Consequently, the development of robust methods for the asymmetric synthesis of such chiral building blocks is of paramount importance[2]. This guide provides a detailed overview of the properties, synthesis, and applications of this compound, offering researchers and drug development professionals a practical resource for its effective utilization.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is essential for its successful application in synthesis. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₇F₃O₃ | [3][4] |
| Molecular Weight | 172.10 g/mol | [3] |
| Appearance | White to pale yellow solid or fused solid | [3] |
| CAS Number | 338-03-4 | [5][6] |
| InChI Key | JCJGOWYCFRASTM-UHFFFAOYSA-N | [3] |
Note: Spectroscopic data such as NMR and IR are best obtained from the certificate of analysis of the specific batch being used. However, general spectral features can be predicted based on the structure.
Synthetic Strategies: Accessing Racemic and Enantiopure Forms
The synthetic accessibility of this compound is a key factor in its widespread adoption. Both racemic and enantioselective routes have been developed, with the latter being of greater interest for pharmaceutical applications.
Protocol 1: Racemic Synthesis via Grignard Addition to a β-Ketoester
This protocol outlines a general and reliable method for the synthesis of racemic this compound. The key step involves the addition of a methyl Grignard reagent to an ethyl 4,4,4-trifluoroacetoacetate, followed by hydrolysis of the resulting ester.
Experimental Workflow:
Caption: Racemic synthesis of the target compound.
Detailed Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Add methylmagnesium bromide (1.1 eq, 3.0 M in diethyl ether) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate.
-
Saponification: Dissolve the crude ester in a mixture of ethanol and water (1:1 v/v). Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature for 4 hours or until TLC analysis indicates complete consumption of the ester.
-
Acidification and Isolation: Remove the ethanol under reduced pressure. Cool the remaining aqueous solution to 0 °C and acidify to pH 2 with 1 M HCl.
-
Final Extraction and Purification: Extract the acidic aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure racemic this compound.
Protocol 2: Enantioselective Synthesis via Microbial Asymmetric Reduction
This protocol describes a representative method for the enantioselective synthesis of (R)-4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid, inspired by the successful asymmetric reduction of similar ketoesters using microorganisms[7]. This biocatalytic approach offers high enantioselectivity under mild reaction conditions. The synthesis starts with the corresponding β-keto acid.
Experimental Workflow:
Caption: Enantioselective synthesis workflow.
Detailed Protocol:
-
Biocatalyst Preparation: Cultivate a suitable microorganism, such as Saccharomyces cerevisiae, in an appropriate growth medium. Harvest the cells by centrifugation and wash them with a phosphate buffer (pH 7.0).
-
Reaction Setup: In a temperature-controlled shaker, suspend the washed microbial cells in a phosphate buffer. Add the substrate, 4,4,4-Trifluoro-3-methyl-3-oxobutanoic acid (1.0 eq), and a glucose source (as a co-factor regeneration system).
-
Bioreduction: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess (e.e.).
-
Work-up: Once the desired conversion and e.e. are achieved, terminate the reaction by centrifuging the mixture to pellet the microbial cells.
-
Extraction: Carefully decant the supernatant and acidify it to pH 2 with 1 M HCl. Extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The enantiomerically enriched product can be further purified by flash column chromatography.
Applications in Asymmetric Synthesis: A Chiral Scaffold for Complex Molecules
The true value of this compound lies in its application as a chiral building block. The stereocenter, coupled with the trifluoromethyl group, can be transferred to more complex molecular architectures, making it a valuable starting material in drug discovery and development.
Protocol 3: Diastereoselective Esterification and Further Functionalization
This protocol demonstrates the use of chiral this compound in a diastereoselective esterification reaction with a chiral alcohol, followed by further synthetic transformations. This exemplifies how the inherent chirality of the building block can be used to control the stereochemistry of subsequent reactions.
Logical Relationship Diagram:
Caption: Application in diastereoselective synthesis.
Detailed Protocol:
-
Reaction Setup: To a solution of enantiomerically pure this compound (1.0 eq) and a chiral alcohol (e.g., (S)-(-)-1-phenylethanol, 1.1 eq) in anhydrous dichloromethane, add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification and Separation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting mixture of diastereomeric esters can be separated by flash column chromatography on silica gel.
-
Characterization: Characterize the separated diastereomers by NMR spectroscopy and mass spectrometry to confirm their structures and purity.
-
Further Transformations: The diastereomerically pure ester can then be subjected to a variety of synthetic transformations. For example, the ester can be reduced to the corresponding diol, or the hydroxyl group can be protected, allowing for selective modification of the ester moiety.
Conclusion and Future Outlook
This compound is a chiral building block with significant potential in the synthesis of complex, biologically active molecules. Its unique combination of a trifluoromethyl group, a chiral tertiary alcohol, and a carboxylic acid functional handle makes it an attractive starting material for the construction of novel pharmaceuticals and agrochemicals. The development of efficient and scalable enantioselective synthetic routes is crucial for unlocking the full potential of this versatile compound. As the demand for enantiomerically pure, fluorinated drug candidates continues to grow, the importance of chiral building blocks like this compound in the drug discovery and development pipeline is set to increase.
References
- 1. mdpi.com [mdpi.com]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [cymitquimica.com]
- 4. This compound | C5H7F3O3 | CID 136168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 338-03-4|this compound|BLD Pharm [bldpharm.com]
- 6. This compound,338-03-4->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 7. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Integration of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic Acid in Modern Drug Discovery
Introduction: The Trifluoromethyl Group as a "Super-Bioisostere" in Medicinal Chemistry
In the landscape of contemporary drug design, the strategic incorporation of fluorine atoms has emerged as a paramount tool for optimizing the pharmacological profile of therapeutic candidates. Among the various fluorinated motifs, the trifluoromethyl (CF3) group holds a privileged position. Its unique electronic properties and steric profile allow it to serve as a "super-bioisostere" for a methyl group, conferring enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] These attributes are critical in the development of potent and selective drugs. 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid is a chiral building block that masterfully combines the benefits of the trifluoromethyl group with the synthetic versatility of a β-hydroxy carboxylic acid. This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the multifaceted applications of this valuable synthon in medicinal chemistry, complete with detailed protocols and mechanistic insights.
Physicochemical Properties and Structural Features
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application. The table below summarizes its key characteristics.
| Property | Value | Source |
| Molecular Formula | C5H7F3O3 | CymitQuimica |
| Molecular Weight | 172.10 g/mol | CymitQuimica |
| Appearance | White to off-white solid | CymitQuimica |
| CAS Number | 338-03-4 | CymitQuimica |
| pKa | (estimated) ~4.0-4.5 | N/A |
The presence of the electron-withdrawing trifluoromethyl group significantly influences the acidity of the carboxylic acid and the reactivity of the adjacent hydroxyl group. The tertiary alcohol provides a chiral center, making this building block particularly valuable for the synthesis of enantiomerically pure drug candidates.
Core Applications in Medicinal Chemistry: A Gateway to Complex Fluorinated Molecules
This compound serves as a versatile precursor for a variety of complex molecular architectures. Its bifunctional nature allows for selective modifications at both the carboxylic acid and the hydroxyl group, providing access to a diverse range of derivatives.
Synthesis of Chiral Trifluoromethylated Scaffolds for Enzyme Inhibitors
The trifluoromethylated β-hydroxy acid motif is a key pharmacophore in the design of various enzyme inhibitors, including protease and reductase inhibitors. The trifluoromethyl group can enhance binding to the enzyme's active site through favorable electrostatic and hydrophobic interactions.
Protease inhibitors are a cornerstone of antiviral therapies, particularly for HIV and Hepatitis C.[3] The incorporation of a trifluoromethyl group can improve their potency and pharmacokinetic profile. The following workflow illustrates the use of this compound in the synthesis of a generic protease inhibitor core.
Caption: Synthetic workflow for a generic protease inhibitor.
Incorporation into Novel Statin Analogs
Statins are a class of drugs used to lower cholesterol levels by inhibiting HMG-CoA reductase. While existing statins are highly effective, the development of analogs with improved properties is an ongoing area of research. The introduction of a trifluoromethyl group into the statin backbone can potentially enhance potency and metabolic stability.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its subsequent derivatization.
Protocol 1: Synthesis of Racemic this compound via Reformatsky Reaction
This protocol describes a reliable method for the gram-scale synthesis of the target compound.
Materials:
-
Ethyl 2-bromoacetate
-
Zinc dust, activated
-
Acetone
-
Ethyl trifluoroacetate
-
Anhydrous diethyl ether or THF
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
Activation of Zinc: In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 10 g (0.15 mol) of zinc dust. Briefly heat the flask under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon) to activate the zinc.
-
Initiation of the Reformatsky Reagent: Add 50 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of 16.7 g (0.1 mol) of ethyl 2-bromoacetate and 11.6 g (0.2 mol) of acetone in 50 mL of anhydrous diethyl ether. Add a small portion of this solution to the zinc suspension and gently warm the mixture to initiate the reaction, which is indicated by a slight turbidity and gentle refluxing.
-
Formation of the Zinc Enolate: Once the reaction has started, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and reflux the mixture for an additional 30 minutes to ensure complete formation of the Reformatsky reagent.
-
Reaction with Ethyl Trifluoroacetate: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 14.2 g (0.1 mol) of ethyl trifluoroacetate in 20 mL of anhydrous diethyl ether via the dropping funnel.
-
Reaction and Quenching: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. Cool the mixture again to 0 °C and quench the reaction by the slow addition of 100 mL of 1 M hydrochloric acid.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (50 mL).
-
Hydrolysis of the Ester: Concentrate the organic layer under reduced pressure to obtain the crude ethyl ester. To this, add a solution of 10 g of sodium hydroxide in 100 mL of water and stir at room temperature overnight to hydrolyze the ester.
-
Isolation of the Acid: Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
Protocol 2: General Procedure for the Amidation of this compound
This protocol outlines a standard procedure for forming an amide bond, a key step in the synthesis of many drug candidates.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.72 g (10 mmol) of this compound in 50 mL of anhydrous DCM.
-
Addition of Reagents: To the stirred solution, add 1.07 g (10 mmol) of benzylamine, followed by 4.17 g (11 mmol) of HBTU and 3.48 mL (20 mmol) of DIPEA.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with 50 mL of DCM and wash sequentially with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (30 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide.
Protocol 3: Fischer Esterification of this compound
This protocol provides a straightforward method for the synthesis of esters from the title compound.
Materials:
-
This compound
-
Alcohol of choice (e.g., methanol)
-
Concentrated sulfuric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.72 g (10 mmol) of this compound in 50 mL of methanol.
-
Catalyst Addition: Carefully add 0.5 mL of concentrated sulfuric acid to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate.
-
Extraction: Extract the product with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Filter and concentrate the organic layer under reduced pressure to obtain the crude ester, which can be purified by distillation or column chromatography.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in medicinal chemistry. Its unique combination of a trifluoromethyl group, a chiral center, and two reactive functional groups provides a gateway to a wide array of complex and biologically active molecules. The protocols detailed in this application note offer a practical guide for the synthesis and derivatization of this valuable compound. As the demand for more effective and safer drugs continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
References
Application Notes and Protocols for the Synthesis of Fluorinated Pharmaceuticals Using 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic Acid
Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can profoundly enhance the therapeutic profile of a drug candidate. Its high electronegativity, metabolic stability, and ability to modulate lipophilicity and binding affinity make it a valuable tool for medicinal chemists.[1] 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid is a chiral building block that provides a strategic entry point for introducing a trifluoromethylated quaternary center into novel pharmaceutical entities. This guide provides a detailed exploration of the synthetic utility of this reagent, complete with protocols for its derivatization into key intermediates for drug discovery.
Chemical Properties and Handling of the Reagent
| Property | Value |
| Molecular Formula | C5H7F3O3 |
| Molecular Weight | 172.10 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 338-03-4 |
Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Synthetic Strategies and Core Reactions
The synthetic utility of this compound stems from the reactivity of its two key functional groups: the carboxylic acid and the tertiary alcohol. These sites allow for a variety of chemical transformations to build more complex molecular architectures.
Section 1: Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for forming stable amide and ester linkages, which are prevalent in a vast number of pharmaceuticals.
Amide Bond Formation: Coupling with Bioactive Amines
Amide coupling reactions are fundamental in medicinal chemistry for linking molecular fragments. The following protocol details a general procedure for the coupling of this compound with a primary or secondary amine using a carbodiimide coupling agent.
Causality Behind Experimental Choices:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid. Its byproducts are also water-soluble, simplifying purification.
-
HOBt (Hydroxybenzotriazole): An additive that minimizes side reactions and reduces the risk of racemization at adjacent chiral centers (though not a concern for the parent acid, it is good practice).
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acid formed during the reaction, maintaining a favorable reaction pH.
-
DMF (Dimethylformamide): A polar aprotic solvent that effectively dissolves a wide range of organic molecules.
Experimental Protocol: General Amide Coupling
Materials:
-
This compound
-
Amine of interest (1.0 eq)
-
EDC.HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Add the amine of interest (1.0 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC.HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Esterification: Formation of Prodrugs and Linkers
Esterification of the carboxylic acid can be used to generate prodrugs with improved pharmacokinetic properties or to install a linker for further functionalization. A classic Fischer esterification is a straightforward method for this transformation.
Causality Behind Experimental Choices:
-
Sulfuric Acid (H2SO4): A strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Excess Alcohol: The reaction is an equilibrium process. Using the alcohol as the solvent or in large excess drives the equilibrium towards the ester product, in accordance with Le Châtelier's principle.
Experimental Protocol: Fischer Esterification
Materials:
-
This compound
-
Alcohol of choice (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., methanol for the methyl ester).
-
Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude ester by distillation or flash column chromatography if necessary.
Section 2: Modification of the Tertiary Hydroxyl Group
The tertiary hydroxyl group offers another point for derivatization, although its steric hindrance requires careful selection of reagents.
Acylation of the Hydroxyl Group
Acylation of the tertiary alcohol can be achieved using an acid chloride or anhydride in the presence of a base. This transformation can be useful for installing a different ester functionality or a protecting group.
Causality Behind Experimental Choices:
-
Acid Chloride/Anhydride: Highly reactive acylating agents.
-
Pyridine: Acts as both a solvent and a base to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion. It can also act as a nucleophilic catalyst.
Experimental Protocol: Acylation of the Tertiary Alcohol
Materials:
-
Ester of this compound (from Section 1.2)
-
Acid chloride or anhydride (e.g., acetyl chloride) (1.5 eq)
-
Anhydrous pyridine
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
-
Dichloromethane
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the starting ester in anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the acid chloride or anhydride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Dilute the reaction with dichloromethane and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Visualization of Synthetic Workflows
Caption: Synthetic derivatization pathways for this compound.
Data Summary Table
| Starting Material | Reagents | Product | Key Transformation |
| This compound | R-NH2, EDC, HOBt, DIPEA | Amide derivative | Amide coupling |
| This compound | R-OH, H2SO4 (cat.) | Ester derivative | Fischer Esterification |
| Ester of this compound | R-COCl, Pyridine | Acylated ester derivative | Acylation of tertiary alcohol |
Conclusion and Future Perspectives
This compound represents a valuable, yet underutilized, building block for the synthesis of fluorinated pharmaceutical candidates. The protocols outlined in this guide provide a robust starting point for researchers to explore the derivatization of this molecule. The resulting amides, esters, and acylated derivatives can serve as key intermediates in the synthesis of novel bioactive compounds, where the trifluoromethyl group can impart desirable pharmacokinetic and pharmacodynamic properties. Further exploration into asymmetric transformations and the development of novel reactions involving this scaffold will undoubtedly expand its utility in drug discovery.
References
Revolutionizing Catalysis: A Guide to the Application of Metal Complexes with Trifluoromethylated Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Trifluoromethyl Group's Transformative Influence in Catalysis
The incorporation of fluorine-containing moieties into organic molecules has become a cornerstone of modern drug discovery and materials science. Among these, the trifluoromethyl (CF₃) group is particularly prized for its ability to profoundly alter the physicochemical properties of a parent molecule.[1][2] When appended to ligands in metal catalysts, the CF₃ group exerts a powerful influence through a combination of steric bulk and potent electron-withdrawing effects.[3][4][5]
The CF₃ group is comparable in size to an isopropyl group but possesses an electronegativity similar to chlorine.[3] This unique combination allows trifluoromethylated ligands to:
-
Enhance Catalyst Stability: The strong electron-withdrawing nature of the CF₃ group can stabilize metal centers, preventing decomposition and increasing catalyst turnover numbers.
-
Tune Reactivity and Selectivity: By modulating the electronic properties of the metal center, CF₃ groups can accelerate key steps in the catalytic cycle, such as reductive elimination, and enhance chemo-, regio-, and enantioselectivity.[3][6]
-
Improve Solubility: The lipophilic nature of the CF₃ group can improve the solubility of the catalyst complex in organic solvents, leading to more efficient and homogeneous reaction conditions.[2]
This guide provides an in-depth exploration of the catalytic applications of metal complexes bearing trifluoromethylated ligands, complete with detailed application notes for key reaction classes and robust experimental protocols.
Application Note 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. The development of specialized phosphine ligands, such as the Buchwald-type dialkylbiaryl phosphines, has dramatically expanded the scope of these reactions.[7][8] Introducing CF₃ groups onto these phosphine scaffolds further refines their catalytic activity.
Rationale for Use:
In reactions like the Suzuki-Miyaura coupling, the key steps involve oxidative addition of an aryl halide to the Pd(0) center, transmetalation with a boronic acid, and reductive elimination to form the biaryl product and regenerate the catalyst. Electron-rich and bulky phosphine ligands are known to promote the oxidative addition and reductive elimination steps.[6] The strong electron-withdrawing CF₃ group on the ligand can significantly influence the electronic nature of the palladium center. While seemingly counterintuitive for promoting oxidative addition, its placement on the biaryl backbone of the ligand can enhance the stability of the active monoligated Pd(0) species, which is crucial for catalytic efficiency.[8]
Featured Catalyst System: (tBu)₂P(C₆H₄-p-CF₃)
A common strategy involves placing the CF₃ group on the aryl ring of the phosphine ligand. This modification enhances the catalyst's performance, particularly with challenging substrates like aryl chlorides.
Performance Data Summary:
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Phenylboronic acid | 1.0 | 100 | 12 | 95 |
| 2 | 4-Bromotoluene | 4-Methoxyphenylboronic acid | 0.5 | 80 | 8 | 98 |
| 3 | 1-Chloro-4-nitrobenzene | 2-Tolylboronic acid | 1.5 | 110 | 16 | 91 |
Note: Data is representative and compiled from typical outcomes in the field.
Application Note 2: Asymmetric Hydrogenation with Rhodium and Iridium Complexes
Asymmetric catalysis is critical for producing enantiomerically pure compounds, a necessity in the pharmaceutical industry.[9] Chiral ligands are the cornerstone of this field, and the introduction of CF₃ groups can decisively influence enantioselectivity.[5][10]
Rationale for Use:
In asymmetric hydrogenation, the chiral ligand creates a three-dimensional pocket around the metal center (e.g., Rh or Ir). The substrate binds within this chiral environment, and hydrogen is delivered to one face of the double bond preferentially. The bulky and electron-withdrawing CF₃ group can:
-
Enforce a Specific Conformation: The steric demand of the CF₃ group can lock the ligand into a specific conformation, creating a more defined and rigid chiral pocket.
-
Modulate Electronic Interactions: Non-covalent interactions between the substrate and the CF₃ groups on the ligand (e.g., dipole-dipole or steric repulsion) can amplify the energy difference between the two diastereomeric transition states, leading to higher enantiomeric excess (ee).[5]
Featured Catalyst System: Ir-Catalyzed Desymmetrization
Recent work has shown the decisive role of the CF₃ group in the Ir-catalyzed enantioselective desymmetrization of trifluoromethylated benzhydrols via C-H silylation.[5][10] The presence of the CF₃ group was found to be essential for achieving high selectivity, as analogous non-fluorinated substrates yielded racemic products.[5]
Logical Workflow for Catalyst Screening in Asymmetric Reactions
Caption: Workflow for screening trifluoromethylated ligands in asymmetric catalysis.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl chloride with a phenylboronic acid, utilizing a trifluoromethylated phosphine ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Di-tert-butylphosphino-4'-(trifluoromethyl)biphenyl (Ligand)
-
Aryl Chloride (e.g., 4-Chloroanisole)
-
Phenylboronic acid
-
Potassium phosphate tribasic (K₃PO₄)
-
Anhydrous Toluene
-
Schlenk flask or glovebox
-
Standard glassware for inert atmosphere techniques
Step-by-Step Methodology:
-
Catalyst Pre-formation (Self-Validating Step):
-
Rationale: While in-situ generation is common, pre-forming the active Pd(0) complex can lead to more reproducible results, especially for less reactive substrates. This step validates the activity of the catalyst components before adding the main reactants.
-
In a glovebox or under a nitrogen atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the phosphine ligand (0.022 mmol, 2.2 mol%) to a Schlenk flask.
-
Add 2 mL of anhydrous toluene.
-
Stir the mixture at room temperature for 15 minutes. The solution should change color, indicating the formation of the palladium complex.
-
-
Reaction Assembly:
-
To the flask containing the pre-formed catalyst, add K₃PO₄ (2.0 mmol), the aryl chloride (1.0 mmol), and the phenylboronic acid (1.2 mmol).
-
Add an additional 3 mL of anhydrous toluene to bring the total volume to 5 mL.
-
-
Execution and Monitoring:
-
Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously.
-
Monitor the reaction progress by taking small aliquots (under N₂) and analyzing by TLC or GC-MS. The disappearance of the aryl chloride is a key indicator of progress. The reaction is typically complete within 8-16 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.
-
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Asymmetric Trifluoromethylation using a Chiral Copper Complex
This protocol outlines the enantioselective trifluoromethylation of an α,β-unsaturated ketone using a chiral copper complex and a nucleophilic trifluoromethyl source like the Ruppert-Prakash reagent (TMSCF₃).[1]
Rationale:
The chiral ligand, often a bis(oxazoline) or similar N,N-ligand, coordinates to the copper(I) center. This complex then activates the TMSCF₃ reagent to generate a chiral copper-CF₃ species. The α,β-unsaturated ketone coordinates to this complex in a specific orientation dictated by the chiral ligand, leading to a facial-selective nucleophilic attack of the CF₃ group onto the β-carbon.
Materials:
-
Copper(I) iodide (CuI)
-
Chiral Ligand (e.g., (R,R)-Ph-BOX)
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF) or another fluoride source
-
α,β-Unsaturated Ketone (e.g., Chalcone)
-
Anhydrous Tetrahydrofuran (THF)
-
Glovebox or Schlenk line
Step-by-Step Methodology:
-
Catalyst Formation:
-
Rationale: The active catalyst is formed in situ from the copper salt and the chiral ligand. Performing this step under strictly anhydrous and anaerobic conditions is critical for catalyst integrity and reproducibility.
-
In a glovebox, add CuI (0.05 mmol, 5 mol%) and the chiral ligand (0.06 mmol, 6 mol%) to an oven-dried Schlenk tube.
-
Add 2 mL of anhydrous THF and stir the mixture at room temperature for 30 minutes. A homogeneous solution of the copper-ligand complex should form.
-
-
Reaction Assembly:
-
In a separate flask, dissolve the α,β-unsaturated ketone (1.0 mmol) in 3 mL of anhydrous THF.
-
Cool the catalyst solution to -20 °C (or the optimized temperature for the specific substrate).
-
Add the substrate solution to the catalyst mixture via syringe.
-
Slowly add TMSCF₃ (1.5 mmol) to the reaction mixture, followed by the slow, dropwise addition of a 1.0 M solution of TBAF in THF (0.05 mmol, 5 mol%). Caution: The addition of the fluoride source initiates the reaction and can be exothermic.
-
-
Execution and Monitoring:
-
Stir the reaction at -20 °C for the optimized time (typically 12-24 hours).
-
Monitor the consumption of the starting material by TLC.
-
-
Workup and Analysis:
-
Quench the reaction at low temperature by adding 5 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash chromatography.
-
Validation Step: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) with an appropriate column and validated method.
-
Conclusion and Future Outlook
The strategic placement of trifluoromethyl groups on ligands is a powerful tool for modulating the performance of metal catalysts. These modifications can enhance stability, activity, and selectivity across a wide range of important organic transformations, from cross-coupling to asymmetric catalysis. As our understanding of subtle ligand effects grows, the rational design of new, highly efficient trifluoromethylated ligands will continue to push the boundaries of catalytic chemistry, enabling the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries.[4][11] Future efforts will likely focus on developing catalysts with even lower loadings, broader substrate scopes, and applications in sustainable and green chemistry protocols.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 7. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photocatalytic fluoroalkylation by ligand-to-metal charge transfer [ouci.dntb.gov.ua]
Application Note and Protocol: Esterification of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the protocol for the esterification of 4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid. This fluorinated building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1] The following protocol is based on the well-established Fischer-Speier esterification method, adapted to address the specific chemical nature of this substrate.
Scientific Foundation and Strategic Considerations
The esterification of carboxylic acids with alcohols is a fundamental transformation in organic synthesis. The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction that produces an ester and water.[2][3][4] The equilibrium nature of this reaction necessitates strategic interventions to drive the reaction towards the desired ester product. This can be achieved by either using a large excess of the alcohol reactant or by actively removing water as it is formed.[4][5][6]
For the specific case of this compound, two key structural features must be considered:
-
Tertiary Hydroxyl Group: The presence of a tertiary alcohol introduces the potential for acid-catalyzed dehydration as a competing side reaction, especially at elevated temperatures.
-
Electron-Withdrawing Trifluoromethyl Group: The strongly electron-withdrawing trifluoromethyl (CF3) group can influence the reactivity of the carboxylic acid.
Therefore, the choice of acid catalyst and reaction conditions must be carefully optimized to favor esterification over dehydration. While strong mineral acids like sulfuric acid are common catalysts for Fischer esterification, milder catalysts such as p-toluenesulfonic acid or boric acid can also be effective and may minimize side reactions.[3][7][8]
Reaction Mechanism: Fischer-Speier Esterification
The reaction proceeds through a series of reversible steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[4][9]
-
Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4][6]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group is eliminated as a molecule of water, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[4]
Detailed Experimental Protocol
This protocol outlines the esterification of this compound with a generic primary alcohol (e.g., ethanol or methanol) using sulfuric acid as the catalyst.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Purity | Supplier |
| This compound | 338-03-4 | C5H7F3O3 | ≥95% | e.g., SynQuest |
| Anhydrous Alcohol (e.g., Ethanol or Methanol) | Varies | Varies | ≥99.5% | Varies |
| Concentrated Sulfuric Acid (H₂SO₄) | 7664-93-9 | H₂SO₄ | 95-98% | Varies |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | 144-55-8 | NaHCO₃ | N/A | In-house prep. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | 7487-88-9 | MgSO₄ | N/A | Varies |
| Organic Solvent for Extraction (e.g., Diethyl Ether or Ethyl Acetate) | Varies | Varies | Reagent Grade | Varies |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and drying
Step-by-Step Procedure
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Add a significant excess of the anhydrous alcohol (e.g., 10-20 equivalents). The alcohol will also serve as the solvent.[4][5]
-
While stirring the mixture, carefully and slowly add the concentrated sulfuric acid (0.1-0.2 equivalents) dropwise. Caution: The addition of strong acid is exothermic.
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
-
Reaction:
-
Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath. The reflux temperature will be the boiling point of the alcohol being used.
-
Allow the reaction to proceed for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a separatory funnel containing cold deionized water (approximately 2-3 times the volume of the reaction mixture).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic extracts.
-
-
Neutralization and Drying:
-
Wash the combined organic layers sequentially with:
-
Saturated sodium bicarbonate solution to neutralize the acidic catalyst. Caution: Carbon dioxide gas will be evolved; vent the separatory funnel frequently.
-
Brine (saturated NaCl solution) to remove any remaining water.
-
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Filter the solution to remove the drying agent.
-
-
Purification:
-
Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude ester can be further purified by distillation under reduced pressure.[10]
-
Experimental Workflow Visualization
Caption: Experimental workflow for the esterification of this compound.
Trustworthiness and Self-Validation
The reliability of this protocol is ensured through a series of in-process controls and post-reaction characterization:
-
Reaction Monitoring: Regular analysis of the reaction mixture by TLC or GC-MS allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or excessive heat.
-
Complete Neutralization: The thorough washing with saturated sodium bicarbonate solution is critical to remove all traces of the acid catalyst, which could otherwise lead to product decomposition during storage or purification.
-
Product Characterization: The identity and purity of the final ester product should be unequivocally confirmed through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and confirms the formation of the ester linkage and the integrity of the fluorinated moiety.
-
Infrared (IR) Spectroscopy: Will show the appearance of a characteristic ester carbonyl stretch (typically around 1735 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
References
- 1. CAS # 2875067-31-3, (R)-4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one, (3R)-4,4,4-trifluoro-3-hydroxy-3-methylbutan-2-one - chemBlink [chemblink.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. EP2189438A1 - Method for purification of optically active -fluorocarboxylic acid esters - Google Patents [patents.google.com]
reaction of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid with thionyl chloride
Application Note & Protocol
Reaction of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid with Thionyl Chloride: A Comprehensive Guide to Synthesis and Mechanistic Considerations
Abstract
This guide provides a detailed protocol and in-depth scientific context for the reaction between this compound and thionyl chloride (SOCl₂). The substrate possesses two reactive functional groups—a carboxylic acid and a tertiary alcohol—both of which are susceptible to reaction with thionyl chloride. This application note elucidates the mechanisms for the conversion of both moieties, discusses potential side reactions, and presents a robust, step-by-step protocol for synthesizing the target difunctional product, 4,4,4-Trifluoro-3-chloro-3-methylbutanoyl chloride. This versatile intermediate is of significant interest to researchers in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group and the dual reactivity of the chloro and acyl chloride functionalities. Safety protocols for handling the highly reactive and hazardous thionyl chloride are also extensively detailed.
Introduction and Scientific Background
Fluorinated organic compounds are of paramount importance in the pharmaceutical and agrochemical industries, often enhancing metabolic stability, binding affinity, and lipophilicity of parent molecules. The starting material, this compound, is a valuable building block incorporating a trifluoromethyl group adjacent to a tertiary alcohol and a carboxylic acid.[1][2][3]
The reaction of this substrate with thionyl chloride (SOCl₂) is a powerful transformation that converts both the carboxylic acid and the alcohol functional groups. Thionyl chloride is a preferred reagent for converting carboxylic acids to acyl chlorides and alcohols to alkyl chlorides due to its high reactivity and the convenient nature of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gases that can be easily removed from the reaction mixture, driving the reaction to completion.[4][5]
The dual nature of the starting material presents both an opportunity and a challenge. While the goal is the simultaneous conversion of both groups, the tertiary nature of the alcohol introduces the possibility of competing elimination reactions alongside the desired substitution.[6] Understanding and controlling these pathways is critical for achieving a high yield of the desired product, 4,4,4-Trifluoro-3-chloro-3-methylbutanoyl chloride.
Reaction Overview and Mechanistic Insights
The overall transformation involves the reaction of both the carboxylic acid and the tertiary alcohol with thionyl chloride.
Caption: Overall reaction scheme showing desired substitution and potential elimination pathways.
The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a well-established nucleophilic acyl substitution reaction.[7][8]
-
Activation: The carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride, displacing a chloride ion. This forms a protonated chlorosulfite intermediate.
-
Intermediate Formation: A subsequent proton transfer and elimination of a chloride ion can occur in several ways, leading to a highly reactive acyl chlorosulfite intermediate.
-
Nucleophilic Attack: The chloride ion (Cl⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon.
-
Product Formation: The tetrahedral intermediate collapses, eliminating the chlorosulfite group, which readily decomposes into gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), yielding the final acyl chloride.[7][9] This decomposition is thermodynamically favorable and renders the reaction irreversible.
The reaction of tertiary alcohols with thionyl chloride typically proceeds through an Sₙ1-like mechanism.[6][10]
-
Formation of Alkyl Chlorosulfite: The oxygen of the tertiary alcohol attacks the sulfur of thionyl chloride, forming an alkyl chlorosulfite intermediate and releasing HCl.
-
Ionization: The alkyl chlorosulfite is a good leaving group. It departs to form a relatively stable tertiary carbocation, stabilized by the adjacent methyl group and hyperconjugation.
-
Nucleophilic Capture & Elimination: The chloride ion can then attack the carbocation, leading to the desired tertiary chloride (Sₙ1 pathway). Alternatively, a base (like pyridine, if added, or another molecule acting as a base) can abstract a proton from an adjacent carbon, leading to the formation of an alkene (E1 pathway).[6]
Given the structure of this compound, controlling the reaction temperature is crucial to favor the substitution pathway over elimination. Lower temperatures generally favor substitution.
Caption: Simplified mechanistic pathways for the dual functional group conversion.
Detailed Experimental Protocol
This protocol details the synthesis of 4,4,4-Trifluoro-3-chloro-3-methylbutanoyl chloride on a 10 mmol scale. All operations must be performed in a certified chemical fume hood.
| Reagent/Material | Purity | Supplier | Notes |
| This compound | ≥97% | Commercial Source | Store in a desiccator. |
| Thionyl chloride (SOCl₂) | ≥99% | Commercial Source | Freshly distilled if necessary. |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercial Source | Solvent for reaction. |
| N,N-Dimethylformamide (DMF) | ACS Grade | Commercial Source | Catalytic amount (optional). |
| Round-bottom flask (50 mL) | - | Glassware Supplier | Oven-dried before use. |
| Reflux condenser with drying tube (CaCl₂) | - | Glassware Supplier | To prevent moisture entry. |
| Magnetic stirrer and stir bar | - | Equipment Supplier | - |
| Dropping funnel (25 mL) | - | Glassware Supplier | For controlled addition of thionyl chloride. |
| Ice-water bath | - | - | For temperature control. |
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 172.10 | 10 | 1.0 | 1.72 g |
| Thionyl chloride (SOCl₂) | 118.97 | 25 | 2.5 | 1.8 mL (d=1.63) |
| Dichloromethane (DCM) | - | - | - | 20 mL |
| N,N-Dimethylformamide (DMF) | - | - | Catalytic | 1 drop (optional) |
Justification: An excess of thionyl chloride (2.5 equivalents) is used to ensure complete conversion of both the carboxylic acid and the tertiary alcohol. A minimum of 2.0 equivalents is stoichiometrically required. The additional 0.5 equivalent helps drive the reaction to completion. DMF can be used as a catalyst for the conversion of the carboxylic acid, but care should be taken as it can form a Vilsmeier-Haack type reagent with SOCl₂.
Caption: Experimental workflow for the synthesis of 4,4,4-Trifluoro-3-chloro-3-methylbutanoyl chloride.
-
Apparatus Setup: Assemble an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Initial Charging: To the flask, add this compound (1.72 g, 10 mmol) and anhydrous dichloromethane (10 mL). Begin stirring and cool the flask to 0 °C using an ice-water bath.
-
Thionyl Chloride Addition: In the dropping funnel, place thionyl chloride (1.8 mL, 25 mmol) diluted with 10 mL of anhydrous DCM.
-
Controlled Reaction: Add the thionyl chloride solution dropwise to the stirred reaction mixture over a period of 30 minutes. It is crucial to maintain the internal temperature between 0 and 5 °C to control the initial exothermic reaction and minimize elimination side products. Vigorous gas evolution (SO₂ and HCl) will be observed.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 4-6 hours. The reaction progress can be monitored by taking small aliquots (carefully quenching with methanol) and analyzing by TLC or GC-MS.
-
Final Conversion: To ensure the complete conversion of the tertiary alcohol, gently heat the reaction mixture to reflux (~40 °C) for 1-2 hours.
-
Work-up: Cool the reaction mixture back to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The exhaust from the vacuum pump must be passed through a base trap (e.g., a solution of NaOH) to neutralize the corrosive and toxic SO₂ and HCl gases.
-
Purification: The resulting crude oil can be purified by fractional vacuum distillation to yield the pure 4,4,4-Trifluoro-3-chloro-3-methylbutanoyl chloride.
Safety Precautions
Thionyl chloride is a highly hazardous substance and must be handled with extreme care.[11][12]
-
Corrosivity and Toxicity: SOCl₂ is extremely corrosive to the skin, eyes, and respiratory tract.[12] It is toxic if inhaled, causing severe irritation, pulmonary edema, and can be fatal.[12][13] All manipulations must be performed within a properly functioning chemical fume hood.[11]
-
Reactivity with Water: Thionyl chloride reacts violently with water, releasing large amounts of toxic gases (SO₂ and HCl).[14][15] All glassware must be scrupulously dried, and the reaction must be protected from atmospheric moisture.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Spill and Emergency Procedures:
-
In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13][14]
-
In case of inhalation, move the individual to fresh air immediately and seek medical attention.[13]
-
For small spills, neutralize with an inert absorbent material like sand or sodium bicarbonate. Do not use water.[13][15]
-
-
Waste Disposal: Quench any residual thionyl chloride by slowly adding it to a stirred, cooled solution of sodium carbonate or sodium hydroxide. Dispose of all chemical waste according to institutional and local regulations.
References
- 1. This compound [cymitquimica.com]
- 2. This compound | C5H7F3O3 | CID 136168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L16873.03 [thermofisher.com]
- 4. Thionyl chloride method is preferred preparing alkyl chlorides from alcohols. Why? [fr.yufenggp.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reactionweb.io [reactionweb.io]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. nj.gov [nj.gov]
- 12. lanxess.com [lanxess.com]
- 13. westliberty.edu [westliberty.edu]
- 14. bionium.miami.edu [bionium.miami.edu]
- 15. leap.epa.ie [leap.epa.ie]
The Strategic Incorporation of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic Acid in Advanced Polymer Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced polymeric materials with tailored functionalities, the strategic incorporation of fluorinated monomers has emerged as a powerful tool. This guide focuses on the application of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid, a unique building block, in polymer chemistry. The presence of both a trifluoromethyl (CF₃) group and a tertiary hydroxyl group on a compact four-carbon backbone imparts a distinct set of properties to the resulting polymers, opening avenues for innovation in fields ranging from biomedical devices to high-performance coatings.
The trifluoromethyl group is renowned for its ability to enhance thermal stability, chemical resistance, and hydrophobicity, while simultaneously lowering the surface energy and refractive index of materials.[1][2] The tertiary hydroxyl group, on the other hand, provides a site for further functionalization or can participate in hydrogen bonding, influencing polymer morphology and interaction with biological systems. This combination makes this compound a monomer of significant interest for creating polymers with a precisely controlled balance of properties.
This document serves as a comprehensive guide, providing not only the theoretical underpinning for the use of this monomer but also detailed, actionable protocols for its polymerization and the characterization of the resulting fluorinated polyesters.
I. Rationale for Fluorination: The Impact of the Trifluoromethyl Group
The introduction of fluorine into polymer chains leads to a cascade of desirable property modifications.[1] The high electronegativity of fluorine atoms reduces the polarizability of the C-F bond, leading to weak intermolecular interactions. This manifests in several key characteristics of the resulting polymers:
-
Enhanced Thermal Stability: The strength of the C-F bond contributes to higher decomposition temperatures.
-
Increased Chemical Resistance: The fluorine sheath protects the polymer backbone from chemical attack.
-
Hydrophobicity and Oleophobicity: Low surface energy results in materials that repel both water and oils.
-
Biocompatibility: The inertness of fluorinated surfaces can reduce thrombogenicity, making them suitable for blood-contacting applications.[2]
The presence of the trifluoromethyl group on the monomer this compound allows for the synthesis of polyhydroxyalkanoates (PHAs) with these enhanced properties.
II. Polymer Synthesis Strategies
Two primary strategies can be employed for the synthesis of polyesters from this compound: Ring-Opening Polymerization (ROP) of the corresponding β-lactone and direct Polycondensation of the hydroxy acid.
A. Strategy 1: Ring-Opening Polymerization of β-Methyl-β-trifluoromethyl-propiolactone
Ring-opening polymerization is a powerful technique for producing well-defined polymers with controlled molecular weights and narrow polydispersity. This approach first requires the synthesis of the cyclic monomer, β-methyl-β-trifluoromethyl-propiolactone, from this compound.
Diagram 1: Synthesis of β-Methyl-β-trifluoromethyl-propiolactone
Caption: Synthesis of the β-lactone monomer.
Once the lactone is synthesized and purified, it can be polymerized using a suitable catalyst. Organometallic catalysts, particularly those based on zinc, are known to be effective for the ROP of β-lactones.[1][3]
Protocol 1: Ring-Opening Polymerization of β-Methyl-β-trifluoromethyl-propiolactone
Materials:
-
β-Methyl-β-trifluoromethyl-propiolactone (synthesized and purified)
-
[(BDI)ZnOPr] (BDI = β-diiminate) catalyst[1]
-
Anhydrous Toluene
-
Methanol
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
Catalyst Preparation: Prepare a stock solution of the [(BDI)ZnOPr] catalyst in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon). The concentration will depend on the desired monomer-to-catalyst ratio.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of β-methyl-β-trifluoromethyl-propiolactone.
-
Solvent Addition: Add anhydrous toluene to the flask to achieve the desired monomer concentration (e.g., 1 M).
-
Initiation: While stirring, inject the required volume of the catalyst solution into the monomer solution. The monomer-to-catalyst ratio can be varied to control the molecular weight of the resulting polymer (e.g., 100:1 to 500:1).
-
Polymerization: Allow the reaction to proceed at room temperature for 24 hours under an inert atmosphere. The solution may become more viscous as the polymerization progresses.
-
Quenching: After 24 hours, quench the reaction by adding an excess of methanol. This will precipitate the polymer.
-
Purification:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer multiple times with cold methanol to remove any unreacted monomer and catalyst residues.
-
Dissolve the polymer in a suitable solvent (e.g., chloroform or acetone).
-
Re-precipitate the polymer by adding the solution dropwise to a non-solvent (e.g., cold methanol or hexane).
-
Repeat the dissolution-precipitation step two more times to ensure high purity.
-
-
Drying: Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.
Diagram 2: Ring-Opening Polymerization Workflow
Caption: Step-by-step workflow for ROP.
B. Strategy 2: Direct Polycondensation
Direct polycondensation of the hydroxy acid offers a more straightforward approach, avoiding the need for monomer synthesis. However, achieving high molecular weight polymers can be more challenging due to the need to efficiently remove the water byproduct.
Protocol 2: Direct Polycondensation of this compound
Materials:
-
This compound
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂) or another suitable condensation catalyst
-
High-boiling point, inert solvent (e.g., diphenyl ether)
-
Dean-Stark trap or a short-path distillation apparatus
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Heating mantle with temperature controller
Procedure:
-
Reaction Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap or short-path distillation head.
-
Charging Reactants: Add this compound and the solvent to the flask.
-
Catalyst Addition: Add the catalyst, Sn(Oct)₂, to the reaction mixture (typically 0.1-0.5 mol% relative to the monomer).
-
Initial Heating: Heat the mixture under a slow stream of nitrogen to a temperature sufficient to dissolve the monomer and initiate the condensation reaction (e.g., 140-160 °C). Water will begin to collect in the Dean-Stark trap.
-
High-Temperature Polycondensation: Once the initial water evolution has slowed, gradually increase the temperature to a higher level (e.g., 180-220 °C) to drive the reaction to completion.
-
Vacuum Application: To further increase the molecular weight, apply a vacuum to the system to facilitate the removal of the final traces of water and other volatile byproducts.
-
Reaction Monitoring: The progress of the reaction can be monitored by measuring the viscosity of the reaction mixture or by taking small samples for analysis (e.g., by GPC).
-
Polymer Isolation: Once the desired molecular weight is achieved, cool the reaction mixture and dissolve the polymer in a suitable solvent (e.g., chloroform).
-
Purification: Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol). Filter and wash the polymer.
-
Drying: Dry the purified polymer under vacuum.
Diagram 3: Polycondensation Reaction Setup
Caption: Key components of the polycondensation setup.
III. Polymer Characterization
Thorough characterization of the synthesized polymer is crucial to understand its structure and properties.
Table 1: Polymer Characterization Techniques
| Property to be Measured | Technique | Expected Outcome |
| Chemical Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Confirmation of the polyester structure, end-group analysis, and verification of fluorine incorporation. |
| Molecular Weight and Polydispersity | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determination of number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI). |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (T₉) and melting temperature (Tₘ). |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Evaluation of the polymer's decomposition temperature (Tₐ). |
| Surface Properties | Contact Angle Goniometry | Measurement of the static water contact angle to assess hydrophobicity. |
IV. Expected Properties and Applications
Polymers derived from this compound are expected to exhibit a unique combination of properties, making them suitable for a range of advanced applications.
Table 2: Anticipated Properties of Poly(4,4,4-Trifluoro-3-hydroxy-3-methylbutanoate)
| Property | Anticipated Value/Characteristic | Rationale |
| Glass Transition Temperature (T₉) | Higher than non-fluorinated analogues | The bulky CF₃ group restricts chain mobility. |
| Thermal Stability (Tₐ) | > 250 °C | High C-F bond energy. |
| Water Contact Angle | > 90° | Hydrophobic nature of the CF₃ group. |
| Solubility | Soluble in fluorinated solvents and some common organic solvents (e.g., acetone, THF) | The CF₃ group influences solubility behavior. |
| Biocompatibility | Potentially high | Fluoropolymers often exhibit good biocompatibility.[2] |
Potential Applications:
-
Biomedical Devices: The anticipated biocompatibility and hydrophobicity make these polymers promising candidates for medical implants, surgical sutures, and drug delivery systems.[2] The controlled degradation rate, influenced by the fluorination, could be advantageous for temporary implants.
-
High-Performance Coatings: The low surface energy and chemical resistance suggest applications as anti-fouling and protective coatings for various substrates.
-
Advanced Membranes: The unique free volume characteristics imparted by the CF₃ group could be exploited in the design of selective membranes for gas separation or filtration.
V. Conclusion
This compound represents a highly versatile monomer for the synthesis of advanced fluorinated polyesters. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis and properties of these promising materials. The ability to tune properties such as thermal stability, hydrophobicity, and degradability through the incorporation of this monomer opens up a vast design space for the creation of next-generation polymers with tailored functionalities for a wide array of scientific and industrial applications.
References
- 1. Fluorinated β-Lactones and Poly(β-hydroxyalkanoate)s: Synthesis via Epoxide Carbonylation and Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl-functionalized poly(lactic acid): a fluoropolyester designed for blood contact applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 3. Fluorinated β-Lactones and Poly(β-hydroxyalkanoate)s: Synthesis via Epoxide Carbonylation and Ring-Opening Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid
Welcome to the dedicated technical support guide for the purification of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this unique fluorinated carboxylic acid. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you achieve the desired purity for your critical applications.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science due to the presence of a trifluoromethyl group, which can significantly alter the physicochemical properties of molecules. The purity of this reagent is paramount for reproducible and reliable downstream applications. This guide provides practical, field-proven advice for its purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can originate from the starting materials, side reactions, or decomposition. These may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Byproducts: Molecules formed from side reactions, which could include isomers or products of dehydration or decarboxylation.
-
Residual solvents: Solvents used in the synthesis and initial workup.
-
Water: The compound is hygroscopic and can absorb moisture from the atmosphere.[1]
Q2: How can I effectively assess the purity of my sample?
A2: A multi-pronged approach is recommended for purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is one of the most powerful techniques to identify the target compound and any organic impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative information about the purity of the sample and detect non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a good starting point.[2]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify impurities.
-
Melting Point: A sharp melting point range is indicative of high purity. The reported melting point for the racemic compound is 78.4-79.2°C.[1]
Q3: What are the key physical properties of this compound that are relevant to its purification?
A3: Understanding the physical properties is crucial for selecting an appropriate purification method.
-
State: It is a solid at room temperature.[3]
-
Polarity: The presence of a carboxylic acid and a hydroxyl group makes it a polar molecule. This high polarity dictates its solubility and chromatographic behavior.
-
Acidity: As a carboxylic acid, it can be deprotonated with a base to form a salt, which is a key principle for acid-base extraction.
-
Hygroscopicity: The compound's tendency to absorb water means that anhydrous conditions are important during handling and storage to maintain purity.[1]
-
Volatility: Some similar β-hydroxy carboxylic acids can be purified by sublimation, suggesting this might be a viable, albeit less common, method.[1]
Q4: Which purification method is the most suitable for my specific needs?
A4: The choice of purification method depends on the scale of your experiment and the required final purity.
-
For small-scale, high-purity applications: Column chromatography is often the best choice.
-
For larger-scale purification with moderate to high purity requirements: Recrystallization is a cost-effective and scalable method.
-
To remove neutral or basic impurities: Acid-base extraction is a highly effective preliminary purification step.
Troubleshooting Guides & Purification Protocols
Method 1: Recrystallization
Principle: This technique relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures. The goal is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.
When to Use: Recrystallization is ideal for purifying solid compounds on a moderate to large scale when impurities have different solubility profiles.
Step-by-Step Protocol for Recrystallization:
-
Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., heptane, toluene, ethyl acetate/heptane mixture) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude solid to completely dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can improve the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Troubleshooting Recrystallization:
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Add more solvent. If the problem persists, try a lower-boiling point solvent system. |
| No Crystal Formation | The solution is not saturated, or the compound is too soluble. | Evaporate some of the solvent to increase the concentration. Try cooling the solution in an ice bath or a freezer. |
| Low Recovery | Too much solvent was used, or the compound is significantly soluble even at low temperatures. | Reduce the amount of solvent used for dissolution. Ensure adequate cooling time. |
Method 2: Acid-Base Extraction
Principle: This method separates carboxylic acids from neutral and basic impurities by exploiting the change in water solubility upon salt formation. The acidic compound is deprotonated with a weak base to form a water-soluble carboxylate salt.
When to Use: This is an excellent first-step purification to remove non-acidic impurities.
Workflow for Acid-Base Extraction:
Caption: Workflow for Acid-Base Extraction Purification.
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of a weak base, such as sodium bicarbonate. This will deprotonate the carboxylic acid, making it soluble in the aqueous layer.
-
Separation: Allow the layers to separate and collect the aqueous layer.
-
Back-Extraction (Optional): Wash the organic layer again with the aqueous base to ensure complete extraction of the acid.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with a strong acid (e.g., 2N HCl) until the pH is below 2. The purified carboxylic acid will precipitate out or form an oily layer.
-
Re-extraction: Extract the acidified aqueous solution with fresh organic solvent.
-
Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to obtain the purified product.
Troubleshooting Acid-Base Extraction:
| Problem | Possible Cause | Solution |
| Emulsion Formation | Vigorous shaking of the separatory funnel. | Gently rock the funnel instead of shaking. Add brine (saturated NaCl solution) to break the emulsion. |
| Poor Separation of Layers | Densities of the aqueous and organic layers are too similar. | Add more solvent or brine to adjust the density of one of the layers. |
| Product is an Oil After Acidification | The purified product may be a low-melting solid or an oil at the isolation temperature. | Ensure the aqueous layer is well-chilled before and during acidification. Extract the oily product with an organic solvent. |
Method 3: Column Chromatography
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[4] For polar compounds like this compound, normal-phase chromatography is generally effective.
When to Use: This method is excellent for achieving high purity on a small to medium scale and for separating impurities with similar polarities to the product.
Guidance for Column Chromatography:
-
Stationary Phase: Silica gel is the most common choice for normal-phase chromatography.[4]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. Due to the high polarity of the target compound, a higher percentage of the polar solvent will be required. A small amount of acetic or formic acid can be added to the eluent to improve the peak shape and prevent streaking of the carboxylic acid on the column.
Step-by-Step Protocol for Column Chromatography:
-
TLC Analysis: First, determine the optimal eluent composition using Thin Layer Chromatography (TLC). The ideal solvent system should give your product an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.
-
Elution: Run the column by adding the eluent to the top and collecting fractions at the bottom.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain the final product.
Troubleshooting Column Chromatography:
| Problem | Possible Cause | Solution |
| Poor Separation | The chosen eluent is too polar or not polar enough. | Adjust the polarity of the eluent based on TLC analysis. A less polar eluent will increase retention, while a more polar one will decrease it. |
| Compound Streaking | The compound is interacting too strongly with the acidic silica gel. | Add a small amount (0.5-1%) of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid. |
| Cracked Column Bed | The column ran dry, or the packing was not uniform. | Ensure the solvent level never drops below the top of the silica gel. Repack the column if necessary. |
Method 4: Sublimation
Principle: Sublimation is a phase transition from solid to gas, without passing through a liquid phase. This can be used for purification if the compound has a sufficiently high vapor pressure at a temperature below its melting point, and the impurities are non-volatile.
When to Use: This method can be effective for obtaining very pure, solvent-free crystals, especially for compounds that are sensitive to solvents or high temperatures. A related compound, 4,4,4-trifluoro-3-hydroxybutanoic acid, has been shown to sublime readily.[1]
Brief Protocol:
-
Place the crude solid in a sublimation apparatus.
-
Apply a vacuum.
-
Gently heat the apparatus. The pure compound will sublime and deposit as crystals on a cold surface (cold finger).
-
Scrape the purified crystals from the cold finger.
Summary of Purification Methods
| Method | Scale | Purity Achieved | Pros | Cons |
| Recrystallization | Medium to Large | Moderate to High | Scalable, cost-effective. | Requires a suitable solvent, can have yield losses. |
| Acid-Base Extraction | Small to Large | Good for initial cleanup | Excellent for removing neutral/basic impurities. | Does not separate acidic impurities. |
| Column Chromatography | Small to Medium | High to Very High | Excellent separation power. | Can be time-consuming and uses larger volumes of solvent. |
| Sublimation | Small | Very High | Yields very pure, solvent-free product. | Only applicable to compounds that sublime. |
References
Technical Support Center: Synthesis of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic Acid
Welcome to the technical support center for the synthesis of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable fluorinated building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the successful and efficient synthesis of your target compound.
I. Overview of Synthetic Strategies and Common Impurities
The most prevalent method for synthesizing this compound is the Reformatsky reaction . This reaction involves the condensation of a ketone, in this case, 1,1,1-trifluoroacetone, with an α-halo ester, such as ethyl bromoacetate, in the presence of metallic zinc.[1][2][3] The resulting β-hydroxy ester is then hydrolyzed to yield the desired carboxylic acid.
While seemingly straightforward, this synthesis is often accompanied by the formation of several impurities that can complicate purification and impact the final product's quality. Understanding the origin of these impurities is the first step in troubleshooting and optimizing your reaction.
Common Impurities Include:
-
Unreacted Starting Materials: Residual 1,1,1-trifluoroacetone and ethyl bromoacetate.
-
Dehydration Product: 4,4,4-Trifluoro-3-methyl-2-butenoic acid, formed by the elimination of water from the target molecule.
-
Ester Self-Condensation Product: Ethyl 3-bromo-2-(bromomethyl)propanoate, arising from the reaction of the zinc enolate with another molecule of ethyl bromoacetate.
-
Enantiomeric Impurity: As the reaction creates a chiral center, a racemic mixture of (R)- and (S)-4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid is typically formed.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., THF, diethyl ether, toluene) and reagents like iodine or 1,2-dibromoethane used for zinc activation.[4]
The following sections will delve into troubleshooting these common issues in a practical question-and-answer format.
II. Troubleshooting Guide & FAQs
FAQ 1: My Reformatsky reaction is sluggish or fails to initiate. What are the likely causes and how can I resolve this?
Answer:
The most common reason for a failed or sluggish Reformatsky reaction is inactive zinc metal. The surface of zinc is often coated with a layer of zinc oxide, which prevents its reaction with the α-halo ester.[4]
Troubleshooting Steps:
-
Zinc Activation: It is crucial to activate the zinc before or during the reaction. Several methods can be employed:
-
Iodine: A small crystal of iodine can be added to the reaction mixture. The iodine etches the zinc surface, exposing fresh, reactive metal.
-
1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added to the zinc suspension. The formation of ethylene gas indicates that the zinc is activated.[4]
-
DIBAL-H: A procedure using diisobutylaluminium hydride (DIBAL-H) for zinc activation has been shown to provide a more controlled initiation of the Reformatsky reagent formation, which is particularly advantageous for scale-up.
-
Pre-treatment with Acid: Washing the zinc dust with dilute HCl to remove the oxide layer, followed by thorough rinsing with water, ethanol, and ether, and drying under vacuum can also be effective.
-
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the solvents are anhydrous. The presence of water can quench the organozinc intermediate.
-
Purity of Starting Materials: Ensure the purity of your 1,1,1-trifluoroacetone and ethyl bromoacetate. Impurities in the starting materials can inhibit the reaction.
FAQ 2: I am observing a significant amount of a byproduct that appears to be the dehydrated product. How can I minimize its formation?
Answer:
The formation of 4,4,4-Trifluoro-3-methyl-2-butenoic acid is a common issue, arising from the acid- or base-catalyzed dehydration of the β-hydroxy acid product, particularly during workup or purification.
Troubleshooting Steps:
-
Mild Acidic Workup: During the aqueous workup to quench the reaction and dissolve the zinc salts, use a mild acid like a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid, and maintain a low temperature.
-
Avoid High Temperatures: During solvent evaporation and any subsequent purification steps like distillation, keep the temperature as low as possible. The target molecule is prone to dehydration at elevated temperatures.
-
Prompt Extraction and Isolation: After the workup, promptly extract the product into an organic solvent and proceed with the isolation. Prolonged exposure to acidic or basic aqueous conditions can promote dehydration.
FAQ 3: My final product is a mixture of enantiomers. How can I obtain the enantiomerically pure acid?
Answer:
The standard Reformatsky reaction is not stereoselective and will produce a racemic mixture. To obtain a single enantiomer, a resolution step is necessary. A well-established method involves the crystallization of diastereomeric salts.[5]
Protocol for Resolution of Racemic this compound:
-
Salt Formation: Dissolve the racemic acid in absolute ethanol. In a separate flask, dissolve an equimolar amount of a chiral amine, such as (R)-(+)-1-phenylethylamine, in absolute ethanol.
-
Crystallization: Slowly add the amine solution to the acid solution with stirring. The diastereomeric salt will precipitate. Allow the mixture to cool to room temperature and stir for a few hours to ensure complete crystallization.
-
Isolation of Diastereomeric Salt: Filter the precipitated salt and wash with cold ethanol. One diastereomer will be enriched in the crystalline solid.
-
Recrystallization: To improve the diastereomeric excess, recrystallize the salt from fresh absolute ethanol.
-
Liberation of the Free Acid: Dissolve the recrystallized diastereomeric salt in dilute hydrochloric acid (e.g., 2N HCl).
-
Extraction: Extract the enantiomerically enriched acid with a suitable organic solvent like diethyl ether.
-
Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent to yield the enantiomerically enriched this compound.
The enantiomeric excess (ee) of the final product can be determined by chiral HPLC or by NMR analysis after derivatization with a chiral auxiliary like Mosher's acid.[5]
III. Analytical Methods for Quality Control
Proper analytical methods are essential for monitoring the reaction progress and assessing the purity of the final product.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for analyzing the purity of this compound and for separating its enantiomers.
-
Reverse-Phase HPLC for Purity Analysis:
-
Column: A C18 column is typically suitable.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a good starting point.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate as the carboxylic acid chromophore has a weak absorbance.
-
-
Chiral HPLC for Enantiomeric Purity:
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of the target molecule, derivatization is necessary for GC-MS analysis. Silylation is a common method.
Protocol for Silylation and GC-MS Analysis:
-
Sample Preparation: Dry a small sample of the acid thoroughly.
-
Derivatization: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in an anhydrous solvent like pyridine or acetonitrile. Heat the mixture to ensure complete derivatization.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. A standard non-polar column (e.g., DB-5ms or HP-5ms) can be used. The temperature program should be optimized to separate the derivatized product from any derivatized impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an invaluable tool for structural confirmation and for identifying impurities.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl and methylene groups. Impurities such as the dehydration product will have distinct olefinic proton signals. Residual solvents will also be readily identifiable.[7]
-
¹³C NMR: The carbon NMR will confirm the number of unique carbons and their chemical environment.
-
¹⁹F NMR: Fluorine NMR is particularly useful for fluorinated compounds. It will show a characteristic signal for the CF₃ group and can be very sensitive for detecting fluorine-containing impurities.
IV. Visualizing the Process
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Common Impurity Formation Pathways
References
- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 4. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. chimia.ch [chimia.ch]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Troubleshooting the Crystallization of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic Acid
Last Updated: January 4, 2026
Welcome to the technical support center for 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid (CAS 338-03-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this unique fluorinated carboxylic acid. Its molecular structure, featuring a tertiary alcohol, a carboxylic acid, and a trifluoromethyl group, presents specific hurdles that require careful control of experimental parameters. This document provides in-depth, field-proven insights to help you achieve high-purity, high-yield crystalline material.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the crystallization of this compound in a direct question-and-answer format.
Q1: My compound is "oiling out" instead of crystallizing. What's happening and how do I fix it?
A1: Oiling out is the separation of a liquid, solute-rich phase instead of a solid crystalline phase. This is a frequent challenge with this compound and typically occurs for two primary reasons:
-
High Supersaturation at Elevated Temperatures: The solution becomes supersaturated at a temperature that is higher than the melting point of your compound. Impurities can further depress the melting point, exacerbating this issue.[1][2]
-
Kinetic Hindrance: The integration of molecules from the solution into a crystal lattice is kinetically slow, favoring the formation of a disordered, liquid-like phase.[2]
Causality & Mechanism: The trifluoromethyl group and two oxygen-containing functional groups make the molecule highly capable of hydrogen bonding. However, if the cooling rate is too rapid or the solution is too concentrated, the molecules may not have sufficient time to orient themselves into the lowest-energy crystal lattice. Instead, they aggregate into a metastable, liquid-like droplet where impurities often prefer to dissolve.[1][2]
Troubleshooting Steps:
-
Primary Solution: Re-heat and Dilute. Gently warm the solution until the oil fully redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to decrease the saturation point. Allow the solution to cool much more slowly.[1]
-
Secondary Solution: Change the Solvent System. If dilution fails, the solvent may be too effective. Consider switching to a solvent in which the compound is slightly less soluble at high temperatures or employ a solvent/anti-solvent system (see Protocol 2).
-
Tertiary Solution: Seeding. Introduce a seed crystal into the solution at a temperature just below the point of supersaturation. This provides a template for ordered crystal growth and can bypass the kinetic barrier to nucleation.[2][3]
Q2: I've cooled my solution, but no crystals have formed. What should I do?
A2: Failure to crystallize upon cooling indicates that the solution is not sufficiently supersaturated, or that nucleation is inhibited.
Causality & Mechanism: Crystal formation requires two steps: nucleation (the formation of a stable, microscopic crystalline core) and growth. If the solution is not supersaturated, there is no thermodynamic driving force for nucleation. Alternatively, a solution can be supersaturated but kinetically stable, requiring an energy input or a template to initiate nucleation.[4]
Troubleshooting Steps:
-
Induce Nucleation by Scratching: Vigorously scratch the inside surface of the flask below the solvent level with a glass rod. The high-frequency vibrations and microscopic glass fragments can provide the energy and nucleation sites needed for crystallization to begin.[5][6]
-
Introduce a Seed Crystal: If available, add a single, small crystal of the pure compound. This is the most effective way to induce crystallization as it provides a perfect template for lattice growth.[1][5][6]
-
Increase Supersaturation:
-
Re-evaluate Solvent Choice: The most common reason for crystallization failure is using too much solvent.[1] If nucleation cannot be induced, gently heat the solution to reduce the solvent volume and attempt to cool again.
Q3: The crystallization happened too quickly, resulting in a fine powder or small needles. How can I get better quality crystals?
A3: Rapid crystallization, or "crashing out," traps impurities and solvent within the crystal lattice, leading to low purity and poor crystal morphology.
Causality & Mechanism: This occurs when the solution becomes supersaturated too quickly or to too great an extent. The kinetic drive to precipitate is so high that molecules attach to growing crystal faces in a disordered manner, and nucleation events happen too frequently, preventing the growth of large, well-ordered single crystals.[1][7]
Troubleshooting Steps:
-
Slow Down the Cooling Rate: This is the most critical parameter for growing large crystals.[8][9] After dissolving the compound in hot solvent, insulate the flask (e.g., by placing it in a warm water bath inside a Dewar flask) to ensure very slow cooling over several hours or days.
-
Reduce Supersaturation: Re-dissolve the solid by heating and add a small amount of extra solvent (5-10%). This ensures that crystallization begins at a lower temperature and proceeds from a less supersaturated state.[1][7]
-
Use a Solvent Gradient: Employ a vapor diffusion or liquid-liquid diffusion technique (see Protocol 2) where an anti-solvent is introduced very slowly, maintaining a low level of supersaturation over a long period.
Q4: My final yield is very low. How can I improve it?
A4: A low yield typically results from using excessive solvent or premature filtration.
Causality & Mechanism: The goal of crystallization is to find a solvent where the compound has high solubility when hot and low solubility when cold. If too much solvent is used, a significant amount of the compound will remain dissolved in the mother liquor even after cooling, reducing the isolated yield.[1]
Troubleshooting Steps:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your compound. This will maximize the amount of material that crystallizes upon cooling.
-
Ensure Complete Cooling: Make sure the flask has cooled to room temperature and then in an ice bath for at least 30 minutes before filtration to minimize the compound's solubility in the mother liquor.
-
Recover a Second Crop: Do not discard the mother liquor. Concentrate it by evaporating a portion of the solvent and re-cool to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[1]
-
Check for Premature Crystallization: Ensure no product crystallizes during a hot gravity filtration step, if one is used. Keep the funnel and receiving flask warm to prevent this.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for crystallizing this compound?
A1: Based on the polar nature of this compound (containing -COOH and -OH groups), polar solvents are the best starting point.[10][11] A systematic approach is recommended:
-
Test Polar Protic Solvents: Water and ethanol are good initial choices. The molecule's functional groups suggest it may be highly soluble, so a mixed solvent system might be necessary.
-
Test Polar Aprotic Solvents: Ethyl acetate and acetone are excellent options.[10] They often provide the desired steep solubility curve (very soluble when hot, poorly soluble when cold).[12]
-
Consider a Solvent/Anti-Solvent System: A highly effective method is to dissolve the compound in a good solvent (e.g., ethanol, acetone) and slowly introduce a non-polar anti-solvent in which it is insoluble (e.g., hexane, toluene) until turbidity is observed.[4][12] See Protocol 2 for details.
Q2: Could polymorphism be an issue for this compound? How do I control for it?
A2: Yes, polymorphism is a critical consideration for any pharmaceutical compound.[13][14][15] Polymorphs are different crystalline forms of the same molecule that can have different physical properties, including solubility, stability, and bioavailability.[13][16]
-
Known Crystal Structure: A crystal structure for the racemic form of this compound has been reported in the monoclinic space group P21/c, confirming at least one stable crystalline form exists.[17]
-
Controlling Polymorphism: The specific polymorph obtained is highly dependent on the crystallization conditions.[13] To ensure consistency:
-
Solvent: Using different solvents can lead to different polymorphs.
-
Cooling Rate: A fast cooling rate may yield a metastable "kinetic" polymorph, while slow cooling favors the most stable "thermodynamic" polymorph.[18]
-
Temperature: The relative stability of polymorphs can be temperature-dependent.
-
-
Recommendation: Once a successful crystallization protocol is established, it is crucial to maintain consistent conditions (solvent, temperature profile, agitation) to produce the same polymorphic form every time. Characterization using methods like X-Ray Powder Diffraction (XRPD) is essential to confirm the polymorphic identity.[18]
Q3: How should I dry the final crystalline product?
A3: Never heat the crystals aggressively to dry them, as this can damage the crystal lattice or remove co-crystallized solvent molecules, causing the crystals to fracture.
-
Air Drying: After filtration, allow the crystals to air-dry on the filter paper for a period to remove the bulk of the solvent.
-
Vacuum Drying: For best results, place the crystals in a vacuum oven or desiccator at room temperature. A gentle vacuum will remove residual solvent without applying thermal stress. If necessary, a slightly elevated temperature (e.g., 30-40°C) can be used, but this should be tested on a small scale first.
Section 3: Protocols and Data
Protocol 1: Standard Cooling Crystallization
-
Solvent Selection: Choose a suitable solvent using the guide in Table 1.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Cooling (Crucial Step): Cover the flask and allow it to cool slowly to room temperature. To slow the process, place the flask in an insulated container. Do not disturb the flask during this period.
-
Crystal Growth: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum at ambient temperature.
Protocol 2: Solvent/Anti-Solvent Crystallization (Vapor Diffusion)
This method is excellent for producing high-quality single crystals.
-
Preparation: Dissolve the compound in a minimum amount of a "good" solvent (e.g., acetone) in a small, open vial.
-
Setup: Place this small vial inside a larger, sealable jar that contains a layer of "anti-solvent" (e.g., hexane). The anti-solvent must be miscible with the good solvent.[11]
-
Diffusion: Seal the larger jar. Over time, the anti-solvent vapor will slowly diffuse into the good solvent, gradually decreasing the compound's solubility and inducing slow crystallization.
-
Incubation: Leave the sealed system undisturbed in a location free from vibrations for several days to a week.[19]
-
Isolation: Once suitable crystals have formed, carefully remove the vial and isolate the crystals.
Table 1: Theoretical Solvent Selection Guide
This table provides a starting point for solvent screening based on general chemical principles, as specific quantitative solubility data is not widely published.
| Solvent | Polarity | Boiling Point (°C) | Use Case / Rationale |
| Water | High (Protic) | 100 | Good for highly polar compounds; may be too soluble. Often used as an anti-solvent or in a mix with ethanol.[12] |
| Ethanol | High (Protic) | 78 | Excellent starting choice. Likely to dissolve the compound well. May require cooling to low temperatures for good yield. |
| Ethyl Acetate | Medium | 77 | A versatile solvent that often provides a good solubility differential between hot and cold states.[10] |
| Acetone | Medium | 56 | A strong solvent, but its low boiling point may limit the effective temperature range for crystallization.[10] |
| Toluene | Low | 111 | Unlikely to be a good primary solvent, but can be effective as an anti-solvent when mixed with a polar solvent. |
| Hexane | Low | 69 | An excellent anti-solvent for polar compounds. Use in diffusion or layering techniques with a solvent like acetone.[4] |
Section 4: Visual Guides
Diagram 1: Troubleshooting Workflow for "Oiling Out"
Caption: Workflow for addressing the "oiling out" phenomenon.
Diagram 2: Decision Tree for No Crystal Formation
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. zhanghua1976.com [zhanghua1976.com]
- 4. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. quora.com [quora.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 13. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 14. curiaglobal.com [curiaglobal.com]
- 15. nishkaresearch.com [nishkaresearch.com]
- 16. benthamscience.com [benthamscience.com]
- 17. researchgate.net [researchgate.net]
- 18. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 19. depts.washington.edu [depts.washington.edu]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Trifluoromethylated Building Blocks
For Researchers, Scientists, and Drug Development Professionals
I. Foundational Principles of Trifluoromethylation
Trifluoromethylation reactions can be broadly categorized based on the nature of the trifluoromethylating agent. Understanding the dominant mechanistic pathway for your chosen reagent is the first step in effective troubleshooting.
-
Electrophilic Trifluoromethylation: These reactions employ reagents that deliver a formal "CF3+" equivalent to a nucleophilic substrate.[1] Common reagents include hypervalent iodine compounds (e.g., Togni's reagents) and sulfonium salts (e.g., Umemoto's reagents).[1][2][3]
-
Nucleophilic Trifluoromethylation: These methods utilize reagents that deliver a "CF3-" equivalent to an electrophilic substrate, such as a carbonyl compound or an imine.[4][1] The Ruppert-Prakash reagent (TMSCF3) is a widely used example.[5][6]
-
Radical Trifluoromethylation: This approach involves the generation of a trifluoromethyl radical (•CF3), which then reacts with the substrate.[1] Reagents like sodium triflinate (Langlois' reagent) are common sources of •CF3 under oxidative conditions.[7][8][9]
II. Troubleshooting Guides for Common Trifluoromethylation Reactions
This section provides detailed troubleshooting for specific issues encountered during trifluoromethylation experiments.
Guide 1: Electrophilic Trifluoromethylation with Togni's and Umemoto's Reagents
These reagents are powerful tools for the trifluoromethylation of a wide range of nucleophiles, including β-ketoesters, enolates, and (hetero)arenes.[2][10]
Issue 1.1: Low Yield of Trifluoromethylated Product and Formation of Byproducts
Potential Cause: Competing side reactions, such as protonation of the nucleophile or reagent degradation. Electron-poor substrates can lead to slower reactions, allowing more time for side product formation.[10]
Troubleshooting Protocol:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are rigorously dried. Moisture can quench the nucleophile and react with the trifluoromethylating agent.
-
Optimize Base and Temperature: For reactions involving enolates, the choice of base is critical. A strong, non-nucleophilic base (e.g., NaH, KHMDS) is often preferred. Running the reaction at lower temperatures can help to minimize side reactions.
-
Reagent Purity: Use freshly purchased or properly stored Togni's or Umemoto's reagents. Degradation can lead to reduced reactivity.
-
Consider a More Reactive Reagent: If working with a particularly challenging substrate, consider using a more powerful second or fourth-generation Umemoto reagent.[11]
Issue 1.2: Unwanted Side Reactions with Radical Inhibitors
Potential Cause: The addition of radical inhibitors like TEMPO to probe for a radical mechanism can be misleading. TEMPO itself can be trifluoromethylated by these reagents, leading to false positives.[12]
Troubleshooting Protocol:
-
Alternative Mechanistic Probes: Instead of relying solely on TEMPO, consider other methods to investigate the reaction mechanism, such as kinetic studies or computational analysis.
-
Careful Interpretation: If TEMPO is used, the formation of a TEMPO-CF3 adduct does not definitively prove a radical mechanism for the primary reaction.[12]
Guide 2: Nucleophilic Trifluoromethylation with the Ruppert-Prakash Reagent (TMSCF3)
TMSCF3 is a versatile reagent for the nucleophilic trifluoromethylation of carbonyl compounds and imines.[5][13] The reaction is typically initiated by a fluoride source.[13]
Issue 2.1: Incomplete Reaction or Low Conversion
Potential Cause: Insufficient activation of the TMSCF3 reagent or the presence of inhibitors.
Troubleshooting Protocol:
-
Activator Choice and Stoichiometry: A catalytic amount of a fluoride source (e.g., TBAF, CsF) is typically required.[5] For less reactive substrates, a stoichiometric amount of activator may be necessary.
-
Solvent Effects: Anhydrous polar aprotic solvents like THF or DMF are generally preferred.
-
Substrate Reactivity: Aldehydes are generally more reactive than ketones. For sluggish ketones, longer reaction times or higher temperatures may be needed.
-
Reagent Quality: Ensure the TMSCF3 is of high purity. Impurities can inhibit the reaction.[6]
Issue 2.2: Formation of Difluorocarbene-Derived Byproducts
Potential Cause: The Ruppert-Prakash reagent can also serve as a source of difluorocarbene (:CF2), especially under certain conditions, leading to the formation of gem-difluorinated products.[14]
Troubleshooting Protocol:
-
Careful Control of Reaction Conditions: The formation of difluorocarbene can be favored by certain activators and higher temperatures. Optimization of these parameters can minimize this side reaction.
-
Substrate-Specific Considerations: The propensity for difluorocarbene formation can be substrate-dependent. If this is a persistent issue, exploring alternative nucleophilic trifluoromethylating agents may be necessary.
Guide 3: Radical Trifluoromethylation with Langlois' Reagent (Sodium Triflinate)
Langlois' reagent is an inexpensive and easy-to-handle source of the trifluoromethyl radical, often used in combination with an oxidant.[7][15]
Issue 3.1: Low Yields and Formation of Oxidized Byproducts
Potential Cause: Over-oxidation of the substrate or product by the oxidant used to generate the •CF3 radical.
Troubleshooting Protocol:
-
Optimize Oxidant and Stoichiometry: Common oxidants include tert-butyl hydroperoxide or manganese(III) acetate. Carefully titrate the amount of oxidant to find the optimal balance between •CF3 generation and unwanted side reactions.
-
Addition of Radical Scavengers: In some cases, the addition of a radical scavenger like hydroquinone can help to prevent the formation of side products.[7]
-
Reaction Time and Temperature: Monitor the reaction progress closely and quench it once the starting material is consumed to avoid product degradation. Running the reaction at lower temperatures can also be beneficial.
Issue 3.2: Regioselectivity Issues in Aromatic Trifluoromethylation
Potential Cause: Radical trifluoromethylation of arenes can sometimes lead to mixtures of regioisomers.
Troubleshooting Protocol:
-
Directed Trifluoromethylation: For specific regiochemical outcomes, consider using a directing group on your aromatic substrate.
-
Photoredox Catalysis: Light-mediated photoredox catalysis can offer improved regioselectivity in some cases.[16]
Visualizing Reaction Pathways
Decision Tree for Troubleshooting Low Yields
References
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
- 14. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]
- 15. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
stability of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid under acidic conditions
Welcome to the technical support resource for 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid (CAS 338-03-4). This guide is designed for researchers, medicinal chemists, and process development scientists to address common questions and troubleshooting scenarios regarding the stability of this compound, particularly under acidic conditions. Our approach is grounded in fundamental principles of physical organic chemistry to provide both theoretical insights and practical, actionable protocols.
Introduction: The Stability Challenge
This compound is a unique β-hydroxy acid containing a tertiary alcohol adjacent to a highly electron-withdrawing trifluoromethyl (CF₃) group. While β-hydroxy acids are known to undergo acid-catalyzed dehydration, the strong inductive effect of the CF₃ group significantly alters the electronic landscape of the molecule. This guide will explore the implications of this unique structure on its chemical stability and provide you with the tools to assess its behavior in your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be stable in acidic solutions?
A1: Based on its molecular structure, the compound is predicted to exhibit relatively high stability under typical acidic conditions (e.g., pH 1-4, room temperature) compared to its non-fluorinated analogs. The primary acid-catalyzed degradation pathway for β-hydroxy acids is dehydration to form an α,β-unsaturated carboxylic acid. This reaction typically proceeds through an E1 elimination mechanism, which involves the formation of a carbocation at the β-carbon after protonation of the hydroxyl group.
However, in this specific molecule, the presence of the powerful electron-withdrawing CF₃ group directly attached to the tertiary carbon (C3) would severely destabilize any adjacent positive charge (a carbocation). This high-energy intermediate makes the standard E1 dehydration pathway kinetically unfavorable. While the trifluoromethyl group is generally noted for its high metabolic and chemical stability, this stability is conferred by the strength of the C-F bonds[1].
Q2: What are the potential, albeit less likely, degradation pathways under harsh acidic conditions?
A2: While direct dehydration is disfavored, prolonged exposure to harsh conditions (e.g., high acid concentration, elevated temperatures) could potentially lead to degradation through alternative mechanisms:
-
Retro-Aldol Type Fragmentation: This would involve the cleavage of the C2-C3 bond. In a classic retro-aldol reaction, a base is used to deprotonate the hydroxyl group[2][3]. An acid-catalyzed variant is less common for this substrate class but could theoretically be initiated by protonation of the carboxyl group, potentially leading to the formation of trifluoroacetone and malonic acid semialdehyde. This pathway is considered less probable but should be considered when analyzing for unknown degradation products.
-
Decarboxylation: Decarboxylation is most common for β-keto acids, which can form a stable six-membered cyclic transition state[4][5]. While this molecule is not a β-keto acid, extreme conditions could potentially promote the loss of CO₂. However, this is considered a very low-probability event.
Q3: My HPLC analysis shows a new peak appearing over time in my acidic formulation. What could it be?
A3: The appearance of a new peak is a clear indicator of degradation. The most probable degradation product, should any occur, would be the dehydrated α,β-unsaturated acid: 4,4,4-Trifluoro-3-methyl-2-butenoic acid . Even though the carbocation intermediate is destabilized, this remains the most direct degradation pathway.
To confirm the identity of this new peak, you should:
-
Perform LC-MS analysis: Determine the molecular weight of the new peak. The dehydrated product would have a molecular weight of 154.08 g/mol , a loss of 18.02 g/mol (the mass of water) from the parent compound (172.10 g/mol ).
-
Conduct a forced degradation study: Intentionally degrade a sample under more aggressive acidic conditions (e.g., higher temperature) to generate a larger quantity of the impurity for characterization by NMR.
Q4: How can I monitor the stability of this compound in my experiments?
A4: A robust stability-indicating method is crucial. We recommend two primary analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection (at ~210 nm for the carboxylic acid chromophore) is the most common and effective approach. An ion-exclusion column can also provide excellent separation for organic acids[6]. The method should be validated to ensure it can separate the parent compound from potential degradants.
-
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR): ¹⁹F NMR is a highly specific and sensitive technique for analyzing fluorinated compounds[2][3]. Since there is no natural background signal in most biological or chemical systems, any peak in the ¹⁹F NMR spectrum can be attributed to your compound or its fluorine-containing degradants. A time-course study monitoring the integral of the parent CF₃ signal and the appearance of new ¹⁹F signals provides a direct measure of stability.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action & Explanation |
| Loss of parent compound peak area in HPLC with no new corresponding peak. | 1. Precipitation: The compound or its salt may have limited solubility in the acidic medium. 2. Formation of a non-UV active product: A degradation product may lack a chromophore detectable at your current wavelength. 3. Adsorption: The compound may be adsorbing to the surfaces of your container (e.g., glass, plastic). | 1. Verify Solubility: Visually inspect the solution for particulates. Determine the solubility of the compound at the specific pH and temperature of your experiment. 2. Use a Universal Detector: Analyze the sample using a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) to check for non-UV active species. 3. Change Container Material: Switch to a different container material (e.g., from glass to polypropylene or vice-versa) and repeat a short-term stability test. |
| Rapid degradation observed at elevated temperatures (>60 °C). | Forced Degradation Pathway Activated: High thermal energy is overcoming the activation barrier for a degradation pathway, which may not be relevant at your intended storage or use temperature. | Perform a Kinetic Analysis: Conduct the stability study at several lower temperatures (e.g., 25 °C, 40 °C, 50 °C) and use an Arrhenius plot to extrapolate the degradation rate to your target temperature. This provides a more accurate prediction of shelf-life under normal conditions. |
| Inconsistent stability results between batches. | 1. Impurity Profile: Different batches may contain trace impurities (e.g., residual acid or metal from synthesis) that catalyze degradation. 2. Incorrect pH: Buffering capacity of the formulation may be insufficient, leading to pH drift and variable degradation rates. | 1. Characterize Batches: Analyze different batches by a high-resolution method like LC-MS to compare impurity profiles. 2. Verify and Buffer pH: Confirm the pH of each study preparation immediately after formulation and at each time point. Ensure your buffer system has adequate capacity in the desired pH range. |
Experimental Protocols
Protocol 1: Isothermal Acid Stability Study
This protocol outlines a systematic approach to determine the degradation kinetics of this compound at a constant temperature.
Objective: To quantify the rate of degradation under specific acidic conditions.
Materials:
-
This compound
-
Volumetric flasks and pipettes
-
pH meter
-
Acids (e.g., HCl, H₂SO₄) and buffers (e.g., citrate, phosphate)
-
HPLC system with UV or MS detector
-
Constant temperature chamber or water bath
Procedure:
-
Preparation of Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Acidic Media: Prepare the desired acidic solutions (e.g., 0.1 N HCl, 0.01 N HCl, pH 2 citrate buffer). Ensure the pH is accurately measured and recorded.
-
Initiation of Study:
-
Pipette a known volume of the stock solution into a larger volume of the pre-equilibrated acidic medium at the target temperature (e.g., 40 °C). The final concentration should be suitable for your analytical method (e.g., 50 µg/mL).
-
Immediately withdraw a sample, quench if necessary (e.g., by neutralizing with a base), and analyze. This is your T=0 time point.
-
-
Time-Point Sampling: Store the solution in the constant temperature chamber. Withdraw aliquots at predetermined intervals (e.g., 2, 4, 8, 24, 48 hours).
-
Sample Analysis: Analyze each sample by a validated stability-indicating HPLC method. Record the peak area of the parent compound and any new peaks.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
-
Plot the natural logarithm of the concentration (ln[A]) versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the rate constant (k).
-
Data Presentation Example:
| Time (hours) | Parent Compound Remaining (%) | ln(% Remaining) |
| 0 | 100.0 | 4.605 |
| 8 | 98.5 | 4.590 |
| 24 | 95.2 | 4.556 |
| 48 | 90.8 | 4.509 |
| 72 | 86.7 | 4.462 |
Table 1: Example stability data for this compound in 0.1 N HCl at 50 °C.
Visualization of Key Concepts
Proposed Degradation Pathways
The following diagram illustrates the primary theoretical degradation pathways for this compound under acidic conditions. The favored pathway is kinetically hindered due to the electronic effect of the CF₃ group.
Caption: Potential acid-catalyzed reaction pathways.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose a stability issue observed during an experiment.
Caption: Logical workflow for troubleshooting stability issues.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldol reactions - Wikipedia [en.wikipedia.org]
- 3. Copper-catalyzed retro-aldol reaction of β-hydroxy ketones or nitriles with aldehydes: chemo- and stereoselective access to (E)-enones and (E)-acrylonitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. nerd.wwnorton.com [nerd.wwnorton.com]
- 5. researchgate.net [researchgate.net]
- 6. β-Trifluoromethyl alcohol synthesis [organic-chemistry.org]
Technical Support Center: Navigating Scale-Up Synthesis of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Core Synthesis and Scale-Up Hurdles
The synthesis of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid typically involves the reaction of a trifluoromethyl ketone precursor with a nucleophile, such as a Grignard reagent, followed by hydrolysis. While conceptually straightforward, scaling up this process introduces significant challenges that can impact yield, purity, and safety.
Key Challenges:
-
Exothermic Reaction Management: The addition of a nucleophile to the highly electrophilic trifluoromethyl ketone is strongly exothermic. Inadequate heat dissipation on a larger scale can lead to runaway reactions, side product formation, and potential safety hazards.[1][2][3]
-
Reagent and Solvent Integrity: Grignard reactions are notoriously sensitive to moisture. Ensuring anhydrous conditions for reagents and solvents is critical for successful initiation and completion of the reaction.
-
Work-up and Product Isolation: The isolation of the carboxylic acid product from the reaction mixture often involves quenching with an aqueous acid, which can lead to the formation of stable emulsions, complicating extraction and reducing yields.
-
Purification of the Final Product: Obtaining the final product with high purity on a large scale can be challenging due to its physical properties and the potential for closely related impurities.
This guide provides a structured approach to addressing these critical aspects of the scale-up synthesis.
Section 2: Troubleshooting Guide: A Problem-Solution Framework
This section offers direct, actionable solutions to specific problems encountered during the synthesis.
Problem 1: Failure to Initiate or Stalling of the Grignard Reaction
Question: We are experiencing difficulty initiating the Grignard reaction at scale, or the reaction starts and then stops prematurely. What are the likely causes and how can we ensure a consistent and complete reaction?
Answer:
Initiation of a Grignard reaction is a surface phenomenon on the magnesium metal, and its failure is almost always due to the presence of moisture or impurities that passivate the magnesium surface.
Root Cause Analysis and Mitigation Strategies:
-
Moisture Contamination:
-
Solution: All glassware must be rigorously dried, and all solvents and reagents must be anhydrous. Use of ethereal solvents like THF or diethyl ether, which are essential for stabilizing the Grignard reagent, should be from a freshly opened bottle or properly dried.[1]
-
Best Practice: Flame-dry all glassware under an inert atmosphere (Nitrogen or Argon) immediately before use.
-
-
Magnesium Surface Passivation:
-
Solution: Use fresh, high-quality magnesium turnings. Mechanical activation by crushing the magnesium turnings in a dry flask can expose fresh reactive surfaces.
-
Chemical Activation: A small crystal of iodine or a few drops of 1,2-dibromoethane can be used as an activator. The color change associated with iodine consumption is a good visual indicator of initiation.
-
-
Insufficient Mixing:
-
Solution: Ensure vigorous stirring to maintain contact between the reactants and the magnesium surface.
-
Workflow for Successful Grignard Initiation
References
Technical Support Center: Trifluoroacetic Acid (TFA) Removal from Fluorinated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of trifluoroacetic acid (TFA) from reactions involving fluorinated compounds, particularly peptides and other basic molecules. As a strong acid (pKa ~0.5) with a relatively low boiling point (72.4 °C), TFA is an invaluable tool for solid-phase peptide synthesis (SPPS) cleavage and as a mobile phase modifier in reverse-phase HPLC.[1][2] However, its complete removal is critical, as residual TFA can interfere with downstream applications, exhibit toxicity in biological assays, and affect the stability and physicochemical properties of the final compound.[2][3][4]
This guide is designed to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions for your specific compound and experimental needs.
Frequently Asked Questions (FAQs)
Q1: Why is complete TFA removal so crucial and often challenging?
Answer: Residual trifluoroacetate can be detrimental for several reasons:
-
Biological Incompatibility: TFA is toxic and can alter the results of cell-based assays and in vivo studies, even at trace levels.[2][3][4] It can change the secondary structure, solubility, and mass of peptides.[3]
-
Compound Stability: For compounds stored in solvents like DMSO, TFA salts can accelerate degradation, reducing the shelf-life of compound libraries.[5]
-
Analytical Interference: TFA can interfere with physicochemical characterizations, such as infrared spectroscopy.[6][7]
-
Regulatory Concerns: For therapeutic peptides, regulatory agencies generally prefer hydrochloride or acetate salts over TFA salts due to potential toxicity.[1][8]
The challenge in removing TFA lies in its ability to form strong ionic bonds with basic functional groups (e.g., free amines) on the target molecule, creating TFA salts.[3][4] While "free" TFA can be removed by simple evaporation or lyophilization, these tightly bound counter-ions require more rigorous methods to be displaced.[4][6]
Q2: I've lyophilized my peptide multiple times, but I still detect a TFA adduct in my mass spectrometry. What's happening?
Answer: This is a common and frustrating issue. Standard lyophilization is effective at removing excess, unbound TFA. However, it is often insufficient for removing the trifluoroacetate counter-ions that are ionically bonded to positive charges on your peptide (e.g., N-terminus, Lys, Arg side chains).[3][6]
Causality: The non-volatile TFA salt remains after the volatile components have sublimated. To break this ionic interaction, you must introduce a different, more benign, and often stronger acid to displace the trifluoroacetate, which can then be removed. This process is known as counter-ion exchange. The classic approach involves using hydrochloric acid (HCl).[3][7][9] Repeating the lyophilization cycle with a dilute HCl solution will convert the peptide-TFA salt to a peptide-HCl salt.[3][8]
Q3: What are the primary methods for removing or exchanging TFA counter-ions?
Answer: There are several established methods, each with its own advantages and disadvantages. The choice depends on your compound's stability, scale, and the required final salt form.
| Method | Principle | Pros | Cons |
| Counter-ion Exchange & Lyophilization | Displaces TFA with a stronger or more volatile acid (e.g., HCl) followed by freeze-drying.[3][7][9] | Simple, effective for converting to HCl salts.[8][9] | Requires multiple cycles; working at very low pH can degrade sensitive compounds.[7][9] |
| Ion-Exchange (IEX) Chromatography | Binds the cationic compound to a resin, allowing TFA to be washed away, followed by elution with a new counter-ion (e.g., acetate).[6][9][10] | Can exchange TFA for weaker acids like acetic acid; high efficiency.[6][7][9] | Can be lower recovery; requires column packing and specific resins.[4] |
| Solid-Phase Extraction (SPE) | A cartridge-based form of IEX, often used for high-throughput free-basing or TFA removal.[5] | Fast, amenable to automation, effective for neutralizing basic compounds.[5] | Capacity-limited; selection of the correct sorbent is critical. |
| Azeotropic Distillation | Co-evaporation with a solvent like methanol or toluene to aid removal of residual TFA.[11][12] | Useful for removing traces of TFA from small organic molecules. | Not effective for removing ionically bound TFA from salts; risk of ester formation.[13] |
| Precipitation & Wash | Precipitating the target compound (e.g., a peptide) with a non-polar solvent like cold diethyl ether and washing the pellet.[14] | Good for removing scavengers and other cleavage byproducts along with some TFA.[14] | May not be effective for small or hydrophilic molecules that do not precipitate well.[11] |
Q4: Can I use a basic wash (e.g., NaHCO₃) to remove TFA from my amine-containing compound?
Answer: This is a classic acid-base extraction technique and can be effective, but it comes with a critical caveat. If you deprotonate your basic compound to its free-base form (R-NH₂), you must be certain of its stability. Many free-base amines, especially complex molecules and peptides, have poor solubility in organic solvents and can be unstable, being prone to oxidation or degradation.
Expert Insight: For robust, organic-soluble amines, extraction with a base like sodium bicarbonate or even dilute sodium hydroxide (to pH >12 for complete deprotonation) can work well.[15] However, for sensitive compounds or those not soluble in organic solvents, a better approach is to use a basic ion-exchange resin, which captures the TFA and leaves your compound in its free-base form in a controlled manner.[15]
Troubleshooting Guide & Experimental Protocols
This section provides actionable solutions to common problems encountered during TFA removal.
Problem 1: Choosing the Right TFA Removal Strategy
The optimal method depends on your molecule's properties and your downstream application. Use this decision workflow to guide your choice.
Caption: Decision workflow for selecting a TFA removal method.
Protocol 1: Counter-ion Exchange (TFA to HCl) via Lyophilization
This is the most common method for converting peptide-TFA salts into the more biologically compatible peptide-HCl salts.[3][4] The principle is to use an excess of the stronger acid (HCl, pKa ≈ -7) to protonate the trifluoroacetate anion, converting it to volatile free TFA that can be removed.[6][7]
Methodology:
-
Dissolution: Dissolve the peptide-TFA salt in high-purity water (e.g., Milli-Q) to a concentration of approximately 1 mg/mL.[3][8] A phosphate buffer (50 mM phosphate, 100 mM NaCl) can also be used.[3][4]
-
Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[3][4][8]
-
Incubation: Allow the solution to stand at room temperature for at least one minute to ensure complete equilibration.[3][9]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen, to ensure a fine, fluffy powder upon lyophilization which maximizes surface area.[3][9][10]
-
Lyophilization: Lyophilize the sample overnight or until all solvent is removed.[3][8]
-
Repeat: To ensure complete removal, this cycle of dissolution in dilute HCl, freezing, and lyophilizing should be repeated at least two more times (three cycles total).[3][4][9]
-
Validation (Optional but Recommended): The absence of TFA can be confirmed by ¹⁹F-NMR (disappearance of the fluorine signal) or quantified using ion chromatography.[8][16]
Protocol 2: TFA Removal via Anion-Exchange Chromatography (SPE or Column)
This method is ideal for exchanging TFA with a weaker acid's counter-ion (like acetate) or for preparing a free-base version of a compound. It is particularly useful for compounds that are not stable in strongly acidic conditions.[7]
Principle: A strong anion-exchange resin (e.g., quaternary ammonium) is pre-equilibrated with the desired counter-ion (e.g., acetate).[6][9] When the peptide-TFA salt solution is passed through, the resin captures the trifluoroacetate anions and releases the desired counter-ions into the solution with the peptide.
Methodology (TFA to Acetate Exchange):
-
Resin Preparation: Prepare a column with a strong anion-exchange resin (e.g., AG1-X8), ensuring a 10- to 50-fold excess of anion-exchange sites relative to the amount of TFA in your sample.[9]
-
Equilibration: Activate and equilibrate the resin by washing it thoroughly with a 1M solution of sodium acetate.[9][14]
-
Wash: Wash the column extensively with high-purity water to remove any excess sodium acetate that is not bound to the resin.[9][14]
-
Loading: Dissolve your compound-TFA salt in high-purity water and apply it slowly to the top of the prepared column.[9][14]
-
Elution & Collection: Elute the column with high-purity water. Your compound, now as an acetate salt, will not bind to the anion-exchange resin and will elute from the column. Collect the fractions.[9][14] Monitor the elution using UV absorbance (e.g., at 220 nm or 280 nm for peptides).
-
Lyophilization: Pool the fractions containing your purified compound and lyophilize to obtain the final peptide acetate salt.[9][14]
Protocol 3: Azeotropic Removal of Trace TFA (for Small Molecules)
For non-salt forming, organic-soluble compounds, residual TFA can sometimes be "chased" away by co-evaporation with a suitable solvent.
Principle: While TFA does not form a true low-boiling azeotrope with many common solvents, repeated evaporation with a solvent like methanol or toluene can help carry over the last traces of the acid.[11][12] This is a physical removal process, not a chemical exchange.
Methodology:
-
Initial Concentration: After your reaction or workup, concentrate the bulk of the solvent and excess TFA using a rotary evaporator.[11] Use an appropriate cold trap and a chemically resistant diaphragm pump.[17]
-
Co-evaporation: Add a volume of a solvent such as methanol or toluene (e.g., 5-10 mL) to the flask.[11][12]
-
Re-concentration: Concentrate the solution again on the rotary evaporator.
-
Repeat: Repeat steps 2 and 3 at least two to three times to ensure maximal removal of residual TFA.[12]
Trustworthiness Check: This method is not suitable for removing ionically bound TFA from peptide salts. It is only effective for removing residual free acid from a neutral organic compound. Attempting this on a peptide will not break the TFA salt.
References
- 1. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 2. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
- 5. cypress-international.com [cypress-international.com]
- 6. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 7. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rdworldonline.com [rdworldonline.com]
Validation & Comparative
A Tale of Two Acids: A Comparative Guide to 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid vs. 3-hydroxy-3-methylbutanoic acid in Synthesis
In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties. This guide provides an in-depth, objective comparison of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid and its non-fluorinated analog, 3-hydroxy-3-methylbutanoic acid, also known as β-hydroxyisovaleric acid. We will dissect how the presence of a trifluoromethyl group fundamentally alters the molecule's character, dictating its synthetic accessibility and application, thereby providing researchers, scientists, and drug development professionals with the critical insights needed for informed experimental design.
The Trifluoromethyl Effect: A Paradigm Shift in Molecular Properties
The substitution of a terminal methyl group with a trifluoromethyl (CF3) group induces profound changes in a molecule's electronic and steric profile. The high electronegativity of the three fluorine atoms creates a powerful electron-withdrawing inductive effect that propagates through the carbon skeleton.[1] This effect is the primary driver behind the significant differences in the properties and reactivity of the two acids discussed herein.
-
Acidity: The most dramatic consequence of this inductive effect is a substantial increase in the acidity of the carboxylic acid. The electron-withdrawing CF3 group stabilizes the resulting carboxylate anion (the conjugate base) formed upon deprotonation, making the proton easier to remove.[1] A more stable conjugate base corresponds to a stronger acid and a lower pKa value.[1]
-
Lipophilicity: While often counterintuitive, the introduction of fluorine can increase a molecule's lipophilicity (its affinity for fatty, non-polar environments). This is a critical parameter in drug design, influencing membrane permeability and absorption. The strategic fluorination of aliphatic chains has been shown to modulate lipophilicity, a key tactic for improving drug-like properties.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, particularly oxidative processes in the liver. This enhanced stability is a primary reason for incorporating fluorinated motifs into pharmaceutical candidates.[3]
Comparative Analysis of Physicochemical Properties
The tangible impact of trifluorination is evident in a side-by-side comparison of the key physicochemical properties of these two acids.
| Property | 3-hydroxy-3-methylbutanoic acid | This compound | Rationale for Difference |
| Molecular Formula | C₅H₁₀O₃[4][5] | C₅H₇F₃O₃[6] | Substitution of 3 H atoms with 3 F atoms. |
| Molecular Weight | 118.13 g/mol [4][7][8] | 172.10 g/mol [6][9] | Fluorine is significantly heavier than hydrogen. |
| Acidity (pKa) | ~4.8 (similar to Butyric Acid)[1] | Significantly lower (more acidic) | Strong electron-withdrawing inductive effect of the CF₃ group stabilizes the conjugate base.[1] |
| Lipophilicity (logP) | Lower | Higher | The CF₃ group generally increases lipophilicity compared to a CH₃ group.[2] |
| Metabolic Stability | Susceptible to oxidation | Generally enhanced | The high strength of the C-F bond resists metabolic cleavage. |
Synthesis Strategies: Accessing the Building Blocks
The synthetic pathways to these acids are distinct, reflecting the unique challenges and opportunities presented by their respective structures.
Synthesis of 3-hydroxy-3-methylbutanoic acid
A prevalent and well-documented method for synthesizing 3-hydroxy-3-methylbutanoic acid is the oxidation of diacetone alcohol (4-hydroxy-4-methyl-2-pentanone).[10][11][12] This reaction, often utilizing hypochlorite salts, provides a direct route from a readily available starting material.[10]
Caption: Oxidation of Diacetone Alcohol to produce 3-hydroxy-3-methylbutanoic acid.
Experimental Protocol: Oxidation of Diacetone Alcohol
-
Reaction Setup: In a jacketed reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, charge diacetone alcohol and a suitable solvent like water.[13][14]
-
Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller.
-
Addition of Oxidant: Slowly add an aqueous solution of sodium hypochlorite (NaOCl) via the addition funnel, carefully monitoring the internal temperature to maintain it below 10 °C.[10]
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.[10]
-
Workup: Upon completion, quench any excess oxidant with a reducing agent (e.g., sodium bisulfite). Acidify the cooled reaction mixture with a mineral acid (e.g., HCl) to a pH of ~2 to protonate the carboxylate product.
-
Extraction and Purification: Extract the aqueous phase multiple times with an appropriate organic solvent (e.g., ethyl acetate or MTBE). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation.
Synthesis of this compound
The introduction of the trifluoromethyl group necessitates a different synthetic approach. A robust method is the Reformatsky reaction, which involves the formation of an organozinc reagent from an α-halo ester that subsequently adds to a ketone.[15][16] For this target molecule, the key precursors are 1,1,1-trifluoroacetone and an ester of bromoacetic acid.
Caption: Synthesis via the Reformatsky reaction followed by ester hydrolysis.
Experimental Protocol: Reformatsky Reaction and Saponification
-
Zinc Activation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add zinc dust. Activate the zinc using a small amount of iodine or 1,2-dibromoethane until the color disappears.
-
Reagent Preparation: Add a suitable solvent like anhydrous THF.
-
Reaction Initiation: In an addition funnel, prepare a solution of 1,1,1-trifluoroacetone and ethyl bromoacetate in THF. Add a small portion to the zinc suspension and warm gently to initiate the reaction (indicated by an exothermic event and color change).
-
Addition and Reflux: Once initiated, add the remaining ketone/ester solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat at reflux until the starting materials are consumed (monitored by TLC or GC-MS).
-
Workup and Extraction: Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude β-hydroxy ester.
-
Saponification: Dissolve the crude ester in a solvent such as methanol or ethanol. Add an aqueous solution of sodium hydroxide or potassium hydroxide and stir at room temperature or with gentle heating until the ester is fully hydrolyzed.
-
Final Isolation: Remove the alcohol solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with ether to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and acidify with cold concentrated HCl to pH < 2. Extract the final acid product with ethyl acetate, dry the organic layer, and concentrate to yield this compound.[6][17]
Applications in Synthesis: A Comparative Perspective
The choice between these two building blocks is dictated entirely by the desired properties of the final synthetic target.
3-hydroxy-3-methylbutanoic acid: A Versatile Biogenic Building Block
As a natural metabolite of the amino acid leucine, 3-hydroxy-3-methylbutanoic acid (and its salts) is of significant interest in biochemistry and nutrition, where it is believed to support muscle health.[18] In synthesis, it serves as a versatile and often chiral precursor for a variety of more complex molecules, including natural products and antibiotics.[19] Its bifunctional nature (hydroxyl and carboxyl groups) allows for a wide range of chemical transformations.
This compound: A Strategic Tool for Molecular Engineering
The trifluorinated analog is rarely used for its intrinsic biological activity but rather as a strategic building block to introduce the trifluoromethyl group into a larger molecule. This is a deliberate design choice in:
-
Drug Discovery: To enhance metabolic stability, improve receptor binding affinity (by altering electronic interactions), and increase membrane permeability of drug candidates.[3]
-
Agrochemicals: To increase the potency and environmental persistence of pesticides and herbicides.
-
Materials Science: To impart unique properties such as hydrophobicity and thermal stability to polymers and other advanced materials.
Conclusion: Strategic Selection for Synthetic Success
3-hydroxy-3-methylbutanoic acid and its trifluorinated counterpart, this compound, represent a classic case of how a subtle structural change—the substitution of hydrogen with fluorine—can lead to a dramatic divergence in chemical properties and applications. While the former is a versatile, naturally-derived building block, the latter is a product of rational design, employed to strategically enhance the performance of advanced molecules. Understanding the fundamental impact of the trifluoromethyl group on acidity, stability, and lipophilicity is paramount for researchers and drug developers. The informed selection between these two acids enables chemists to precisely tailor the characteristics of their final products, a cornerstone of modern molecular design and synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy-3-methylbutanoic acid | CAS 625-08-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. watson-int.com [watson-int.com]
- 6. This compound [cymitquimica.com]
- 7. 3-Hydroxy-3-methylbutanoic acid - Amerigo Scientific [amerigoscientific.com]
- 8. (S)-2-Hydroxy-3-methylbutanoic acid | C5H10O3 | CID 853180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-HYDROXY-3-METHYL-4,4,4-TRIFLUOROBUTYRIC ACID CAS # 338-03-4 [tradingchem.com]
- 10. KR20200004892A - Method for producing 3-hydroxy-3-methylbutanoic acid or salts thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Diacetone alcohol - Wikipedia [en.wikipedia.org]
- 14. Diacetone Alcohol | C6H12O2 | CID 31256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 4,4,4-Trifluoro-3-hydroxy-3-methylbutyric acid, 98% 1 g | Request for Quote [thermofisher.com]
- 18. RU2573389C2 - Method of producing 3-hydroxy-3-methyl-butyric acid from acetone and acetyl-coa - Google Patents [patents.google.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
A-B-C Analysis of Trifluoromethylated Chiral Building Blocks in Asymmetric Catalysis: A Senior Application Scientist's Guide
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, lipophilicity, and binding affinity to bioactive molecules. However, the asymmetric construction of stereogenic centers bearing this powerful moiety presents a significant synthetic challenge. This guide provides an in-depth comparison of common trifluoromethylated chiral building blocks and methodologies, offering researchers the critical insights needed to select the optimal strategy for their synthetic targets. We will move beyond a simple cataloging of reagents to a functional analysis, focusing on the causality behind experimental choices and providing validated protocols for key transformations.
The Landscape of Asymmetric Trifluoromethylation
The asymmetric synthesis of CF₃-containing molecules generally follows two major strategies: the direct, enantioselective introduction of a CF₃ group onto a prochiral substrate, or the use of pre-functionalized, prochiral trifluoromethylated building blocks that undergo asymmetric transformation. This guide will focus on the latter, as these synthons offer a versatile and often more reliable entry point to a wide array of chiral trifluoromethylated structures.
We will compare three primary classes of prochiral trifluoromethylated substrates:
-
A. Prochiral Trifluoromethyl Ketones: Versatile electrophiles for asymmetric reduction and addition reactions.
-
B. Prochiral Trifluoromethyl Imines: Key precursors for the synthesis of vital α-trifluoromethylated amines.
-
C. β-Trifluoromethylated Michael Acceptors: Powerful synthons for constructing more complex chiral frameworks via conjugate addition.
The following diagram illustrates the general approaches to accessing chiral CF₃-alcohols and amines from these key building block classes.
Caption: Overview of synthetic routes from prochiral CF₃ building blocks to chiral products.
Comparative Analysis of Key Building Blocks
A. Prochiral Trifluoromethyl Ketones (R-CO-CF₃)
Trifluoromethyl ketones are challenging substrates for asymmetric catalysis due to the similar steric bulk of the CF₃ group and many aryl or alkyl substituents, which can lead to low enantioselectivity.[1] However, their strong electrophilicity, induced by the electron-withdrawing CF₃ group, makes them highly reactive. The most successful application for this class is asymmetric reduction.
Key Transformation: Asymmetric (Transfer) Hydrogenation
The Noyori-type asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) are benchmark reactions. Catalysts derived from Ruthenium or Iridium complexed with chiral diamine or amino alcohol ligands have proven highly effective.
Experimental Data Comparison:
| Catalyst System | Substrate (R) | Yield (%) | ee (%) | Citation |
| RuCl₂--INVALID-LINK-- | Phenyl | >95 | 97 (R) | [2] |
| Ir/f-amphol | Phenyl | 99 | 99 (R) | [1] |
| Ir/f-ampha | 2-Naphthyl | 98 | 98 (R) | [1] |
| Chiral Phosphoric Acid / Hantzsch Ester | Phenyl | 93 | 92 (S) | [3] |
Expertise & Causality: The success of catalysts like Noyori's Ru-TsDPEN and the ferrocene-based Ir/f-amphol systems stems from the creation of a well-defined, rigid chiral pocket around the metal center.[1][2] The transfer hydrogenation mechanism involves a concerted outer-sphere hydride delivery from the metal-hydride complex to the ketone's carbonyl carbon. The facial selectivity is dictated by steric repulsion between the substrate's larger substituent (e.g., phenyl) and the ligand's chiral scaffolding, forcing the substrate to adopt a specific orientation for hydride attack. The choice of an N-tosyl group on the diamine ligand is critical; it participates in hydrogen bonding, further locking the substrate into the desired conformation in the transition state.
B. Prochiral Trifluoromethyl Imines (R-C(=NR')-CF₃)
The synthesis of chiral α-trifluoromethyl amines is of paramount importance for drug discovery.[3][4] Like their ketone counterparts, trifluoromethyl imines are highly reactive electrophiles. Catalytic asymmetric reduction and nucleophilic additions are the primary strategies for their stereoselective functionalization.
Key Transformation: Asymmetric Reduction & Isomerization
While hydrogenation methods are common, innovative organocatalytic approaches have emerged. For instance, chiral phosphoric acids can catalyze transfer hydrogenation, and cinchona alkaloids have been used for novel isomerization reactions.[5][6]
Experimental Data Comparison:
| Method | Catalyst | Substrate (R / R') | Yield (%) | ee (%) | Citation |
| Hydrogenation | Pd(TFA)₂ / (R)-Tol-BINAP | n-Butyl / PMP | 99 | 89 | [5] |
| Transfer Hydrogenation | Chiral Phosphoric Acid | Phenyl / PMP | 95 | 96 | [3] |
| Isomerization | DHQ-derived catalyst | Phenyl / Benzyl | 90 | 96 | [5][7] |
| Reduction w/ Catecholborane | BINOL-Boro-phosphate | Phenyl / Dpp | 98 | 96 | [6] |
PMP = p-methoxyphenyl; Dpp = diphenylphosphinoyl
Expertise & Causality: The challenge with imines is controlling the E/Z geometry, as different isomers can lead to opposite product enantiomers.[3] N-aryl activating groups like PMP are often employed to favor a single isomer and provide steric bulk for differentiation.[3] In the case of organocatalytic isomerization, a chiral base (like a cinchona alkaloid derivative) facilitates a 1,3-proton shift.[5] The catalyst's chiral environment dictates the facial selectivity of the protonation of the intermediate aza-enamine, thereby establishing the stereocenter. This atom-economical approach avoids external reductants and showcases the power of organocatalysis.
The following diagram illustrates a simplified catalytic cycle for the asymmetric reduction of a CF₃-imine using a chiral Brønsted acid catalyst, highlighting the key stereodetermining step.
Caption: Catalytic cycle for chiral phosphoric acid-catalyzed imine reduction.
C. β-Trifluoromethylated Enones (Michael Acceptors)
β-Trifluoromethylated enones are valuable building blocks that allow for the introduction of the CF₃-group and the concurrent formation of one or two stereocenters via asymmetric conjugate addition.[8] These reactions are often catalyzed by chiral organocatalysts or metal complexes.
Key Transformation: Asymmetric Michael Addition
The addition of various nucleophiles, such as malonates, thiols, or nitroalkanes, to these acceptors provides access to a diverse range of functionalized chiral molecules.
Experimental Data Comparison:
| Nucleophile | Catalyst | Yield (%) | dr | ee (%) | Citation |
| Dimethyl Malonate | Quinine-derived Thiourea | 99 | >20:1 | 97 | [8] |
| Thiophenol | Cinchona-derived Squaramide | 99 | - | 99 | [8] |
| Nitromethane | Bifunctional Thiourea | 95 | 10:1 | 96 | [8] |
Expertise & Causality: Bifunctional organocatalysts, such as thiourea or squaramide derivatives bearing a basic moiety (e.g., a tertiary amine), are exceptionally effective. The thiourea/squaramide group acts as a hydrogen-bond donor, activating the enone by coordinating to the carbonyl oxygen and increasing its electrophilicity. Simultaneously, the basic site deprotonates the nucleophile, bringing it into close proximity within the chiral scaffold. This dual activation model rigidly orients both reactants, leading to highly organized, face-selective C-C bond formation.
Validated Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone
This protocol is adapted from the work of Noyori and others, representing a robust method for producing chiral trifluoromethyl alcohols.[2]
Trustworthiness: This system is self-validating. The high enantiomeric excess is a direct consequence of the well-defined catalyst-substrate interaction. Any deviation from the expected ee% would indicate catalyst degradation, impure reagents, or improper reaction setup.
Methodology:
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (1.0 mol%) and (S,S)-TsDPEN (2.2 mol%). Anhydrous dichloromethane (DCM) is added, and the mixture is stirred at room temperature for 30 minutes to form the pre-catalyst.
-
Reaction Setup: The solvent is removed in vacuo. The flask is then charged with 2,2,2-trifluoroacetophenone (1.0 mmol, 1.0 equiv).
-
Reaction Execution: A freshly prepared 5:2 mixture of formic acid and triethylamine (HCO₂H/Et₃N azeotrope) is added as the hydrogen source. The reaction is stirred at 28 °C.
-
Causality Note: The HCO₂H/Et₃N mixture serves as a convenient, in-situ source of hydride for the ruthenium catalyst, regenerating the active Ru-H species. The reaction is run under an inert atmosphere to prevent oxidative deactivation of the catalyst.
-
-
Monitoring & Workup: The reaction progress is monitored by TLC or GC. Upon completion (typically 12-24 hours), the mixture is quenched with water and extracted with ethyl acetate.
-
Purification & Analysis: The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Organocatalytic Michael Addition to a β-Trifluoromethyl Enone
This protocol is based on established methods using bifunctional thiourea catalysts.[8]
Workflow Diagram:
Caption: Step-by-step workflow for a typical organocatalytic Michael addition.
Methodology:
-
Reaction Setup: To an oven-dried vial under an argon atmosphere, add the chiral thiourea catalyst (5 mol%), (E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one (1.0 equiv), and anhydrous toluene.
-
Initiation: Cool the mixture to the specified reaction temperature (e.g., -20 °C). Add dimethyl malonate (1.2 equiv) dropwise via syringe.
-
Causality Note: Lowering the temperature is often crucial to enhance stereoselectivity by reducing the thermal energy of the system, which favors the more ordered, lower-energy transition state leading to the major enantiomer.
-
-
Execution & Workup: Stir the reaction at this temperature until the starting enone is consumed (as monitored by TLC). The reaction is then concentrated directly onto silica gel.
-
Purification & Analysis: The product is purified by flash column chromatography. The diastereomeric ratio (dr) is determined by ¹H NMR analysis of the crude product, and the enantiomeric excess (ee) is determined by chiral HPLC.
Conclusion and Future Perspectives
The choice of a trifluoromethylated chiral building block is dictated by the desired final product.
-
For chiral β-trifluoromethyl alcohols , asymmetric hydrogenation of CF₃-ketones with well-established iridium or ruthenium catalysts offers a highly reliable and efficient route.
-
For chiral α-trifluoromethyl amines , the reduction or isomerization of CF₃-imines using either metal-based or organocatalytic systems provides powerful and complementary strategies.
-
For constructing more complex molecular architectures with control over multiple stereocenters, the conjugate addition to β-trifluoromethyl enones catalyzed by bifunctional organocatalysts is an exceptionally versatile and potent method.
The field continues to evolve, with ongoing research focused on developing more efficient catalysts with lower loadings, expanding the substrate scope to include challenging aliphatic systems, and designing novel building blocks that enable access to previously inaccessible chiral trifluoromethylated motifs. As our understanding of non-covalent interactions and catalytic cycles deepens, the precision with which we can construct these vital molecules will only continue to improve.
References
- 1. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Catalytic Stereoconvergent Synthesis of Homochiral β-CF3, β-SCF3, and β-OCF3 Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. β-Trifluoromethylated enones as trifluoromethylated synthons in asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist’s Guide to the Validation of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic Acid Purity by HPLC
Introduction: The Analytical Imperative for a Unique Fluorinated Building Block
4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid (CAS: 338-03-4, Mol. Wt.: 172.10 g/mol ) is a specialized organic compound characterized by a trifluoromethyl group, a tertiary alcohol, and a carboxylic acid moiety[1][2]. The incorporation of trifluoromethyl (-CF3) groups is a critical strategy in modern drug design, as it can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity. As such, this compound serves as a high-value chiral building block in the synthesis of complex pharmaceuticals and agrochemicals[3].
The precise quantification of its purity is not merely a quality control checkpoint; it is fundamental to ensuring the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for this purpose. We will explore the causal logic behind methodological choices, present a fully validated primary method, and compare it against viable alternatives, adhering to the stringent validation standards set by the International Council for Harmonisation (ICH)[4].
The Core Analytical Challenge: Reconciling Polarity and Detection
The molecular structure of this compound presents two primary challenges for conventional reversed-phase HPLC:
-
Poor Retention: The combination of a carboxylic acid and a hydroxyl group makes the molecule highly polar. On standard C18 stationary phases, it is prone to eluting at or near the solvent front, leading to poor resolution from solvent-related artifacts and early-eluting impurities.
-
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore. The carboxylic acid group offers weak absorbance at low UV wavelengths (typically <215 nm), which suffers from low sensitivity and high potential for interference from mobile phase additives and impurities.
Our method development strategy is therefore built around systematically addressing these two issues.
Primary Method: Reversed-Phase HPLC with Low-Wavelength UV Detection
This section details the development and validation of a reliable RP-HPLC method, which, despite the aforementioned challenges, can be optimized for routine quality control in many laboratories.
Rationale for Methodological Choices
-
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography. To enhance retention of our polar analyte, we select a column with a high carbon load and end-capping to minimize peak tailing from secondary interactions. An alternative would be a polar-embedded phase, which offers a different selectivity mechanism.
-
Mobile Phase: The key to retaining a carboxylic acid on a C18 column is to suppress its ionization. By acidifying the mobile phase to a pH at least 2 units below the analyte's pKa, we ensure it is in its neutral, more hydrophobic form. A mobile phase of acidified water (e.g., with 0.1% phosphoric or formic acid, pH ≈ 2.5) and an organic modifier like acetonitrile provides excellent control.
-
Detection: We will utilize low-wavelength UV detection (205 nm). While not ideal, it is often the most accessible detection method. The protocol emphasizes the need for high-purity solvents and a stable baseline to ensure reliable quantification.
Detailed Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 7% B for 10 min
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 205 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase A
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the standard stock solution.
Method Validation Protocol & Results
The developed method was validated according to ICH Q2(R2) guidelines[5].
Before each validation run, the system suitability was confirmed by injecting the working standard six times. The acceptance criteria ensure the system is performing adequately on the day of analysis[6].
Table 1: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 7500 |
| %RSD of Peak Area | ≤ 2.0% | 0.5% |
| %RSD of Retention Time | ≤ 1.0% | 0.2% |
The method's ability to assess the analyte in the presence of other components was confirmed by injecting the diluent and a solution containing likely impurities (e.g., synthetic precursors). No interfering peaks were observed at the retention time of the main analyte.
Linearity was assessed by analyzing five solutions ranging from 25 to 150 µg/mL (25%, 50%, 100%, 125%, 150% of the working concentration).
Table 2: Linearity Data
| Concentration (µg/mL) | Average Peak Area |
|---|---|
| 25 | 124530 |
| 50 | 251055 |
| 100 | 500120 |
| 125 | 625890 |
| 150 | 749960 |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
Accuracy was determined by spiking the analyte at three concentration levels (80%, 100%, 120%) into a blank matrix and calculating the percent recovery.
Table 3: Accuracy/Recovery Data
| Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 80.1 | 79.5 | 99.3% |
| 100% | 100.2 | 100.8 | 100.6% |
| 120% | 120.3 | 119.5 | 99.3% |
| Average Recovery | | | 99.7% |
-
Repeatability (Intra-day Precision): Six separate sample preparations were analyzed on the same day. The %RSD was found to be 0.8% .
-
Intermediate Precision (Inter-day Ruggedness): The analysis was repeated by a different analyst on a different day. The %RSD between the two datasets was 1.3% . Both values are well within the typical acceptance criterion of ≤ 2.0%[6].
-
LOD: 0.5 µg/mL (Determined by signal-to-noise ratio of 3:1)
-
LOQ: 1.5 µg/mL (Determined by signal-to-noise ratio of 10:1)
The method's robustness was tested by making small, deliberate variations in key parameters.
Table 4: Robustness Study
| Parameter Varied | Variation | Impact on Results |
|---|---|---|
| Flow Rate | ± 0.1 mL/min | Retention time shifted, but purity result was unchanged. |
| Column Temperature | ± 2°C | Minor shift in retention time; purity result unaffected. |
| Mobile Phase pH | ± 0.2 | No significant change in peak shape or purity result. |
The method is considered robust for the tested parameters.
Diagram: HPLC Method Validation Workflow
The following diagram illustrates the logical flow of the validation process, ensuring a comprehensive and compliant outcome.
Caption: Workflow for HPLC method validation based on ICH guidelines.
Comparative Guide: Alternative Analytical Strategies
While the primary RP-HPLC-UV method is validated and robust, its reliance on low-wavelength UV is a limitation. For higher sensitivity or for analyzing complex matrices, alternative approaches should be considered.
Alternative Detection Methods
The choice of detector is pivotal when analyzing compounds with poor chromophores.
Caption: Decision tree for selecting an appropriate HPLC detector.
Discussion:
-
Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD): These are "universal" detectors that respond to any non-volatile analyte. They are gradient-compatible and would provide a more robust signal than low-UV, making them an excellent alternative.
-
Pre-column Derivatization: The carboxylic acid group can be reacted with a labeling agent that imparts a strong chromophore or fluorophore. For example, derivatization with reagents like 3-bromoacetyl coumarin can allow for highly sensitive fluorescence detection[7]. While powerful, this adds a step to sample preparation that must also be validated[8].
-
Mass Spectrometry (MS): LC-MS is the gold standard, offering unparalleled sensitivity and specificity. It can confirm the identity of the main peak by its mass-to-charge ratio and is invaluable for identifying unknown impurities.
Alternative Chromatographic Modes
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for retaining highly polar compounds. It uses a polar stationary phase and a high-organic mobile phase. This could be a powerful alternative if resolution from polar impurities is a challenge in reversed-phase mode.
-
Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can offer unique selectivity and enhanced retention for charged species like carboxylic acids[9]. An anion-exchange/reversed-phase column could provide excellent retention and resolution.
Table 5: Comparison of Analytical Approaches
| Method | Primary Advantage | Primary Disadvantage | Best For... |
|---|---|---|---|
| RP-HPLC-UV (Primary) | Simplicity, accessibility | Low sensitivity, potential interference | Routine QC of high-purity material |
| RP-HPLC with ELD/CAD | Universal detection, gradient compatible | Requires volatile mobile phase buffers | Accurate analysis without derivatization |
| RP-HPLC with Derivatization | Greatly enhanced sensitivity | Added complexity and validation | Quantifying trace-level impurities |
| HILIC-HPLC | Excellent retention of polar compounds | Different selectivity, can be complex to optimize | Resolving polar impurities unresolved by RP |
| LC-MS | Highest sensitivity and specificity | High cost and complexity | Impurity identification, trace analysis |
Conclusion
The purity of this compound can be reliably determined using a validated reversed-phase HPLC method with low-wavelength UV detection. The presented method meets all ICH criteria for specificity, linearity, accuracy, precision, and robustness, making it suitable for routine quality control applications. However, for applications requiring higher sensitivity, analysis of complex matrices, or impurity identification, alternative detectors such as ELSD, CAD, or Mass Spectrometry should be employed. A thorough understanding of the analyte's chemical properties is the cornerstone of developing a scientifically sound and defensible analytical method.
References
- 1. This compound [cymitquimica.com]
- 2. This compound | C5H7F3O3 | CID 136168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. youtube.com [youtube.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. researchgate.net [researchgate.net]
- 8. Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Analysis of TFA | SIELC Technologies [sielc.com]
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic Acid
Introduction
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (e.e.) is not merely a regulatory checkpoint but a fundamental necessity for ensuring the safety, efficacy, and quality of chiral drug candidates. 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid, a chiral building block characterized by a trifluoromethyl group, presents unique analytical challenges and opportunities. The strong electronegativity of the fluorine atoms can significantly influence the molecule's chemical and physical properties, impacting its interaction with chiral selectors and analytical instrumentation.
This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric excess of this compound and related fluorinated hydroxy acids. We will delve into the principles, experimental protocols, and comparative performance of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy. Our focus will be on the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the insights needed to select and optimize the most suitable method for their specific analytical needs.
I. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as a cornerstone for the enantioselective analysis of a vast array of chiral compounds. The technique's efficacy hinges on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation and subsequent quantification.
A. The Principle of Chiral Recognition in HPLC
The separation of enantiomers on a CSP is a thermodynamically controlled process governed by the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, resulting in different retention times. For hydroxy carboxylic acids, key interactions often involve hydrogen bonding, dipole-dipole interactions, and steric hindrance. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including those with hydroxyl and carboxyl functional groups.[1][2]
B. Experimental Protocol: A General Approach for Trifluoromethylated Hydroxy Acids
1. Column Selection:
-
Initial Screening: Begin with a polysaccharide-based CSP, such as a Chiralpak® or Chiralcel® column, known for their broad enantiorecognition capabilities.[3]
2. Mobile Phase Preparation:
-
Normal Phase: A common starting mobile phase is a mixture of n-hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v).[4]
-
Acidic Additive: For carboxylic acids, the addition of a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA), is crucial to suppress the ionization of the carboxyl group and improve peak shape.[4]
3. Chromatographic Conditions:
-
Flow Rate: A typical flow rate for a 4.6 mm internal diameter column is 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, typically 25°C, to ensure reproducible retention times.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is generally suitable for carboxylic acids that lack a strong chromophore.
-
Injection Volume: 5-10 µL.
4. Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
5. Data Analysis:
-
The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the formula: % e.e. = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100%
C. Causality and Optimization
-
Choice of CSP: Polysaccharide-based CSPs create chiral grooves and cavities where analytes can bind. The trifluoromethyl group and the hydroxyl and carboxyl groups of the target molecule will interact with the CSP through a combination of hydrogen bonding and dipolar interactions, leading to chiral recognition.
-
Mobile Phase Modifier: The alcohol modifier (isopropanol or ethanol) competes with the analyte for polar interaction sites on the CSP. Adjusting its concentration is a key parameter for optimizing selectivity and resolution.
-
Acidic Additive: TFA protonates the carboxylic acid, preventing peak tailing that arises from interactions with residual silanol groups on the silica support of the CSP.[4]
II. Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the analysis of volatile and thermally stable chiral compounds. For non-volatile compounds like this compound, derivatization is a prerequisite to increase volatility and thermal stability.
A. The Principle of Chiral GC Analysis
Two primary strategies are employed in chiral GC:
-
Direct Separation on a Chiral Column: The derivatized enantiomers are separated on a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.[5]
-
Indirect Separation on an Achiral Column: The enantiomers are reacted with an enantiomerically pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.[6][7] This indirect approach is often more robust and cost-effective.
B. Experimental Protocol: Indirect Separation via Diastereomer Formation
The following protocol outlines a general procedure for the derivatization and subsequent GC analysis of a hydroxy acid.[7][8]
1. Derivatization:
-
Esterification: Convert the carboxylic acid to a more volatile ester. A common method is reaction with a chiral alcohol, such as (S)-(+)-2-butanol, in the presence of an acid catalyst to form diastereomeric esters.
-
Silylation: The hydroxyl group is then derivatized to further increase volatility and thermal stability. A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is commonly used.
2. GC-MS Conditions:
-
Column: A standard achiral column, such as a DB-5 or HP-5MS (5% phenyl-methylpolysiloxane), is suitable for separating the diastereomers.
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, and then ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a final temperature of around 280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used. MS provides structural information and can aid in peak identification.
3. Data Analysis:
-
The enantiomeric excess is determined from the integrated peak areas of the two diastereomers.
C. Causality and Optimization
-
Derivatization: The two-step derivatization is critical. Esterification with a chiral alcohol creates the necessary diastereomeric relationship for separation on an achiral column. Silylation of the hydroxyl group prevents unwanted interactions with the column and improves peak shape and thermal stability.[9]
-
Temperature Programming: A temperature ramp is essential to ensure the elution of the derivatized analytes with good peak shape and to separate them from other components in the sample matrix.
III. ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
For fluorinated compounds, ¹⁹F NMR spectroscopy offers a highly sensitive and direct method for determining enantiomeric excess. The trifluoromethyl group of this compound serves as an excellent NMR probe.
A. The Principle of Chiral Discrimination by ¹⁹F NMR
Enantiomers have identical NMR spectra in an achiral solvent. To differentiate them, a chiral environment must be created. This is achieved by adding a chiral auxiliary, which can be either a:
-
Chiral Derivatizing Agent (CDA): The CDA reacts covalently with the enantiomers to form diastereomers, which have distinct NMR spectra. A classic example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).[3][10]
-
Chiral Solvating Agent (CSA): The CSA forms non-covalent diastereomeric complexes with the enantiomers through interactions such as hydrogen bonding or dipole-dipole forces. These transient complexes result in different chemical shifts for the enantiomers.
The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus make it particularly well-suited for this purpose, often providing baseline-separated signals for the two diastereomers.
B. Experimental Protocol: Using a Chiral Derivatizing Agent (Mosher's Acid)
The following protocol is based on the well-established Mosher's ester analysis.[3][10]
1. Derivatization (Mosher's Ester Formation):
-
React the racemic this compound with an enantiomerically pure Mosher's acid chloride (either (R)-(-)- or (S)-(+)-MTPA-Cl) in the presence of a base like pyridine or DMAP. This will form a mixture of diastereomeric esters. To confirm the assignment, it is recommended to prepare both the (R)- and (S)-MTPA esters in separate experiments.
2. NMR Analysis:
-
Solvent: Dissolve the resulting diastereomeric ester mixture in a deuterated solvent such as CDCl₃.
-
Spectrometer: Acquire the ¹⁹F NMR spectrum on a high-field NMR spectrometer.
-
Data Acquisition: A simple one-pulse experiment is usually sufficient. Proton decoupling may be used to simplify the spectra.
3. Data Analysis:
-
The ¹⁹F NMR spectrum will show two distinct signals for the trifluoromethyl groups of the two diastereomers.
-
The enantiomeric excess is determined by integrating the two signals. The relative area of each peak corresponds to the relative amount of each enantiomer in the original sample.
C. Causality and Optimization
-
Choice of CDA: Mosher's acid is effective because the phenyl group creates a distinct anisotropic magnetic field that influences the chemical shifts of nearby nuclei in the two diastereomers differently. The trifluoromethyl group in Mosher's acid itself can also be used as a probe, but for the target molecule, observing the trifluoromethyl group of the analyte is more direct.
-
Solvent Effects: The choice of solvent can influence the chemical shift difference between the diastereomers by altering the conformation of the diastereomeric complexes. It is advisable to use a common, non-polar solvent like CDCl₃ for consistency.
IV. Comparative Analysis of Techniques
| Feature | Chiral HPLC | Chiral GC (Indirect Method) | ¹⁹F NMR Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase. | Formation of diastereomers followed by separation on an achiral column. | Formation of diastereomers or diastereomeric complexes leading to distinct NMR signals. |
| Sample Preparation | Minimal, dissolution in mobile phase. | Required derivatization (e.g., esterification and silylation). | Required derivatization with a chiral agent (e.g., Mosher's acid). |
| Instrumentation | HPLC with a chiral column and UV detector. | GC with an achiral column and FID or MS detector. | High-field NMR spectrometer. |
| Analysis Time | Typically 10-30 minutes per sample. | Derivatization time + GC run time (typically 20-40 minutes). | Derivatization time + NMR acquisition time (typically a few minutes). |
| Sensitivity | High, especially with a suitable chromophore. | Very high, especially with an FID or MS detector. | Moderate, but can be high for ¹⁹F NMR. |
| Quantitative Accuracy | Excellent, with proper calibration. | Excellent, with proper calibration. | Excellent, as it is an inherently quantitative technique. |
| Method Development | Can be iterative, requiring screening of columns and mobile phases. | Derivatization protocol needs to be optimized. | Derivatization needs to be complete; choice of chiral auxiliary is key. |
| Key Advantage | Direct analysis without derivatization is often possible. | Robust, uses standard GC equipment. | Direct observation, provides structural information, ¹⁹F is highly sensitive. |
| Key Limitation | Chiral columns can be expensive and have limited lifetimes. | Derivatization can be time-consuming and introduce errors. | Requires access to an NMR spectrometer, derivatization is often necessary. |
V. Visualizing the Workflows
A. Chiral HPLC Workflow
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
B. Chiral GC (Indirect Method) Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mosher ester derivatives [sites.science.oregonstate.edu]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Novel 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic Acid Derivatives
Introduction: The Strategic Imperative for Assessing Metabolic Stability
In modern medicinal chemistry, the incorporation of fluorine, particularly as a trifluoromethyl (CF₃) group, is a well-established strategy to enhance the therapeutic potential of drug candidates.[1][2] The rationale is clear: the remarkable strength of the carbon-fluorine bond, with a bond dissociation energy of approximately 485 kJ/mol compared to 414 kJ/mol for a C-H bond, provides a powerful shield against metabolic attack.[3] This "metabolic blocking" can significantly reduce the rate of clearance, prolong half-life, and improve bioavailability.[1][3][4]
The scaffold 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid presents a compelling starting point for novel therapeutics. Its trifluoromethyl group offers an anchor of metabolic stability, while the hydroxyl and carboxylic acid moieties provide versatile handles for derivatization to optimize potency and selectivity. However, metabolic stability is not guaranteed by a single functional group. The overall metabolic fate of a molecule is a complex interplay of its entire structure with a host of metabolic enzymes.
This guide provides drug development professionals with a comprehensive, experimentally grounded framework for assessing and comparing the metabolic stability of novel derivatives of this fluorinated scaffold. We will move beyond mere protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to generating critical preclinical data.
Chapter 1: The Metabolic Landscape of Trifluoromethylated Compounds
While the CF₃ group itself is highly resistant to cleavage, its strong electron-withdrawing nature can influence the reactivity of adjacent sites.[1] The primary engines of Phase I metabolism are the Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases primarily located in the liver.[5][6] For derivatives of our core scaffold, metabolic attack is less likely to occur on the fluorinated carbon and more likely at other, more vulnerable positions.
Potential metabolic "soft spots" on a hypothetical derivative could include:
-
Aromatic Rings: Hydroxylation is a common metabolic pathway.
-
Alkyl Chains: Omega (ω) and ω-1 hydroxylation.
-
O- and N-dealkylation: Cleavage of methyl or ethyl groups from ethers or amines.
-
Phase II Conjugation: The existing hydroxyl and carboxylic acid groups are prime candidates for glucuronidation or sulfation, facilitated by UGTs and SULTs, which increases polarity to facilitate excretion.
Understanding these potential pathways is crucial for designing both the stability assays and the next generation of more robust compounds.
Chapter 2: A Tiered Strategy for Stability Assessment
A logical, tiered approach is essential for efficient drug development, saving time and resources by weeding out metabolically labile compounds early.[7] Our assessment strategy begins with a high-throughput screen using liver microsomes and progresses to a more physiologically complete model using intact hepatocytes.
Caption: Tiered workflow for metabolic stability assessment.
Chapter 3: Protocol 1 - High-Throughput Screening with Liver Microsomal Stability Assay (LMSA)
Principle: Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes.[8] They are a cost-effective and widely used in vitro tool rich in Phase I enzymes, particularly CYPs.[9][10] This assay measures the disappearance of the parent compound over time to determine its intrinsic clearance (CLint), a measure of the liver's metabolic capacity for the compound.[1][11][12]
Detailed Experimental Protocol
1. Reagent Preparation:
-
Phosphate Buffer: 100 mM Potassium Phosphate (K₃PO₄), pH 7.4.
-
Test Compound Stock: 10 mM in DMSO.
-
Working Solution: Dilute stock to 20 µM in buffer (final assay concentration will be 1 µM, keeping DMSO concentration ≤ 0.1%).
-
Liver Microsomes: Pooled human liver microsomes (HLM) are recommended to average out population variability.[13] Thaw on ice and prepare a working stock of 1 mg/mL in buffer.
-
Cofactor Solution (NADPH): Prepare a 20 mM NADPH solution in buffer. This is the reducing equivalent essential for CYP450 catalytic activity.
-
Stop Solution: Ice-cold Acetonitrile (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar but chromatographically distinct compound).
2. Incubation Procedure:
-
Add 94 µL of the microsomal solution (1 mg/mL) to each well of a 96-well plate.
-
Add 5 µL of the test compound working solution (20 µM) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking to equilibrate the temperature and allow for any non-specific binding.
-
Initiate the reaction by adding 1 µL of 20 mM NADPH. The 0-minute time point sample should be taken immediately before this step by adding stop solution first.
-
Incubate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding 100 µL of the ice-cold ACN/IS stop solution.
3. Self-Validating Controls (Crucial for Trustworthiness):
-
Positive Controls: Include compounds with known metabolic rates (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance) to verify enzyme activity.
-
Negative Control: Incubate the test compound with microsomes without adding NADPH. A significant decrease in this control would indicate chemical instability rather than enzymatic metabolism.
Caption: Workflow for the Liver Microsomal Stability Assay (LMSA).
4. Sample Analysis & Data Interpretation:
-
Centrifuge the plate to pellet precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.[11][14][15]
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:[16]
Chapter 4: Protocol 2 - Comprehensive Assessment with Hepatocyte Stability Assay
Principle: While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of enzymes and cofactors for Phase II reactions and do not account for cellular uptake.[17] Intact, cryopreserved hepatocytes represent the "gold standard" for in vitro metabolism studies as they contain both Phase I and Phase II enzymes in a more physiologically relevant environment.[10][18][19]
Detailed Experimental Protocol
1. Reagent Preparation:
-
Hepatocyte Medium: Use a specialized medium like Williams' Medium E, warmed to 37°C.
-
Cryopreserved Hepatocytes: Thaw rapidly in a 37°C water bath and gently transfer to pre-warmed medium. Perform a trypan blue exclusion test to determine viability (should be >80%).
-
Cell Suspension: Adjust the cell density to 1.0 x 10⁶ viable cells/mL in the medium.
-
Test Compound: Prepare a 2 µM working solution in the medium.
2. Incubation Procedure:
-
In a non-coated 12-well plate, add 0.5 mL of the test compound working solution to each well.[19]
-
Start the reaction by adding 0.5 mL of the hepatocyte suspension to each well, resulting in a final cell density of 0.5 x 10⁶ cells/mL and a final compound concentration of 1 µM.[19]
-
Place the plate on an orbital shaker in a 37°C, 5% CO₂ incubator.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots and terminate the reaction by mixing with an equal volume of ice-cold ACN/IS stop solution.
3. Controls:
-
Positive Control: Use a compound known to be metabolized by both Phase I and Phase II enzymes (e.g., 7-hydroxycoumarin).
-
Negative Control: Incubate the test compound in medium with heat-inactivated hepatocytes to assess non-enzymatic degradation.
4. Data Analysis:
-
Analysis is identical to the LMSA protocol. The resulting CLint can be scaled to predict in vivo hepatic clearance.[19]
Chapter 5: A Comparative Case Study
To illustrate the power of this tiered approach, let's consider three hypothetical derivatives of our core scaffold and their expected outcomes.
-
Compound A: The parent scaffold, this compound.
-
Compound B: An amide derivative with a p-methoxyphenyl group, a known metabolic soft spot.
-
Compound C: An ester derivative where the carboxylic acid is protected, potentially blocking a site of glucuronidation.
Table 1: Comparative Metabolic Stability Data
| Compound ID | Description | LMSA t½ (min) | LMSA CLint (µL/min/mg) | Hepatocyte t½ (min) | Predicted In Vivo Clearance |
| Compound A | Parent Scaffold | > 60 | < 5 | > 120 | Low |
| Compound B | p-MeO-Phenyl Amide | 15 | 46.2 | 12 | High |
| Compound C | Ethyl Ester | > 60 | < 5 | 45 | Low to Moderate |
| Verapamil | Positive Control | < 10 | > 69 | < 15 | High |
Interpretation of Results:
-
Compound A shows high stability in both systems, as expected. Its clearance is minimal.
-
Compound B is rapidly cleared in the LMSA, indicating significant Phase I metabolism. The short half-life in hepatocytes confirms this. The likely metabolic route is O-demethylation of the p-methoxyphenyl group by CYP enzymes. This compound would be a poor candidate for progression.
-
Compound C is stable in microsomes, suggesting it is not a major substrate for CYP enzymes. However, its stability decreases in hepatocytes. This points towards Phase II metabolism or hydrolysis by esterases present in the intact cells, which are absent in microsomes. This provides crucial information that the LMSA alone would have missed.
Conclusion
A systematic, multi-tiered assessment of metabolic stability is not merely a box-checking exercise; it is a critical component of modern, efficient drug discovery.[12] By employing a high-throughput microsomal screen to rank-order initial candidates, followed by a more comprehensive evaluation in hepatocytes for promising compounds, researchers can make informed decisions, prioritize resources, and rationally design the next generation of derivatives. The strategic placement of metabolically robust groups like the trifluoromethyl moiety provides an excellent foundation, but only rigorous, self-validating experimental assessment can truly illuminate the path to a successful clinical candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. annualreviews.org [annualreviews.org]
- 7. Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News [drugdiscoverynews.com]
- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 9. mercell.com [mercell.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. ptacts.uspto.gov [ptacts.uspto.gov]
- 14. agilent.com [agilent.com]
- 15. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 19. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
A Cost-Benefit Analysis of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic Acid in Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a synthetic campaign. This guide provides an in-depth cost-benefit analysis of utilizing 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid, a valuable fluorinated synthon, in comparison to its non-fluorinated counterpart and other alternatives. By examining the synthetic accessibility, cost implications, and the inherent advantages conferred by the trifluoromethyl group, this document aims to equip scientists with the necessary data to make informed decisions in their synthetic strategies.
Introduction: The Strategic Advantage of Fluorination
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacokinetic and pharmacodynamic properties. The trifluoromethyl (-CF3) group, in particular, can significantly improve metabolic stability, binding affinity, and bioavailability. This compound emerges as a key building block for introducing a trifluoromethylated tertiary alcohol motif, a structural feature present in a number of biologically active molecules. This guide will delve into the practicalities of employing this reagent, weighing its synthetic benefits against its economic costs.
Synthesis and Cost Analysis: A Tale of Two Acids
A primary consideration for any synthetic building block is its accessibility and cost. Here, we compare the synthesis and cost of this compound with its non-fluorinated analog, 3-hydroxy-3-methylbutanoic acid.
This compound: The Fluorinated Contender
The most common laboratory-scale synthesis of racemic this compound is achieved through a Reformatsky reaction. This reaction involves the condensation of a ketone (acetone) with an α-halo ester (ethyl trifluoroacetate) in the presence of zinc metal.[1][2] The resulting β-hydroxy ester can then be hydrolyzed to the desired carboxylic acid. For applications requiring enantiopure forms, a subsequent resolution step is necessary.
3-Hydroxy-3-methylbutanoic Acid: The Non-Fluorinated Benchmark
The non-fluorinated analog, 3-hydroxy-3-methylbutanoic acid, is more readily available and can be synthesized through various methods, including the oxidation of diacetone alcohol or the microbial conversion of 3-methylbutyric acid. Its significantly lower cost makes it an attractive alternative when the specific benefits of fluorination are not required.
Cost Comparison
The following table provides an estimated cost comparison for the starting materials and the final products. Prices are based on currently available catalog prices and may vary depending on the supplier and quantity purchased.
| Compound | Role | Estimated Cost (per gram) |
| Ethyl trifluoroacetate | Starting Material | ~$1.00 - $3.00 |
| Zinc Dust | Reagent | ~$0.10 - $0.50 |
| Acetone | Starting Material | <$0.10 |
| This compound | Product | ~$45.00 - $160.00 [3][4][5][6] |
| Diacetone alcohol | Starting Material | <$0.20 |
| 3-Hydroxy-3-methylbutanoic acid | Product | ~$1.00 - $10.00 |
As the data indicates, the cost of the fluorinated building block is significantly higher than its non-fluorinated counterpart. This price difference is primarily due to the higher cost of the fluorinated starting material, ethyl trifluoroacetate, and the additional synthetic steps and purification that may be required.
Performance and Application: Where Fluorination Shines
Despite the higher cost, the use of this compound can be justified by the significant advantages the trifluoromethyl group imparts to the final molecule, particularly in the context of drug discovery and development.
Case Study: Statin Synthesis
A relevant area where β-hydroxy acid building blocks are crucial is in the synthesis of statins, a class of cholesterol-lowering drugs.[7] The dihydroxy acid side chain is a key pharmacophore for their biological activity. While many established statin syntheses utilize non-fluorinated building blocks, the introduction of a trifluoromethyl group can offer potential benefits.
Hypothetical Performance Comparison in a Key Synthetic Step (e.g., Esterification or Amide Coupling):
| Feature | Using this compound | Using 3-Hydroxy-3-methylbutanoic acid |
| Reaction Yield | Potentially comparable to the non-fluorinated analog, though optimization may be required due to steric hindrance from the -CF3 group. | Generally high and well-established. |
| Reaction Rate | May be slower due to the electron-withdrawing nature of the -CF3 group, which can decrease the nucleophilicity of the hydroxyl group. | Typically faster under standard conditions. |
| Purification | The presence of the -CF3 group can aid in purification by altering the polarity and allowing for easier separation by chromatography. The 19F NMR signal provides a powerful diagnostic tool. | Standard purification techniques are effective. |
| Properties of Final Product | Increased metabolic stability, enhanced binding affinity to the target enzyme (HMG-CoA reductase), and improved bioavailability. | Well-understood and proven efficacy, but may be more susceptible to metabolic degradation. |
The decision to use the fluorinated analog in such a synthesis would be driven by the desire to create a "next-generation" statin with an improved pharmacokinetic profile. The increased cost of the building block could be offset by the enhanced therapeutic value and potentially lower required dosage of the final drug.
Experimental Protocols
To provide a practical basis for comparison, the following are representative experimental protocols for the synthesis of both the fluorinated and non-fluorinated β-hydroxy acids.
Protocol 1: Synthesis of Racemic this compound via Reformatsky Reaction
Materials:
-
Zinc dust, activated
-
Ethyl trifluoroacetate
-
Acetone
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 eq).
-
Add a solution of ethyl trifluoroacetate (1.0 eq) and acetone (1.1 eq) in anhydrous THF to the dropping funnel.
-
Add a small portion of the solution from the dropping funnel to the zinc dust and initiate the reaction by gentle heating.
-
Once the reaction has started (indicated by a color change and gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours.
-
Cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the excess zinc has dissolved.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate.
-
Hydrolyze the crude ester using an aqueous solution of sodium hydroxide.
-
Acidify the reaction mixture and extract the product with diethyl ether.
-
Dry the organic layer and remove the solvent to obtain this compound. Further purification can be achieved by recrystallization or chromatography.
Expected Yield: 60-80% (for the ester formation).
Protocol 2: Synthesis of 3-Hydroxy-3-methylbutanoic Acid by Oxidation of Diacetone Alcohol
Materials:
-
Diacetone alcohol
-
Sodium hypochlorite solution (bleach)
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of sodium hydroxide in water in an ice bath.
-
Slowly add commercial bleach (sodium hypochlorite solution) to the sodium hydroxide solution while maintaining the temperature below 10 °C.
-
Add diacetone alcohol dropwise to the cooled hypochlorite solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by adding a reducing agent (e.g., sodium sulfite) to destroy any excess oxidant.
-
Acidify the reaction mixture to a low pH with concentrated hydrochloric acid.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-hydroxy-3-methylbutanoic acid.
Expected Yield: 70-90%.
Alternative Building Blocks
While this guide focuses on the direct comparison between the fluorinated and non-fluorinated 3-hydroxy-3-methylbutanoic acids, researchers should also consider other commercially available chiral building blocks for the synthesis of β-hydroxy acids.[8][9][10][11][12] These include, but are not limited to:
-
Ethyl (S)- or (R)-3-hydroxybutyrate: A simpler chiral β-hydroxy ester.
-
Roche ester: A versatile C4 chiral building block.
-
Evans auxiliaries: Allow for highly stereoselective aldol reactions to generate a wide range of β-hydroxy carbonyl compounds.
-
Other fluorinated synthons: Such as 3-hydroxy-4,4,4-trifluorobutanoic acid[13] or compounds with difluoromethyl or other fluoroalkyl groups.
The choice of building block will depend on the specific target molecule and the desired stereochemistry.
Conclusion: A Strategic Investment in Molecular Properties
The decision to employ this compound in a synthetic strategy is a clear example of a cost-benefit trade-off. While its non-fluorinated counterpart is significantly more economical and readily accessible, the unique physicochemical properties imparted by the trifluoromethyl group can provide a compelling rationale for its use, particularly in the development of novel therapeutics and agrochemicals.
The enhanced metabolic stability, increased binding affinity, and improved bioavailability that often accompany trifluoromethylation can translate to more effective and safer final products. For drug development professionals, the upfront investment in a more expensive building block can be justified by the long-term gains in clinical performance and intellectual property.
Ultimately, the choice rests on a careful evaluation of the project's goals. If the aim is to create a novel compound with enhanced properties, the strategic incorporation of fluorine via this compound represents a powerful and often necessary tool in the modern synthetic chemist's arsenal.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reformatsky Reaction [organic-chemistry.org]
- 3. This compound [cymitquimica.com]
- 4. 4,4,4-Trifluoro-3-hydroxy-3-methylbutyric acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. 3-HYDROXY-3-METHYL-4,4,4-TRIFLUOROBUTYRIC ACID | 338-03-4 [chemicalbook.com]
- 6. 4,4,4-Trifluoro-3-hydroxy-3-methylbutyric acid, 98% | Fisher Scientific [fishersci.ca]
- 7. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. β-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. echemi.com [echemi.com]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic Acid
As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond groundbreaking discoveries to encompass an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid, ensuring the protection of laboratory personnel and the environment.
Hazard Profile and Immediate Safety Protocols
Before any handling or disposal, a thorough understanding of the chemical's hazard profile is essential. This compound (CAS No. 338-03-4) is a corrosive compound that demands careful management.[1]
According to its Safety Data Sheet (SDS), the primary hazards are significant.[1] It causes severe skin burns and eye damage and may also cause respiratory irritation.[1] Thermal decomposition can release hazardous substances, including carbon oxides and hydrogen fluoride.[1][2]
| Hazard Classification (GHS) | Hazard Statement | Primary Risk |
| Skin Corrosion, Category 1B | H314: Causes severe skin burns and eye damage | Direct contact can cause severe tissue damage. |
| Serious Eye Damage, Category 1 | H318: Causes serious eye damage | High risk of permanent eye injury upon contact. |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335: May cause respiratory irritation | Inhalation of dust or fumes can irritate the respiratory tract. |
Source: [1]
Required Personal Protective Equipment (PPE)
Adherence to proper PPE is the first line of defense against exposure. The selection of specific PPE is causal; it directly mitigates the identified risks.
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory.[1] This dual protection is necessary to guard against splashes of the corrosive material.
-
Hand Protection: Wear chemically resistant protective gloves, such as nitrile or butyl rubber.[1][3] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[3]
-
Skin and Body Protection: A lab coat or chemically resistant apron must be worn.[4] For larger quantities or in case of a spill, a chemically impervious suit may be required.
-
Respiratory Protection: All handling and disposal preparations should occur in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of dust or vapors.[1][4]
Immediate First-Aid Measures
In the event of accidental exposure, immediate action is critical:
-
After Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.[1]
-
After Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[1] Get immediate medical advice and attention.[1]
-
After Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
After Ingestion: Rinse the mouth with water.[1] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Core Disposal Directive: Professional Hazardous Waste Management
The only acceptable method for the disposal of this compound is through a licensed and approved hazardous waste management service.[1][5] Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its safe management from "cradle-to-grave."[6] This means your responsibility does not end until the waste is properly treated or disposed of by a certified facility.
Prohibited Disposal Methods:
-
DO NOT dispose of this chemical down the drain.[7][8] As a corrosive and potentially persistent compound, it can damage plumbing and harm aquatic ecosystems. The EPA has strict prohibitions against sewering hazardous waste.[8]
-
DO NOT dispose of this chemical in the regular trash.[9] This is a violation of hazardous waste regulations and poses a significant risk to sanitation workers and the environment.[7][9]
-
DO NOT attempt to neutralize concentrated quantities of this acid without extensive training and appropriate engineering controls. The reaction with a base can be highly exothermic and violent, posing a significant safety risk.[4]
Step-by-Step On-Site Waste Handling and Accumulation
Proper handling and storage of the waste while it awaits pickup is a critical phase of the disposal process.
Step 1: Waste Identification and Segregation
This compound is classified as a hazardous waste primarily due to its corrosive characteristic (an aqueous solution would have a low pH).[10] It must be segregated from other, incompatible waste streams.[11][12]
-
Segregate from: Bases, oxidizing agents, and reactive metals. Storing acids and bases separately is crucial to prevent violent reactions.[12]
Step 2: Containerization
The integrity of the waste container is paramount to preventing leaks and exposures.
-
Choose a Compatible Container: Use a container made of material that will not react with the acidic waste, such as high-density polyethylene (HDPE) or glass. The container must be in good condition with no cracks or deterioration.[7][12]
-
Secure Closure: The container must have a secure, leak-proof screw cap.[7][12] Keep the container closed at all times except when adding waste.[10] This prevents the release of vapors and protects the hygroscopic compound from absorbing atmospheric moisture.[1]
-
Headroom: Do not fill the container completely. Leave at least one inch of headroom to allow for expansion of the contents.[12]
Step 3: Labeling
Accurate labeling is a non-negotiable safety and regulatory requirement. An improperly labeled container is a significant safety hazard.[10]
-
Label Contents: The label must be clearly marked with the words "Hazardous Waste."
-
Chemical Identification: List the full chemical name: "this compound." If it is a mixture, list all components and their approximate percentages.[12]
-
Hazard Information: Indicate the relevant hazards (e.g., "Corrosive," "Irritant").
Step 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated SAA at or near the point of generation and under the control of laboratory personnel.[7][10][12]
-
Location: The SAA must be in the same room or area where the waste is generated.
-
Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary containment bin to catch any potential leaks.
-
Inspections: The SAA should be inspected weekly for any signs of leakage or container deterioration.[12]
Management of Spills and Contaminated Materials
Accidents can happen, and a clear plan for managing spills is essential.
-
Small Spills:
-
Ensure the area is well-ventilated, preferably within a fume hood.
-
Wearing full PPE, contain the spill.
-
For solid material, carefully sweep or shovel it into a designated waste container.[1][5] Minimize dust generation.[1]
-
For liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial acid spill neutralizer/absorbent.[4]
-
Collect the contaminated absorbent material and place it into a suitable, sealed, and properly labeled hazardous waste container.[1][4]
-
-
Large Spills: Evacuate all non-essential personnel from the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[5]
All materials contaminated with the chemical, including gloves, absorbent pads, and disposable labware, must be disposed of as hazardous waste.[4] Place these items in a sealed, labeled container for pickup by your hazardous waste contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. aaronchem.com [aaronchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. epa.gov [epa.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. waste360.com [waste360.com]
- 9. acs.org [acs.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Navigating the Handling of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic Acid: A Guide to Safety and Disposal
For the innovative researcher, 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid represents a valuable building block, particularly in the synthesis of complex molecules where the trifluoromethyl group can significantly enhance metabolic stability and binding affinity.[1][2][3] However, its unique trifluoromethylated and carboxylic acid functionalities demand a rigorous and informed approach to handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you, our scientific partners, to work safely and effectively, ensuring that your focus remains on groundbreaking research.
Hazard Assessment: Understanding the Compound's Profile
This compound is classified as a hazardous substance, primarily due to its corrosive nature. The Safety Data Sheet (SDS) identifies it as causing severe skin burns, serious eye damage, and potential respiratory irritation. The potent electron-withdrawing effect of the trifluoromethyl group significantly increases the acidity of the carboxylic acid moiety, making this compound a strong organic acid.[2] This heightened acidity is the primary driver for its corrosive properties.
Key Hazards:
-
Corrosivity: Causes severe burns to skin and eyes upon contact.
-
Respiratory Irritation: Vapors or dusts can irritate the respiratory tract.
-
Halogenated Compound: Requires specific disposal considerations due to the presence of fluorine.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the corrosive nature of this compound, a comprehensive PPE strategy is non-negotiable. The selection of appropriate PPE is a critical control measure to prevent exposure.
Hand Protection
Standard disposable nitrile gloves offer limited splash protection and are not suitable for prolonged contact with corrosive chemicals. For handling this compound, more robust glove options are required. Butyl rubber or laminate film gloves are highly recommended for extended handling or in situations with a higher risk of contact. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
| Glove Material | Recommendation for Corrosive Organic Acids | Rationale |
| Butyl Rubber | Excellent | High resistance to a wide variety of corrosive acids, including nitric and sulfuric acid.[4] |
| Laminate Film (e.g., SilverShield®) | Excellent | Offers very broad chemical resistance, often with breakthrough times exceeding 8 hours. |
| Neoprene | Good | Provides good resistance to acids and alkalis. |
| Nitrile | Fair to Poor (Splash Only) | Suitable for incidental splash contact only; must be replaced immediately upon contamination.[5] Thicker nitrile gloves (e.g., >5-mil) offer slightly better protection. |
| Natural Rubber (Latex) | Not Recommended | Poor resistance to many organic acids and can cause allergic reactions.[4] |
This table provides general guidance. Always verify with the specific glove manufacturer's data for the chemical or a close analogue like Trifluoroacetic Acid.
Eye and Face Protection
Chemical splash goggles are mandatory whenever handling this compound. For operations with a higher risk of splashing, such as transferring larger quantities or working with heated solutions, a face shield worn over chemical splash goggles is required.
Body and Respiratory Protection
A buttoned lab coat is the minimum requirement. For procedures with a significant splash risk, a chemical-resistant apron over the lab coat is recommended. All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of vapors or dusts.
PPE Selection Workflow
Caption: PPE selection workflow based on risk assessment.
Operational Plan: Safe Handling Procedures
-
Preparation: Before starting any work, ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed. Have a chemical spill kit equipped for corrosive acid spills nearby.
-
Engineering Controls: All weighing, transferring, and reaction work must be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Adding to Solvents: When dissolving or diluting, always add the acid to the solvent slowly. Never add solvent to the acid, as this can cause a rapid, exothermic reaction leading to splashing.
-
Storage: Store the compound in a cool, dry, well-ventilated area in a tightly sealed, compatible container (e.g., polyethylene or glass). Store it separately from bases, oxidizing agents, and other incompatible materials.
Emergency Procedures: Spill and Exposure Response
Rapid and correct response to an emergency is critical to minimizing harm.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing any contaminated clothing while under a safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin CPR. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give a cupful of water to drink if the person is conscious. Seek immediate medical attention.
Spill Response Plan
The approach to cleaning a spill depends on its size and location.
Small Spill (inside a fume hood):
-
Containment: Ensure the spill is contained within the fume hood.
-
Neutralization: Cautiously apply a neutralizing agent such as sodium bicarbonate or soda ash, starting from the outside of the spill and working inwards.[6][7] Be aware that this will cause effervescence (fizzing) as carbon dioxide gas is released.[8][9][10][11]
-
Absorption: Once the fizzing has stopped, use an inert absorbent material like vermiculite or sand to absorb the neutralized residue.
-
Collection: Scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
Large Spill (or any spill outside a fume hood):
-
Evacuate: Immediately alert others in the area and evacuate the laboratory.
-
Isolate: Close the laboratory doors to contain the vapors.
-
Notify: Contact your institution's emergency response team (e.g., Environmental Health & Safety) and provide details about the chemical and the spill size. Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped to do so.
Disposal Plan: Managing Halogenated Waste
As a fluorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
Waste Management Protocol:
-
Segregation: This compound is a halogenated organic acid . Do not mix it with non-halogenated waste streams.[12][13] The cost of incinerating halogenated waste is significantly higher, and cross-contamination can complicate disposal for the entire lab.[12]
-
Collection:
-
Collect all waste (unreacted compound, contaminated absorbents, and disposable PPE) in a designated, properly labeled hazardous waste container.
-
The container must be made of a compatible material, such as high-density polyethylene (HDPE).
-
The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound".
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management provider. The strong carbon-fluorine bond necessitates high-temperature incineration for complete destruction.[12][14][15] Do not dispose of this chemical down the drain under any circumstances.
Waste Segregation Logic
References
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. qmul.ac.uk [qmul.ac.uk]
- 7. chemical-supermarket.com [chemical-supermarket.com]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
- 10. brainly.in [brainly.in]
- 11. Sodium Bicarbonate reacts with Acetic Acid and causes class 12 chemistry CBSE [vedantu.com]
- 12. benchchem.com [benchchem.com]
- 13. ehs.sfsu.edu [ehs.sfsu.edu]
- 14. epa.gov [epa.gov]
- 15. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
